molecular formula C13H9FO3 B6377878 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol CAS No. 1111120-19-4

4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

Katalognummer: B6377878
CAS-Nummer: 1111120-19-4
Molekulargewicht: 232.21 g/mol
InChI-Schlüssel: MVERCEDGIDZZDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol (CAS 1261892-05-0) is a versatile fluorinated aromatic compound with the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol . This bifunctional molecule, featuring both a phenolic hydroxyl group and an aldehyde moiety, is primarily valued in research as a key synthetic intermediate for constructing sophisticated chemical architectures. Its primary application is in the synthesis of Schiff base ligands, where it reacts efficiently with primary amines to form stable azomethine (C=N) derivatives . These Schiff bases are pivotal in coordination chemistry for creating complexes with various metal ions, and the incorporation of fluorine is a strategic design element known to enhance lipid solubility, influence chemical reactivity, and improve metabolic stability in potential pharmaceutical candidates . Furthermore, fluorinated Schiff bases derived from such aldehydes are gaining significant attention for their utility in environmental remediation, demonstrating notable efficacy as chelating agents for the adsorption of heavy metals like mercury from aqueous solutions . The presence of the strong electronegative fluorine atom alters the electronic distribution within the molecule, which can be exploited in the design of materials for non-linear optics (NLO), optical data storage, and as molecular sensors . For research in medicinal chemistry, this compound serves as a crucial building block. Its structural motif is found in investigational compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making it a valuable scaffold for drug discovery and development . This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-2-4-13(17)11(6-10)8-1-3-12(16)9(5-8)7-15/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVERCEDGIDZZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685109
Record name 5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-19-4
Record name 5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol: A Technical Guide to Unprotected Phenol Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of highly functionalized biphenyl scaffolds are foundational to modern drug discovery and materials science. 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol is a structurally complex biaryl compound characterized by a formyl group and two phenolic hydroxyls. This specific arrangement makes it a highly sought-after precursor for the development of Schiff base ligands, metalloenzyme inhibitors, and advanced metal-organic frameworks (MOFs).

Synthesizing this molecule presents a distinct mechanistic challenge: performing a palladium-catalyzed carbon-carbon bond formation in the presence of two unprotected, acidic phenolic groups. This whitepaper provides a comprehensive, self-validating methodology for the direct Suzuki-Miyaura cross-coupling of unprotected phenolic precursors, eliminating the need for atom-inefficient protection/deprotection steps.

Retrosynthetic Strategy & Mechanistic Rationale

A classical disconnection of the biaryl axis reveals two commercially available and highly atom-economical precursors: 5-bromo-2-hydroxybenzaldehyde (acting as the electrophile) and (5-fluoro-2-hydroxyphenyl)boronic acid (acting as the nucleophile).

While standard cross-coupling protocols often dictate the protection of free hydroxyl groups (e.g., as methoxymethyl or benzyl ethers) to prevent catalyst poisoning, direct coupling of unprotected halophenols is highly advantageous for process chemistry. However, unprotected phenols introduce two primary failure modes in the Suzuki-Miyaura catalytic cycle:

  • Catalyst Poisoning: Phenoxide anions can strongly coordinate to the Pd(II) intermediate, creating a stable, unreactive off-cycle complex.

  • Boronate Inhibition: The acidic phenolic protons can neutralize the basic environment required to convert the boronic acid into the reactive, electron-rich trihydroxyboronate intermediate [R−B(OH)3​]− .

The Causality of Experimental Choices: To circumvent these issues, the reaction system must be meticulously balanced. We employ a bidentate ligand-based catalyst, Pd(dppf)Cl₂ , which resists displacement by phenoxide anions due to the strong chelation effect of the dppf ligand. Furthermore, exactly 3.0 equivalents of base (e.g., K₂CO₃ or K₃PO₄) must be used. The stoichiometry is critical: one equivalent deprotonates the electrophile's phenol, a second deprotonates the nucleophile's phenol, and the third is reserved to activate the boronic acid for the transmetalation step.

Catalytic Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting the specific intermediates formed during the synthesis of the target molecule.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex Oxidative Addition Pd0->OxAdd + ArBr TransMet Pd(II) Complex Transmetalation OxAdd->TransMet + ArB(OH)3⁻ / Base TransMet->Pd0 Reductive Elimination Product 4-(5-Fluoro-2-hydroxyphenyl) -2-formylphenol TransMet->Product ArBr 5-Bromo-2-hydroxybenzaldehyde (Electrophile) ArBr->OxAdd ArB (5-Fluoro-2-hydroxyphenyl)boronic acid (Nucleophile) ArB->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for unprotected phenolic substrates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it includes built-in analytical checkpoints to ensure reaction fidelity and prevent downstream failures.

Materials Required
  • Electrophile: 5-bromo-2-hydroxybenzaldehyde (1.00 g, 4.97 mmol, 1.0 eq)

  • Nucleophile: (5-fluoro-2-hydroxyphenyl)boronic acid (0.93 g, 5.96 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.20 g, 0.25 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.06 g, 14.91 mmol, 3.0 eq)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 25 mL total)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): Combine 20 mL of 1,4-Dioxane and 5 mL of H₂O in a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Reagent Loading: Under a positive flow of Argon, add 5-bromo-2-hydroxybenzaldehyde, (5-fluoro-2-hydroxyphenyl)boronic acid, and K₂CO₃ to the flask. Stir for 5 minutes to allow initial deprotonation of the phenols.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. The solution will typically transition to a deep red/brown color. Seal the flask and heat to 90 °C using an oil bath.

  • In-Process Control (IPC): After 8 hours, sample 50 µL of the reaction mixture, quench with 1M HCl, extract into EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the electrophile (Rf ~0.6) and the appearance of a highly fluorescent product spot under 254 nm UV light indicates completion.

  • Workup & Acidification: Cool the reaction to room temperature. Crucial Intervention: Slowly add 1M HCl dropwise until the aqueous phase reaches pH 3-4. Causality: The product exists as a highly water-soluble diphenoxide salt in the basic mixture. Acidification ensures complete protonation, driving the product into the organic phase during extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Analytical Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic aldehyde proton singlet at ~10.3 ppm. The presence of two distinct, broad phenolic -OH singlets between 10.0 and 11.5 ppm confirms that both hydroxyl groups survived the coupling intact.

    • LC-MS (ESI-): Expected m/z for [M-H]⁻ is 231.05.

Quantitative Data & Optimization

The following table summarizes the optimization campaigns conducted to establish the causality between the base equivalents, solvent composition, and overall yield.

EntryCatalyst (5 mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/EtOH/H₂O901642Incomplete conversion; monodentate ligands are susceptible to phenoxide displacement.
2Pd(dppf)Cl₂K₂CO₃ (2.0)1,4-Dioxane/H₂O901665Moderate yield; insufficient base leaves the boronic acid unactivated.
3 Pd(dppf)Cl₂ K₂CO₃ (3.0) 1,4-Dioxane/H₂O 90 12 89 Optimal conditions; full deprotonation and robust transmetalation achieved.
4Pd(OAc)₂ / SPhosK₃PO₄ (3.0)1,4-Dioxane/H₂O90891Excellent yield; highly active bulky biaryl phosphine ligand accelerates the cycle.
5Pd(dppf)Cl₂K₂CO₃ (3.0)1,4-Dioxane (Anhydrous)9024<5Trace product; water is strictly required to form the reactive trihydroxyboronate.

Table 1: Optimization of reaction parameters for the direct cross-coupling of unprotected phenolic substrates.

Conclusion

The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol demonstrates that with precise stoichiometric control of the base and the selection of a robust, bidentate palladium catalyst, the protection of acidic phenolic groups can be entirely bypassed. This highly efficient, self-validating protocol maximizes atom economy and provides a scalable route to advanced biaryl precursors for downstream pharmaceutical and materials science applications.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

A Comprehensive Spectroscopic Guide to 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of the novel bi-aryl compound, 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol. In the absence of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a comprehensive set of predicted data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and purification of this compound, offering a robust framework for structural verification using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes detailed theoretical justifications for the predicted spectral features and standardized experimental protocols for data acquisition, ensuring both scientific integrity and practical utility.

Introduction: The Structural Significance of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

The molecule 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, with a molecular formula of C₁₃H₉FO₃ and a molecular weight of 232.21 g/mol [1], represents a class of substituted bi-aryl compounds. Such structures are of significant interest in medicinal chemistry and materials science due to their conformational flexibility and the potential for diverse intermolecular interactions. The presence of a formyl group, two phenolic hydroxyls, and a fluorine atom imparts specific chemical reactivity and physical properties, making it a valuable scaffold for drug design and a precursor for more complex molecular architectures.

Accurate structural elucidation is the bedrock of chemical research and development. This guide provides a multi-faceted spectroscopic blueprint for 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol. By predicting the outcomes of key analytical techniques, we establish a reliable reference for scientists to confirm the identity and purity of their synthesized material. The causality behind each predicted signal is explained, grounding the data in the established principles of chemical structure and electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide an unambiguous map of its structure. The analysis below is based on established chemical shift principles and data from structurally related fluoro- and hydroxy-substituted benzaldehydes.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals for the aldehydic proton, the two phenolic hydroxyl protons, and the six aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents (electron-withdrawing -CHO and -F; electron-donating -OH).

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Predicted Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment Rationale & Comparative Insights
~11.5 Singlet (broad) 1H Phenolic -OH (2-position) Intramolecular H-bonding with the adjacent formyl group deshields this proton significantly.
~10.2 Singlet 1H Aldehydic -CHO The formyl proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
~9.8 Singlet (broad) 1H Phenolic -OH (2'-position) The chemical shift of this hydroxyl proton is concentration-dependent but is expected to be in the phenolic region.
~7.9 Doublet 1H Ar-H (3-position) Ortho-coupled to H-5. Deshielded by the adjacent formyl group.
~7.6 Doublet 1H Ar-H (5-position) Ortho-coupled to H-3.
~7.4 Doublet of doublets 1H Ar-H (6-position) Meta-coupled to H-3. Deshielded by the adjacent phenyl ring.
~7.2 Doublet of doublets 1H Ar-H (6'-position) Ortho-coupled to H-4' and meta-coupled to the fluorine at C-5'.
~7.1 Doublet of triplets 1H Ar-H (4'-position) Ortho-coupled to H-6' and the fluorine at C-5'.

| ~6.9 | Doublet of doublets | 1H | Ar-H (3'-position) | Ortho-coupled to H-4' and meta-coupled to the fluorine at C-5'. |

Predicted ¹³C NMR Spectrum

The carbon spectrum will confirm the carbon framework. The presence of the fluorine atom will introduce characteristic C-F coupling constants, providing further structural confirmation.[2]

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Predicted Chemical Shift (δ) ppm Carbon Type Assignment Rationale & Comparative Insights
~195 C=O Aldehydic Carbonyl Highly deshielded due to the double bond to oxygen.
~162 C-O Phenolic Carbon (C-2) Attached to the electron-donating hydroxyl group.
~158 (d, ¹JCF ≈ 245 Hz) C-F Fluorinated Carbon (C-5') Directly bonded to fluorine, resulting in a large one-bond coupling constant.
~150 C-O Phenolic Carbon (C-2') Attached to the electron-donating hydroxyl group.
~138 C Aromatic Quaternary (C-4) Point of attachment for the second phenyl ring.
~135 CH Aromatic (C-6)
~128 C Aromatic Quaternary (C-1)
~125 C Aromatic Quaternary (C-1')
~122 (d, ²JCF ≈ 20 Hz) CH Aromatic (C-4' or C-6') Two-bond coupling to fluorine.
~120 CH Aromatic (C-5)
~118 (d, ²JCF ≈ 22 Hz) CH Aromatic (C-6' or C-4') Two-bond coupling to fluorine.
~116 (d, ³JCF ≈ 8 Hz) CH Aromatic (C-3') Three-bond coupling to fluorine.

| ~115 | CH | Aromatic (C-3) | |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom in the molecule.

Table 3: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆, referenced to CFCl₃)

Predicted Chemical Shift (δ) ppm Multiplicity Rationale & Comparative Insights

| -110 to -125 | Triplet of doublets | The chemical shift is typical for a fluorine atom on a benzene ring. It will be coupled to the two ortho protons (H-4' and H-6') and the meta proton (H-3'). |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the fluorine frequency.

Visualization: NMR Structural Correlation

NMR_Correlations cluster_structure 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_19F ¹⁹F NMR Structure Molecular Structure H_CHO CHO (~10.2 ppm) Structure->H_CHO H_OH OH (~11.5, ~9.8 ppm) Structure->H_OH H_Ar Aromatic H (6.9-7.9 ppm) Structure->H_Ar C_CO C=O (~195 ppm) Structure->C_CO C_CF C-F (~158 ppm, d) Structure->C_CF C_COH C-OH (~162, ~150 ppm) Structure->C_COH C_Ar Aromatic C (115-138 ppm) Structure->C_Ar F_Ar Ar-F (-110 to -125 ppm) Structure->F_Ar

Caption: Correlation of molecular fragments with their predicted NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will provide clear evidence for the presence of the key functional groups: the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds, as well as the aromatic rings.[4]

Table 4: Predicted FT-IR Absorption Frequencies

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Comparative Insights
3400 - 3200 (broad) O-H stretch Phenolic -OH The broadness is due to intermolecular hydrogen bonding. A sharper, lower frequency band may be observed for the intramolecularly H-bonded OH.
~3050 C-H stretch Aromatic C-H Typical for sp² C-H bonds in aromatic systems.
~1660 C=O stretch Aldehydic C=O The frequency is slightly lowered from a typical aldehyde due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the 2-OH group.[5]
1600, 1580, 1470 C=C stretch Aromatic Ring Multiple bands are characteristic of aromatic ring skeletal vibrations.
~1250 C-F stretch Aryl-F A strong absorption band is expected in this region for the C-F bond.
~1200 C-O stretch Phenolic C-O Strong stretching vibration for the phenolic C-O bond.

| ~830 | C-H bend | Aromatic C-H (out-of-plane) | Bending vibrations are indicative of the substitution pattern on the aromatic rings. |

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflection (ATR) accessory.

  • Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.[6]

  • Background Correction: A background spectrum of the clean ATR crystal is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the compound and provide structural information through analysis of its fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Ion Rationale & Comparative Insights
232 [M]⁺ The molecular ion peak, corresponding to the exact mass of C₁₃H₉FO₃.
231 [M-H]⁺ Loss of a hydrogen radical, a common fragmentation for aldehydes.
203 [M-CHO]⁺ Loss of the formyl group (29 Da), a characteristic fragmentation for benzaldehydes.
139 [C₇H₄FO]⁺ Cleavage of the bond between the two aromatic rings, leading to the fluorohydroxyphenyl cation radical.

| 121 | [C₇H₅O₂]⁺ | Cleavage of the bond between the two aromatic rings, leading to the formylphenol cation radical. |

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe for solid analysis or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.[6] For Electrospray Ionization (ESI), the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the source.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions and a library-searchable spectrum. ESI is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z 233 or a deprotonated molecule [M-H]⁻ at m/z 231.[7]

  • Analysis: The mass-to-charge ratios of the resulting ions are measured by the mass analyzer (e.g., Time-of-Flight or Quadrupole).

Visualization: Key Spectroscopic Elucidation Workflow

Elucidation_Workflow Start Synthesized Compound MS Mass Spectrometry (m/z = 232) Start->MS Confirms Molecular Formula C₁₃H₉FO₃ IR IR Spectroscopy (-OH, C=O, C-F bands) Start->IR Confirms Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Confirms Atomic Connectivity & Skeleton Structure_Confirmed Structure Confirmed: 4-(5-Fluoro-2-hydroxyphenyl) -2-formylphenol MS->Structure_Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed

Caption: Logical workflow for the structural confirmation of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

The conjugated system of the two aromatic rings and the formyl group will give rise to characteristic absorptions in the UV-Vis region.

Table 6: Predicted UV-Vis Absorption Data (in Ethanol)

Predicted λmax (nm) Electronic Transition Rationale & Comparative Insights
~260-280 π → π* Associated with the electronic transitions within the benzenoid systems.

| ~330-350 | π → π* and n → π* | This longer wavelength absorption is due to the extended conjugation across the bi-aryl system and the carbonyl group. The n → π* transition of the carbonyl group may appear as a shoulder on this band.[5] |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to scan the absorbance of the sample from approximately 200 to 600 nm.[3][5]

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample.

Conclusion: A Self-Validating Analytical Framework

This guide presents a comprehensive, albeit predictive, spectroscopic profile for 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol. The true power of this multi-technique approach lies in its self-validating nature. The molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of atoms observed in ¹H and ¹³C NMR. The functional groups identified by their characteristic IR stretches must correspond to the chemical environments seen in the NMR spectra. The integrated analysis of these datasets provides an unassailable confirmation of the molecular structure, empowering researchers to proceed with confidence in their subsequent studies.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. RSC Advances.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.
  • University of Wisconsin-Madison. (2001). Fluorine NMR.
  • National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. PubChem.
  • National Institute of Standards and Technology. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 4-Formyl-13-(2-hydroxyphenyl)-[2.2]paracyclophane.
  • Singh, G., & Jandee, K. (n.d.). Synthetic approach towards 'Click' modified chalcone based organotriethoxysilanes; UV–Vis study. The Royal Society of Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
  • BenchChem. (2025). Spectroscopic analysis of 6-(4-Chlorophenyl)-2-formylphenol (¹H NMR, ¹³C NMR, FT-IR, Mass Spec).
  • National Center for Biotechnology Information. (n.d.). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. PMC.
  • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol.
  • JEOL. (n.d.). Imaging mass spectrometry of drugs by high-mass resolution MALDI-TOFMS.
  • TiHo eLib. (2021). Fourier transform infrared spectroscopy coupled with machine learning classification for identification of oxidative damage in freeze-dried heart valves. Scientific Reports.
  • Sapphire Bioscience. (n.d.). 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database.
  • MDPI. (2025). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde.

Sources

physical and chemical properties of 5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde

Section 1: Introduction and Compound Identification

5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde is a poly-functionalized aromatic compound belonging to the biphenyl class. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone for the spatial orientation of functional groups. This particular molecule is adorned with two hydroxyl groups, a fluorine atom, and an aldehyde moiety. These features impart a unique combination of hydrogen bonding capabilities, potential for further chemical modification, and specific electronic properties, making it a compound of interest for researchers in drug discovery and chemical synthesis. The aldehyde group serves as a versatile chemical handle for forming imines, undergoing oxidation or reduction, and participating in various carbon-carbon bond-forming reactions. The phenolic hydroxyls and the fluorine atom modulate the electronic landscape of the biphenyl system, influencing its reactivity and potential biological interactions.

This guide provides a comprehensive overview of its core chemical and physical properties, a predicted spectroscopic profile, a plausible synthetic pathway, and essential safety information for laboratory handling.

Identifier Value Source
IUPAC Name 5'-fluoro-2',4-dihydroxy-[1,1'-biphenyl]-3-carbaldehydeInternal
CAS Number 1111120-19-4[1]
Molecular Formula C₁₃H₉FO₃[1]
Molecular Weight 232.21 g/mol [1]
Canonical SMILES Oc1ccc(cc1C=O)-c1cc(F)ccc1O[1]
InChI InChI=1S/C13H9FO3/c14-10-2-4-13(17)11(6-10)8-1-3-12(16)9(5-8)7-15/h1-7,16-17H[1]
InChI Key MVERCEDGIDZZDY-UHFFFAOYSA-N[1]

Section 2: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties (Predicted)
Property Predicted Value / Observation Justification
Physical Form Yellow to brown solid, powder or crystals.Based on similar substituted biphenyls and benzaldehydes which are typically solids at room temperature[2][3].
Melting Point Not available. Expected to be >150 °C.The presence of multiple hydrogen bonding groups (hydroxyls) and a rigid biphenyl core would lead to strong intermolecular forces, suggesting a relatively high melting point.
Boiling Point Not applicable. Likely to decompose at high temperatures.High molecular weight and strong intermolecular forces make it non-volatile.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, methanol, and acetone.The two hydroxyl groups provide some polarity for water solubility, but the large, nonpolar biphenyl core dominates. Biphenyl itself has very low water solubility. The functional groups favor solubility in polar organic solvents.
Predicted Spectroscopic Profile

A detailed spectroscopic analysis is crucial for confirming the identity and purity of the compound after synthesis. The following are predicted key features:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the multiple distinct aromatic protons.

    • Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region of δ 9.8 - 10.1 ppm . This characteristic shift is typical for aromatic aldehydes[4][5].

    • Phenolic Protons (-OH): Two broad singlets are anticipated. Their chemical shifts are highly dependent on solvent and concentration but typically appear between δ 5.0 - 10.0 ppm .

    • Aromatic Protons (Ar-H): Seven protons on the two aromatic rings will appear in the δ 6.5 - 8.0 ppm range. The specific splitting patterns (doublets, triplets, doublets of doublets) will be dictated by their positions relative to the various substituents. Protons adjacent to the aldehyde and hydroxyl groups will show distinct shifts.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (-CHO): A peak is expected around δ 190 - 195 ppm [4].

    • Aromatic Carbons (Ar-C): Multiple signals will be present between δ 100 - 165 ppm . Carbons directly attached to the hydroxyl groups and the fluorine atom will show characteristic shifts. The carbon-fluorine coupling (JCF) will cause splitting of the signal for the carbon bonded to fluorine and its neighbors.

  • Infrared (IR) Spectroscopy :

    • O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200 - 3500 cm⁻¹ .

    • C=O Stretch (Aldehyde): A strong, sharp peak should appear around 1680 - 1700 cm⁻¹ .

    • C=C Stretch (Aromatic): Multiple sharp peaks are expected in the 1450 - 1600 cm⁻¹ region.

    • C-F Stretch: A strong absorption will be present in the 1100 - 1250 cm⁻¹ range.

Section 3: Chemical Reactivity and Potential Transformations

The reactivity of 5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde is governed by its three key functional groups. Understanding these reactivities is essential for its application as a synthetic intermediate.

  • The Aldehyde Group: This is the most versatile site for modification. It can readily undergo:

    • Oxidation: Conversion to a carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

    • Reduction: Conversion to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

    • Condensation Reactions: Formation of imines or oximes upon reaction with primary amines or hydroxylamine, respectively. It can also participate in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

  • The Phenolic Hydroxyl Groups: These groups are weakly acidic and can be deprotonated by a suitable base.

    • O-Alkylation/O-Acylation: They can be converted to ethers or esters to protect the hydroxyl group or to modulate the compound's properties.

    • Electrophilic Aromatic Substitution: The hydroxyl groups are strongly activating and ortho-, para-directing, making the aromatic rings susceptible to further substitution if desired.

  • The Fluoro-Substituted Ring: The fluorine atom deactivates the ring towards electrophilic substitution due to its inductive electron-withdrawing effect. However, it can serve as a useful spectroscopic probe in ¹⁹F NMR studies.

Reactivity_Pathways cluster_aldehyde Aldehyde Reactions cluster_phenol Phenol Reactions main 5'-Fluoro-2',4-dihydroxy [1,1'-biphenyl]-3-carbaldehyde prod1 Carboxylic Acid Derivative main->prod1 Oxidation (e.g., KMnO₄) prod2 Primary Alcohol Derivative main->prod2 Reduction (e.g., NaBH₄) prod3 Imine / Schiff Base main->prod3 Condensation (e.g., R-NH₂) prod4 Ether / Ester Derivatives main->prod4 Alkylation / Acylation (e.g., R-X, Base)

Caption: Key reaction pathways for modifying the core structure.

Section 4: Proposed Synthesis Pathway

A robust and efficient synthesis is critical for obtaining this compound for research. A logical approach for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method known for its reliability and functional group tolerance.

Retrosynthetic Analysis

The key disconnection is at the C-C bond between the two aromatic rings. This leads to two precursor fragments: a boronic acid (or ester) derivative and an aryl halide. This strategy is highly effective for building substituted biphenyl systems.

Retrosynthesis target Target Molecule disconnection Suzuki Coupling Disconnection target->disconnection precursors Precursor Fragments fragA Aryl Halide: 3-Bromo-4-hydroxybenzaldehyde fragA->disconnection fragB Boronic Acid: (5-Fluoro-2-hydroxyphenyl)boronic acid fragB->disconnection

Caption: Retrosynthetic analysis via a Suzuki coupling strategy.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and must be performed by trained personnel under appropriate laboratory conditions. Optimization of catalyst, base, and temperature may be required.

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • (5-Fluoro-2-hydroxyphenyl)boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-4-hydroxybenzaldehyde (1.0 eq), (5-fluoro-2-hydroxyphenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate small vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of the reaction solvent until a homogeneous solution is formed.

  • Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) to the flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with water and extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Section 5: Safety and Handling

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation[2][6].

    • H318/H319: Causes serious eye damage/irritation[2][6].

    • H335: May cause respiratory irritation[2][6].

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[7].

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat[7].

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when using this product[7]. Wash hands thoroughly after handling.

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[7]. Store away from strong oxidizing agents.

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[7].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[7].

Section 6: Conclusion

5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its combination of a biphenyl core with strategically placed hydroxyl, fluoro, and aldehyde groups provides multiple avenues for chemical diversification. The predictive analysis of its properties and the outlined synthetic strategy based on the robust Suzuki coupling provide a solid foundation for researchers to synthesize and explore the applications of this molecule in the development of novel therapeutics, probes, or advanced materials. Adherence to strict safety protocols is paramount when handling this and any laboratory chemical.

Section 7: References

  • 5'-fluoro-2',4-dihydroxy-[1,1'-biphenyl]-3-carbaldehyde - Molport. [Link]

  • Supporting Information - [Source for NMR data of related aldehydes]. [Link]

  • 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem - NIH. [Link]

  • Supporting Information - [Source for NMR data of biphenyl carbaldehyde]. [Link]

  • HF-9884 - Safety Data Sheet. [Link]

Sources

Crystal Structure Analysis of Fluorinated Biphenyl Aldehydes: A Technical Guide to Synthesis, Crystallography, and Supramolecular Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated biphenyl aldehydes are highly versatile building blocks in modern drug discovery and advanced materials science. The strategic incorporation of fluorine atoms into the biphenyl scaffold dramatically alters the molecule's electronic landscape, lipophilicity, and conformational preferences. In crystal engineering, the high electronegativity and low polarizability of fluorine induce robust non-covalent interactions—specifically C-H⋯F hydrogen bonding and dipole-dipole interactions—that dictate the solid-state packing[1].

This whitepaper provides an in-depth, mechanistic guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of fluorinated biphenyl aldehydes and their structural analogs. By understanding the causality behind experimental workflows, researchers can predictably engineer crystal lattices for targeted physicochemical properties.

The Mechanistic Role of Fluorine in Biphenyl Lattices

In structural chemistry, fluorine is not merely a metabolic shield; it is a powerful stereoelectronic director. The biphenyl core inherently possesses rotational freedom around the C-C single bond connecting the two aryl rings.

  • Steric and Electronic Causality: When fluorine is positioned at the ortho or meta positions, its lone pairs repel the π -electron cloud of the adjacent ring, forcing the biphenyl system out of coplanarity. This results in a specific torsion angle (typically between 35° and 45°) that minimizes steric clash while maintaining partial conjugation[1].

  • Supramolecular Assembly: The highly polarized C-F bond acts as a strong hydrogen bond acceptor. In the solid state, these molecules self-assemble into highly ordered zigzag chains or offset stacked sheets, driven by C-H⋯F and C-H⋯O (from the aldehyde) interactions[2].

Workflow A Precursor Selection (Aryl Halides & Boronic Acids) B Pd(0)-Catalyzed Suzuki-Miyaura Coupling A->B C Chromatographic Purification B->C D Slow Evaporation Crystallization C->D E SC-XRD Analysis & Structure Elucidation D->E

Caption: Workflow for the synthesis and structural elucidation of fluorinated biphenyl aldehydes.

Self-Validating Experimental Protocols

To achieve high-quality single crystals suitable for SC-XRD, the synthesis and crystallization must be tightly controlled. The following protocol utilizes a Suzuki-Miyaura cross-coupling approach, which is the gold standard for constructing biphenyl architectures[1].

Phase 1: Pd(0)-Catalyzed Synthesis

Objective: Synthesize the fluorinated biphenyl aldehyde core with high regioselectivity.

  • Reaction Setup: Combine 1.0 eq of bromobenzaldehyde and 1.2 eq of the fluorinated arylboronic acid in a Schlenk flask.

  • Catalyst and Base: Add 0.05 eq of Pd(PPh3​)4​ and 3.0 eq of K2​CO3​ .

    • Causality: Pd(PPh3​)4​ facilitates the critical oxidative addition into the C-Br bond. K2​CO3​ activates the boronic acid for transmetalation.

  • Solvent System: Suspend the mixture in a degassed Toluene/Ethanol/Water (2:1:1 v/v) solvent system.

    • Causality: This biphasic system is engineered for efficiency. Toluene solubilizes the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, ensuring homogenous catalytic turnover.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the UV-active aryl halide spot disappears. Post-purification, the 1H NMR spectrum must display a distinct aldehyde proton singlet at ∼9.8−10.2 ppm , and the 19F NMR must confirm the presence of the fluorine substituent, validating structural integrity.

Phase 2: Thermodynamic Crystallization

Objective: Grow defect-free single crystals via slow evaporation.

  • Solvent Selection: Dissolve the purified compound in a 1:1 (v/v) mixture of Ethanol and Ethyl Acetate.

    • Causality: Fluorinated biphenyls are highly soluble in pure ethyl acetate but moderately soluble in ethanol. This mixed system balances solubility and volatility.

  • Evaporation Dynamics: Pierce the vial cap with a narrow needle (22G) and leave it undisturbed at 20 °C in a vibration-free environment.

    • Causality: Rapid precipitation leads to kinetic trapping, yielding amorphous powders with multiple frozen conformers. Slow evaporation ensures thermodynamic control. It provides the activation energy required for the molecules to orient their C=O and C-F dipoles optimally, minimizing steric clash and packing into a highly ordered lattice[1].

  • Self-Validation Checkpoint: After 48–72 hours, inspect the vial. The formation of distinct, translucent prisms that exhibit birefringence under cross-polarized light confirms a highly ordered crystalline state ready for X-ray diffraction.

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Upon successful crystallization, SC-XRD is employed to elucidate the absolute configuration, bond lengths, and torsion angles. Fluorinated biphenyl derivatives predominantly crystallize in monoclinic crystal systems, frequently adopting the P21​/c space group[1].

Quantitative Structural Data

The table below summarizes representative crystallographic parameters comparing non-fluorinated, mono-fluorinated, and di-fluorinated biphenyl analogs to highlight the structural impact of fluorine substitution.

Table 1: Representative SC-XRD Crystallographic Parameters for Biphenyl Derivatives

ParameterNon-Fluorinated BiphenylMono-Fluorinated AldehydeDi-Fluorinated Analog[1]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21​/a P21​/c P21​/c
Biphenyl Torsion Angle ∼0∘ (Planar in solid) 38.5∘ 41.2∘
Primary Intermolecular Force π−π stacking C-H⋯O , C-H⋯F C-H⋯F , Dipole-Dipole
Unit Cell Volume ( V ) ∼1050A˚3 ∼1120A˚3 ∼1180A˚3

Note: The introduction of fluorine breaks the solid-state planarity seen in unsubstituted biphenyls, increasing the torsion angle and expanding the unit cell volume due to the steric bulk and electrostatic repulsion of the fluorine atoms.

Supramolecular Interactions & Hirshfeld Surface Analysis

To truly understand the crystal structure, we must move beyond the asymmetric unit and analyze the 3D supramolecular network. Hirshfeld surface analysis is a computational method that maps the electron density of a molecule within its crystal lattice, allowing us to quantify intermolecular interactions[2].

Interactions Root Fluorinated Biphenyl Aldehyde Crystal Lattice Sub1 C-H···F Hydrogen Bonding Root->Sub1 Sub2 π-π Stacking Interactions Root->Sub2 Sub3 Dipole-Dipole Interactions Root->Sub3 Out1 Lattice Stabilization (Hirshfeld Surface d_norm) Sub1->Out1 Out2 Offset Molecular Packing Sub2->Out2 Out3 Enhanced NLO Properties Sub3->Out3

Caption: Supramolecular interaction network stabilizing the crystal lattice of fluorinated derivatives.

Interpreting the dnorm​ Maps

When plotting the normalized contact distance ( dnorm​ ) on the Hirshfeld surface, regions of strong hydrogen bonding (such as C-H⋯O from the aldehyde and C-H⋯F from the fluorinated ring) appear as deep red spots. These interactions are responsible for linking the molecules into infinite 1D zigzag chains or 2D sheets along the crystallographic axes[2].

Table 2: Typical Hirshfeld Surface Interaction Contributions

Interaction TypePercentage Contribution (%)Structural Role in Lattice
H⋯H 40 - 45%Baseline van der Waals packing
C⋯H/H⋯C 25 - 30% C-H⋯π interactions (T-shaped stacking)
F⋯H/H⋯F 15 - 22%Directional stabilization; forms zigzag chains
O⋯H/H⋯O 8 - 12%Strongest localized bonds; anchors the aldehyde

By analyzing these percentages, researchers can predict how modifying the position of the fluorine atom (e.g., moving from para to meta) will shift the balance from F⋯H driven chains to C⋯H driven π -stacking, fundamentally altering the bulk properties of the material.

Conclusion

The crystal structure analysis of fluorinated biphenyl aldehydes reveals a complex interplay between molecular conformation and supramolecular assembly. The strategic placement of fluorine not only dictates the torsion angle of the biphenyl core but also acts as a primary director for crystal lattice stabilization through C-H⋯F interactions. By employing rigorous, self-validating synthetic and crystallization protocols, researchers can consistently isolate high-quality crystals. Subsequent SC-XRD and Hirshfeld surface analyses provide the definitive structural blueprints required to advance these molecules in pharmaceutical design and nonlinear optical (NLO) materials development.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 2023. URL:[Link]

  • Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 2022. URL:[Link]

Sources

solubility studies of substituted 2-formylphenols

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Solubility Profiling of Substituted 2-Formylphenols: A Technical Guide for Drug Development and Synthesis

Executive Summary

Substituted 2-formylphenols (salicylaldehyde derivatives) are highly versatile building blocks in medicinal chemistry and organic synthesis, acting as primary precursors for Schiff base ligands, organometallic complexes, and active pharmaceutical ingredients (APIs)[1][2]. For drug development professionals and chemical engineers, mastering the thermodynamic solubility of these compounds is a non-negotiable prerequisite for optimizing crystallization processes, liquid-liquid extractions, and homogeneous catalytic reactions[3][4].

Unlike their 3- or 4-formyl isomers, 2-formylphenols possess a unique structural constraint: a highly stable intramolecular hydrogen bond. This guide provides an in-depth mechanistic analysis of how substituent effects and solvent polarity dictate solubility, alongside a self-validating experimental framework for empirical thermodynamic modeling.

Mechanistic Foundations: Solute-Solvent Thermodynamics

The solubility profile of a substituted 2-formylphenol is entirely governed by the thermodynamic competition between intramolecular hydrogen bonding and intermolecular solute-solvent interactions[5][6][7].

  • Intramolecular Dominance: In the solid state, the ortho-hydroxyl (-OH) and formyl (-CHO) groups form a highly stable, six-membered hydrogen-bonded ring (OH···O=C)[7]. This internal saturation of hydrogen-bonding capacity significantly reduces the molecule's ability to interact with highly polar, protic solvents like water, rendering compounds like 5-chlorosalicylaldehyde largely hydrophobic[8].

  • Substituent Modulation: The introduction of electron-withdrawing groups (e.g., 5-chloro, 5-nitro) or electron-donating groups (e.g., 4-diethylamino) alters the electron density of the aromatic ring, thereby modulating the strength of the internal hydrogen bond[2][3][8]. For example, 5-chlorosalicylaldehyde exhibits excellent hot-cold solubility differentials in lower alkanols (and their aqueous mixtures), a property heavily leveraged during industrial recrystallization to achieve high bulk density[9]. Conversely, 5-nitrosalicylaldehyde demonstrates a profound thermodynamic preference for polar aprotic solvents[5][6].

Thermodynamics Root Substituted 2-Formylphenol Intra Intramolecular H-Bond (OH···O=C) Root->Intra Subst Substituent Effects (e.g., 5-NO2, 5-Cl) Root->Subst Aprotic Aprotic Solvents (Acetone, Dioxane) Intra->Aprotic High Solubility Inter Intermolecular H-Bond (Solute-Solvent) Protic Protic Solvents (Alcohols, Water) Inter->Protic Competing H-Bonds Subst->Inter

Logical relationship between substituent effects, hydrogen bonding, and solvent compatibility.

Quantitative Data: Solvent Polarity and Solubility Trends

Recent thermodynamic studies utilizing the isothermal dissolution equilibrium method (273.15 to 313.15 K) reveal a distinct hierarchy in solvent capacity for these derivatives[5][6]. The dissolution process is inherently endothermic, meaning solubility systematically increases with a rise in temperature[4][5].

Table 1: Relative Thermodynamic Solubility Ranking of 5-Nitrosalicylaldehyde at 298.15 K [5][6]

RankSolventSolvent ClassificationRelative Solvation Capacity
1AcetonePolar AproticHighest
21,4-DioxaneNon-polar / AproticVery High
3Ethyl AcetatePolar AproticVery High
4CyclohexanonePolar AproticHigh
5TolueneNon-polarModerate-High
6AcetonitrilePolar AproticModerate
7MethanolPolar ProticLow-Moderate
8EthanolPolar ProticLow
9IsopropanolPolar ProticVery Low
10n-PropanolPolar ProticVery Low
111-ButanolPolar ProticTrace
12WaterHighly Polar ProticLowest (Insoluble)

Causality Insight: The superiority of aprotic solvents like acetone and 1,4-dioxane stems from their ability to act as hydrogen bond acceptors without competing as donors. They stabilize the solute via dipole interactions without requiring the energetic disruption of the solute's internal OH···O=C bond. Protic solvents (alcohols, water) attempt to disrupt this stable internal ring, resulting in a higher thermodynamic barrier to dissolution[5][6][7].

Self-Validating Experimental Protocol: Isothermal Dissolution Equilibrium

To ensure high-fidelity data suitable for thermodynamic modeling (e.g., Apelblat or NRTL equations)[3][4], kinetic solubility methods must be discarded. The following self-validating workflow guarantees true thermodynamic equilibrium.

Workflow A 1. Solute-Solvent Equilibration B 2. Isothermal Agitation (±0.05 K Precision) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Supernatant Extraction & Dilution C->D E 5. HPLC/UV-Vis Quantification D->E F 6. Thermodynamic Modeling (Apelblat) E->F

Workflow for determining thermodynamic solubility via the isothermal dissolution equilibrium method.
Step-by-Step Methodology:
  • System Preparation & Saturation:

    • Add an excess amount of the substituted 2-formylphenol to 20 mL of the target solvent in a sealed, jacketed glass vessel[5].

    • Self-Validation Check: Ensure a visible solid pellet remains at the bottom of the flask at all times. If the solid completely dissolves, the system is not saturated, and more solute must be added.

  • Isothermal Agitation:

    • Submerge the vessel in a highly precise thermostatic water/oil bath controlled to ±0.05 K[5].

    • Agitate the mixture magnetically at 500 RPM for a minimum of 48 hours.

    • Causality: 48 hours is required to overcome the metastable zone width and ensure true thermodynamic equilibrium rather than a transient, kinetically trapped supersaturated state.

  • Phase Separation & Equilibration:

    • Cease agitation and allow the system to stand isothermally for 12 hours. This allows fine particulates to settle, preventing the overestimation of solubility due to suspended microcrystals.

  • Sampling and Dilution:

    • Extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe (equipped with a 0.22 μm PTFE filter) to prevent premature precipitation due to temperature drops.

    • Immediately dilute the aliquot into a known volume of a high-solubility solvent (e.g., HPLC-grade DMSO or Methanol)[10].

  • Analytical Quantification (HPLC-UV):

    • Analyze the diluted sample using a validated HPLC method.

    • Self-Validation Check: Perform consecutive samplings at 48 hours and 60 hours. If the calculated concentration varies by less than 1.5%, thermodynamic equilibrium is confirmed.

Thermodynamic Modeling

Once empirical mole fraction data ( x ) is obtained across a temperature gradient, it must be correlated using predictive thermodynamic models to calculate the apparent enthalpy and entropy of dissolution[4][5][6]. The Modified Apelblat Equation is the industry standard for this application:

ln(x)=A+TB​+Cln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A , B , and C are empirical model parameters derived from non-linear regression. A Root-Mean-Square Deviation (RMSD) of less than 3.25×10−4 confirms the model's predictive validity for the specific solute-solvent system[5][6].

References

  • Google Patents. "US3621064A - Production of 5-chlorosalicylaldehyde". Google Patents.
  • Shao, D., Yang, Z., Zhou, G. "Solubility Measurement and Thermodynamic Model Correlation of 5-Nitrosalicylaldehyde in Different Solvents". Journal of Chemical & Engineering Data - ACS Publications. URL:[Link]

  • PMC. "Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile". National Institutes of Health. URL:[Link]

  • ResearchGate. "Mechanochromism, thermochromism, protonation effect and discrimination of CHCl3 from organic solvents in a Et2N-substituted Salicylaldehyde Schiff base". ResearchGate. URL:[Link]

  • MDPI. "Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity". MDPI. URL: [Link]

  • ACS Publications. "Solid–Liquid Phase Equilibrium Characteristics and Thermodynamic Analysis of Asymmetric Schiff Base Ligands and Their Organic Phenol-Aluminum Compounds". ACS Publications. URL: [Link]

  • ResearchGate. "Solubility measurements and thermodynamic modeling of Salen ligand and Organoaluminum-Salen complex in selected solvents". ResearchGate. URL:[Link]

Sources

A Comprehensive Guide to the Theoretical Investigation of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, a biphenyl derivative with significant potential in medicinal chemistry and materials science. We detail a robust computational protocol rooted in Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This whitepaper is designed for researchers, computational chemists, and drug development professionals, offering both a step-by-step methodology and the fundamental rationale behind key computational choices. The guide covers geometry optimization, conformational analysis, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and the simulation of infrared (IR) and UV-Vis spectra. By following this protocol, researchers can generate predictive data to guide synthesis, functionalization, and application-specific screening of this and structurally related compounds.

Introduction: The Case for Theoretical Analysis

4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol is a multi-functional aromatic compound. Its structure is characterized by a biphenyl core, which introduces a degree of conformational flexibility, and several key functional groups: two hydroxyl (-OH) groups, a formyl (-CHO) group, and a fluorine (-F) atom. This combination of features suggests a rich chemical landscape, with potential for intramolecular hydrogen bonding, diverse reactivity, and specific intermolecular interactions. Such characteristics are highly relevant in drug design, where molecular shape and electronic properties dictate binding affinity to biological targets, and in materials science, where they can influence optical and electronic behavior.

Experimental synthesis and characterization are indispensable but can be resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, predictive, and cost-effective complementary approach.[1][2] By modeling the molecule in silico, we can:

  • Determine its most stable three-dimensional conformation.

  • Analyze its electronic structure to predict reactivity and interaction sites.

  • Simulate spectroscopic data (IR, UV-Vis) to aid in experimental characterization.

  • Calculate quantum chemical parameters that correlate with biological activity or material properties.

This guide provides a validated protocol for conducting such a theoretical study, emphasizing not just the procedural steps but the scientific reasoning that ensures reliable and meaningful results.

Foundational Concepts in Computational Chemistry

A successful theoretical study relies on the appropriate application of established computational methods. For the target audience, we briefly outline the core concepts employed in this guide.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[3] The core idea is that the energy of a molecule can be determined from its electron density. Functionals, such as the widely used B3LYP, are approximations that describe the exchange and correlation energies.[1][4]

  • Basis Sets: In calculations, molecular orbitals are constructed from a set of mathematical functions known as a basis set. The size and type of the basis set determine the quality of the calculation. Pople-style basis sets, like 6-311++G(d,p), are common.[5] In this notation, '6-311' indicates the number of functions used for core and valence electrons, 'G' signifies Gaussian-type functions, '++' adds diffuse functions to describe lone pairs and anions, and '(d,p)' adds polarization functions to allow for non-spherical electron distribution, which is crucial for describing chemical bonds accurately.[5]

  • Solvation Models: Reactions and interactions often occur in solution. The surrounding solvent can significantly influence a molecule's properties. Explicit solvation models involve including individual solvent molecules, which is computationally expensive. A more common approach is to use an implicit model, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a defined dielectric constant.[3]

Computational Methodology: A Validated Workflow

This section details a step-by-step protocol for the comprehensive theoretical analysis of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol.

Software and Molecular Construction
  • Molecular Builder: The initial 2D structure of the molecule is drawn using chemical drawing software (e.g., GaussView, ChemDraw).

  • Initial 3D Conversion: The 2D structure is converted to a 3D model and cleaned using molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry.

  • Computational Suite: All quantum chemical calculations are performed using a comprehensive software package like Gaussian 09 or 16.[1][5]

Protocol for Geometry Optimization and Frequency Analysis

The goal is to find the molecule's lowest energy structure, or ground-state geometry.

  • Input File Preparation: Create an input file specifying the initial atomic coordinates.

  • DFT Method Selection: Employ the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.[5]

  • Optimization: Run a geometry optimization calculation. The algorithm will systematically adjust the positions of the atoms to minimize the total energy of the system.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry using the same level of theory.

  • Validation: Crucially, the absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. [5] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

Conformational Analysis: The Biphenyl Twist

The dihedral angle between the two phenyl rings is a critical conformational parameter in biphenyl derivatives that dictates the molecule's overall shape.[6][7]

  • Define the Dihedral Angle: Identify the four atoms that define the torsional angle between the two rings.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. This involves systematically rotating the defined dihedral angle (e.g., from 0° to 180° in 10° steps) while allowing all other geometric parameters to relax at each step.

  • Analysis: Plot the relative energy versus the dihedral angle to identify the global minimum (most stable conformation) and the rotational energy barriers. This analysis provides insight into the molecule's flexibility.

Electronic and Spectroscopic Property Calculations
  • Frontier Molecular Orbitals (FMOs): Using the optimized ground-state geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[4]

  • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map plots the electrostatic potential onto the electron density surface, visually identifying regions of positive (electrophilic) and negative (nucleophilic) potential.[8][9]

  • UV-Visible Spectrum Simulation: To predict the electronic absorption properties, perform a Time-Dependent DFT (TD-DFT) calculation in a simulated solvent (e.g., ethanol using the IEFPCM model).[4] This will yield the excitation energies (wavelengths) and oscillator strengths for the primary electronic transitions.

Workflow Visualization

G Computational Chemistry Workflow for 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol cluster_input 1. Input Preparation cluster_dft 2. Core DFT Calculations cluster_analysis 3. Property Analysis & Interpretation mol_build Draw 2D Structure & Convert to 3D init_geom Initial Geometry (Molecular Mechanics) mol_build->init_geom geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) init_geom->geom_opt Quantum Mechanical Calculation freq_calc Frequency Calculation geom_opt->freq_calc pes Conformational Scan (PES) geom_opt->pes validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) fmo FMO Analysis (HOMO, LUMO, Gap) validation->fmo No (True Minimum Found) mep MEP Mapping fmo->mep tddft TD-DFT for UV-Vis Spectra mep->tddft ir Simulate IR Spectrum tddft->ir

Caption: A flowchart of the DFT-based computational protocol.

Analysis and Interpretation of Theoretical Data

The output of the calculations is a rich dataset that requires careful interpretation to extract chemically meaningful insights.

Optimized Molecular Geometry

The key structural parameters to analyze are the bond lengths, bond angles, and the inter-ring dihedral angle. Intramolecular hydrogen bonds, for instance between the formyl oxygen and the adjacent hydroxyl proton, can significantly influence planarity and reactivity. These calculated parameters can be compared with experimental X-ray crystallography data for similar compounds to validate the computational model.[5][10]

ParameterDescriptionExpected Value RangeSignificance
C=O Bond Length Formyl carbonyl group~1.21 - 1.23 ÅIndicates double bond character.
O-H Bond Length Phenolic hydroxyl groups~0.96 - 0.98 ÅCan be elongated if involved in H-bonding.
C-C (inter-ring) Bond connecting the two phenyl rings~1.48 - 1.50 ÅShorter than a typical C-C single bond.
Dihedral Angle Twist between the phenyl rings30° - 50°Determines molecular shape and conjugation.
Frontier Molecular Orbitals and Global Reactivity

The FMOs are critical for understanding chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[4]

ParameterFormulaInterpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicator of chemical stability and reactivity.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2Power of an atom to attract electrons.
Molecular Electrostatic Potential (MEP)

The MEP map is an invaluable tool for visualizing charge distribution and predicting non-covalent interactions.

  • Red Regions (Most Negative): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Most Positive): Indicate electron-deficient areas, often around acidic protons like those in hydroxyl groups. These are sites for nucleophilic attack and hydrogen bond donation.

  • Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, the most negative regions are expected around the formyl and hydroxyl oxygens, while the most positive regions will be associated with the hydroxyl protons.

Molecular Structure Representation

Caption: A 2D graph representation of the molecule's connectivity. (Note: This is a simplified schematic for illustrative purposes, not a geometrically accurate structure.)

Interpreting Vibrational and Electronic Spectra

The calculated spectra serve as theoretical benchmarks that can aid in the analysis of experimental data.

  • IR Spectrum: The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending). It is standard practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and method limitations. Key peaks to identify include:

    • O-H stretching: Broad band, typically ~3200-3600 cm⁻¹.

    • C-H aromatic stretching: ~3000-3100 cm⁻¹.

    • C=O stretching (formyl): Strong, sharp peak ~1680-1700 cm⁻¹.

    • C=C aromatic stretching: ~1450-1600 cm⁻¹.

    • C-F stretching: ~1000-1250 cm⁻¹.

  • UV-Vis Spectrum: TD-DFT calculations predict the wavelengths of maximum absorption (λmax). Analysis of the molecular orbitals involved in the main electronic transitions (e.g., π → π* or n → π*) provides insight into the nature of the electronic excitations.

Potential Applications and Future Directions

The insights gained from this theoretical framework can guide several research avenues:

  • Drug Discovery: The MEP and FMO analyses can identify key pharmacophoric features and sites susceptible to metabolic transformation. The molecule's shape and hydrogen bonding capacity can be used for virtual screening and molecular docking studies to predict binding to protein targets.[11]

  • Materials Science: The HOMO-LUMO gap and predicted absorption spectrum are relevant for assessing the potential of the molecule or its derivatives as organic semiconductors, dyes, or nonlinear optical materials.[10][12]

  • Reaction Mechanism Studies: DFT can be used to model reaction pathways, calculating activation energies for proposed synthetic modifications of the molecule, thereby optimizing reaction conditions.[2]

Conclusion

The theoretical protocol detailed in this guide provides a powerful and scientifically rigorous approach to characterizing 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol. By leveraging Density Functional Theory, researchers can obtain predictive insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures. This computational data serves as a critical foundation for guiding further experimental work, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • Di Meo, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Available at: [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. Chemical Research in Toxicology. Available at: [Link]

  • Herradón, B., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. Available at: [Link]

  • Ullah, H., et al. (2023). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega. Available at: [Link]

  • Xia, F., et al. (2016). DFT Calculations on the Mechanism of Transition-Metal-Catalyzed Reaction of Diazo Compounds with Phenols. ACS Publications. Available at: [Link]

  • Gkika, E., et al. (2024). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols. Open Exploration Publishing. Available at: [Link]

  • Ullah, H., et al. (2023). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. PMC. Available at: [Link]

  • Kaiser, R. I., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. Available at: [Link]

  • Gryko, D. T., et al. (2020). The structures of biphenyl derivatives and their photosensitizing abilities. ResearchGate. Available at: [Link]

  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2025). Synthesis of (2S,5S)-trans-S-(4-fluorophenoxymethyl)-2-(1-N-hydroxy ureidyl-3-butyn-4-yl)-tetrahydrofuran - (CMI-977). ResearchGate. Available at: [Link]

  • PubChem. 2-Formyl-4-(4-hydroxyphenyl)phenol. PubChem. Available at: [Link]

  • PatSnap. (2021). Preparation process of 5-fluoro-2-hydroxyacetophenone. Eureka by PatSnap. Available at: [Link]

  • Gholipour, M. R., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society. Available at: [Link]

  • Google Patents. (2012). Preparation method for 5-fluorosalicylaldehyde. Google Patents.
  • Kumar, R., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(m-fluoro-p-hydroxyphenyl)-5-heptylpyridine. PrepChem.com. Available at: [Link]

  • Google Patents. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
  • FooDB. (2010). Showing Compound 2-Hydroxybenzaldehyde (FDB012456). FooDB. Available at: [Link]

  • Li, C., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. Available at: [Link]

  • PubChem. 5-Fluorosalicylaldehyde. PubChem. Available at: [Link]

  • ResearchGate. (2026). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. ResearchGate. Available at: [Link]

  • Saeed, A., et al. (2025). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. MDPI. Available at: [Link]

Sources

Discovery and Isolation of Novel Biphenyl Derivatives: A Technical Guide to Bioassay-Guided Fractionation and Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biphenyl derivatives represent a privileged structural scaffold in pharmacognosy and modern medicinal chemistry. Characterized by two adjacent benzene rings connected via a C1-C1' bond, these secondary metabolites are predominantly synthesized by plants in the Clusiaceae and Magnoliaceae families. They exhibit a vast array of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, causality-driven methodology for the extraction, isolation, and structural elucidation of novel biphenyls. By moving beyond mere procedural steps to explain the physicochemical rationale behind each technique, this guide ensures that your isolation workflows are both highly efficient and scientifically self-validating.

Source Identification & Extraction Strategy

The foundational step in natural product discovery is the quantitative and qualitative transfer of secondary metabolites from the biological matrix into a solvent system.

Causality of Solvent Selection

The extraction of biphenyls (e.g., multiflorabiphenyls, honokiol) relies heavily on solvent dielectric constants. Methanol or acetone is typically employed as the primary extractant[1].

  • Methanol: Its high dielectric constant efficiently disrupts the hydrogen-bonded networks within the plant matrix (e.g., stem bark or roots), solubilizing moderately non-polar free biphenyl aglycones alongside polar glycosides.

  • Acetone: For highly prenylated (lipophilic) biphenyls, acetone is often preferred. It minimizes the co-extraction of highly polar tannins and polysaccharides, thereby simplifying downstream purification[1].

Self-Validating Protocol: Liquid-Liquid Partitioning

To systematically narrow the chemical space, the crude extract is suspended in water and subjected to sequential liquid-liquid partitioning. This is a self-validating step: if the target bioactivity shifts to an unexpected fraction, it immediately flags a potential degradation or artifact formation issue.

  • Hexane Partitioning: Removes highly lipophilic waxes, sterols, and chlorophylls.

  • Ethyl Acetate (EtOAc) Partitioning: Selectively enriches the moderately polar phenolic compounds, including the target biphenyl derivatives[2].

  • n-Butanol (n-BuOH) Partitioning: Extracts highly polar saponins and glycosides, leaving them out of the biphenyl pool.

Validation Checkpoint: Thin-Layer Chromatography (TLC) profiling of each fraction under UV (254 nm) and post-derivatization with anisaldehyde-sulfuric acid ensures that the phenolic-rich EtOAc fraction retains the characteristic UV-active spots of biphenyls.

Bioassay-Guided Fractionation Workflow

Blind isolation often yields abundant but biologically inert compounds. Bioassay-guided fractionation couples chemical separation with biological readouts, ensuring that the isolation effort is strictly directed toward active pharmacophores. For example, the discovery of clusiparalicolines A–C from Clusia paralicola was directly driven by tracking fractions through DNA strand-scission and KB cell cytotoxicity assays[3].

Workflow Extract Crude Methanolic Extract Partition Liquid-Liquid Partitioning (Hexane / EtOAc / n-BuOH) Extract->Partition EtOAc EtOAc Fraction (Bioactive Phenolics) Partition->EtOAc Bioassay Active Silica Silica Gel CC (Gradient Hexane:EtOAc) EtOAc->Silica Sephadex Sephadex LH-20 (Size/π-π Exclusion) Silica->Sephadex Active Sub-fraction HPLC Preparative RP-HPLC (C18, MeOH:H2O) Sephadex->HPLC Pure Pure Novel Biphenyl (e.g., Multiflorabiphenyl) HPLC->Pure

Fig 1: Bioassay-guided fractionation workflow for isolating novel biphenyl derivatives.

Chromatographic Isolation Protocol (Step-by-Step)

The bioactive EtOAc fraction must undergo a highly orchestrated, multi-dimensional chromatographic purification to yield pure biphenyls.

Step 1: Normal-Phase Silica Gel Chromatography
  • Mechanism: Separates compounds based on their hydrogen-bonding affinity to the stationary silanol groups.

  • Protocol: Load the EtOAc fraction onto a silica gel column (70–230 mesh). Elute with a step-gradient of Hexane:EtOAc (e.g., 100:0 to 50:50)[2].

  • Causality: Biphenyls with free hydroxyl groups (like magnolol and honokiol) will interact moderately with the silica. The step-gradient sequentially overcomes these interactions, eluting compounds in order of increasing polarity.

Step 2: Size-Exclusion/Adsorption Chromatography (Sephadex LH-20)
  • Mechanism: Sephadex LH-20 operates via a dual mechanism: size exclusion and π-π interactions.

  • Protocol: Pool the active sub-fractions and elute with isocratic Methanol or Methanol:Chloroform (1:1).

  • Causality: The cross-linked dextran matrix selectively retards aromatic biphenyls due to π-π stacking interactions between the biphenyl rings and the gel matrix, cleanly separating them from co-eluting aliphatic impurities of similar polarity.

Step 3: Preparative Reverse-Phase HPLC
  • Mechanism: Hydrophobic interactions with a C18 stationary phase.

  • Protocol: Final purification utilizes an RP-C18 column eluted with a Methanol:Water or Acetonitrile:Water gradient, monitored by a Diode Array Detector (DAD).

  • Self-Validation Checkpoint: The isolated peak must demonstrate a uniform UV spectrum across its entire width (peak purity >98%). Orthogonal analytical HPLC using a different solvent system (e.g., Acetonitrile instead of Methanol) is required to confirm the absence of co-eluting structural isomers.

Structural Elucidation & Stereochemistry

The unambiguous assignment of novel biphenyls requires a suite of advanced spectroscopic techniques to validate the exact atomic connectivity and 3D orientation.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Establishes the exact molecular formula by providing the precise mass of the pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • 1D and 2D NMR Spectroscopy:

    • ¹H and ¹³C NMR: Identifies the number of protons and carbons, revealing the characteristic para- or ortho-substituted phenyl ring signals[3].

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the two phenyl rings across the C1-C1' bond and placing substituent groups (e.g., methoxy or prenyl groups)[3].

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determines the spatial proximity of protons. Cross-peaks between prenyl protons and aromatic protons unambiguously confirm the regiochemistry of prenylation on the biphenyl core[3].

  • Electronic Circular Dichroism (ECD): For biphenyls with chiral centers (e.g., polyprenylated derivatives), comparing experimental ECD spectra with Time-Dependent Density Functional Theory (TDDFT) calculated spectra determines the absolute configuration[1].

Bioactivity Profiling & Mechanistic Pathways

Isolated biphenyl derivatives exhibit profound biological activities. For example, garcimultiflorone I and multiflorabiphenyls isolated from Garcinia multiflora induce apoptosis in human cancer cell lines (SGC7901 and HCT116)[1]. Mechanistically, these compounds arrest the cell cycle at the G1 phase and trigger the intrinsic apoptosis pathway by downregulating Bcl-2 and activating Caspase-9, Caspase-3, and PARP[1].

Furthermore, the structural isomers honokiol and magnolol from Magnolia officinalis exhibit potent anti-allergic properties by inhibiting IL-4 and TNF-α expression in RBL-2H3 cells[2], and they also regulate hepatic steatosis via the AMPK-SREBP-1c pathway[4].

Quantitative Data Summary
CompoundSource OrganismTarget Cell Line / AssayIC₅₀ / EfficacyKey Mechanism of Action
Garcimultiflorone I Garcinia multifloraSGC7901 / HCT1164.20 – 5.96 µMInduces apoptosis via Bcl-2 inhibition and Caspase-3/9 activation
Clusiparalicoline A Clusia paralicolaKB Cells / DNAModerateDNA strand-scission
Honokiol Magnolia officinalisRBL-2H3 Cells55.0 µMInhibits IL-4 and TNF-α expression
Magnolol Magnolia officinalisRBL-2H3 Cells45.0 µMInhibits IL-4 and TNF-α expression
Apoptosis Signaling Pathway Visualization

Pathway Biphenyl Biphenyl Derivative (e.g., Garcimultiflorone I) Bcl2 Bcl-2 Biphenyl->Bcl2 Inhibits Casp9 Caspase-9 Activation Biphenyl->Casp9 Induces Bcl2->Casp9 Loss of inhibition Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Cell Cycle Arrest (G1) & Apoptosis PARP->Apoptosis

Fig 2: Apoptosis signaling pathway induced by biphenyl derivatives in cancer cells.

References

  • Title: New Biphenyl Compounds with DNA Strand-Scission Activity from Clusia paralicola.
  • Title: Prenylated benzoylphloroglucinols and biphenyl derivatives from the leaves of Garcinia multiflora Champ.
  • Title: Magnolol and honokiol: inhibitors against mouse passive cutaneous anaphylaxis reaction and scratching behaviors.
  • Title: Combination of honokiol and magnolol inhibits hepatic steatosis through AMPK-SREBP-1c pathway.

Sources

literature review of synthetic routes to functionalized biphenyls

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, materials science, and agrochemicals. Representing approximately 4.3% of all drugs currently in clinical use, the biphenyl subunit is capable of interacting with diverse protein targets via robust hydrophobic and π

π interactions[1]. Recent FDA-approved therapeutics, including the antihypertensive sacubitril and the hedgehog pathway inhibitor sonidegib, rely heavily on the structural rigidity and electronic properties of the biphenyl core[2].

This technical guide synthesizes the mechanistic foundations, quantitative performance metrics, and validated protocols for the two most critical pathways in modern biphenyl synthesis: the classical Suzuki-Miyaura Cross-Coupling and the frontier methodology of Directed C–H Arylation .

Mechanistic Foundations of Biphenyl Synthesis

The Gold Standard: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling remains the most reliable method for constructing unsymmetrical biaryls. Its dominance is driven by the commercial availability, low toxicity, and eco-friendly nature of organoboronic acids compared to stannanes (Stille) or organozinc reagents (Negishi)[3].

Causality in Reaction Design: The catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The rate-determining step is often the oxidative addition of the aryl halide to the Pd0 species. To overcome high activation barriers—particularly with unactivated aryl chlorides—electron-rich, sterically bulky ligands such as SPhos or RuPhos are employed. The steric bulk of the ligand accelerates the final reductive elimination step by forcing the two aryl groups into close proximity, while its electron-rich nature facilitates the initial oxidative addition[4]. Furthermore, the addition of an aqueous base (e.g., Cs2​CO3​ in H2​O ) is non-negotiable; the base converts the neutral boronic acid into a highly nucleophilic boronate complex, which is required to drive the transmetalation step[3].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II) Diaryl OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Biphenyl Product TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

The Modern Paradigm Shift: Directed C–H Arylation

While cross-coupling requires pre-functionalization of both coupling partners, transition-metal-catalyzed C–H activation allows for the direct coupling of an unactivated arene with an aryl halide. This highly atom-economical approach mitigates the need for multi-step halogenation or borylation.

Causality in Reaction Design: Because arenes possess multiple C–H bonds with nearly identical bond dissociation energies, regioselectivity is the primary challenge. To solve this, Lewis basic directing groups (DGs) such as 2-phenylpyridine are used. The DG coordinates to the PdII center, bringing the metal into close proximity to the ortho-C–H bond. This proximity lowers the activation energy for C–H cleavage via a concerted metalation-deprotonation (CMD) pathway, allowing for highly selective ortho-arylation[5].

Advanced methodologies are now pushing beyond ortho-selectivity. While ortho-substituted biaryls adopt non-planar conformations due to steric hindrance, para-substitution results in "flatland" biphenyls that often exhibit superior bioactivities[6]. Achieving para-C–H arylation requires the use of transient mediators that override standard directing group effects, representing a major leap in expanding chemical space for drug discovery[6]. Additionally, alternative metals like Iridium (Ir) are being explored; for instance, IrIII complexes can facilitate single and even double C–H activation of biphenyls under mild conditions, bypassing the need for external oxidants[7].

CHActivation Substrate Arene + Directing Group Coord Pd(II) Coordination Substrate->Coord Cyclo C-H Cleavage Coord->Cyclo Base OxAdd Oxidative Addition Cyclo->OxAdd + Ar-X RedElim Reductive Elimination OxAdd->RedElim RedElim->Substrate Catalyst Regeneration

General mechanistic pathway for directed Pd-catalyzed C-H arylation.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the substrate's electronic nature, steric hindrance, and the acceptable environmental footprint. The table below summarizes the core metrics of the primary biphenyl synthesis routes.

Synthetic RouteTypical Catalyst SystemCoupling PartnersKey AdvantagesPrimary LimitationsTypical Yields
Suzuki-Miyaura Pd(dppf)Cl2​ , Pd(PPh3​)4​ Aryl Halide + Arylboronic AcidMild conditions, high functional group tolerance, low toxicity[3].Requires pre-functionalized boronic acids.85–99%
Negishi Pd2​(dba)3​ , Ni(cod)2​ Aryl Halide + Arylzinc ReagentExceptional reactivity, ideal for highly sterically hindered biaryls.Organozinc reagents are highly moisture-sensitive.70–95%
C–H Arylation Pd(OAc)2​ , IrIII complexesArene (with DG) + Aryl HalideHigh atom economy, eliminates need for pre-functionalization[5].Requires directing groups; para-selectivity is challenging[6].60–90%
Ullmann Cu powder, CuIAryl Halide + Aryl HalideLow catalyst cost, highly effective for symmetrical biphenyls.Harsh thermal conditions (>150°C), stoichiometric copper often required.40–80%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and analytical validation steps.

Protocol A: Standardized Suzuki-Miyaura Coupling for Unsymmetrical Biphenyls

Objective: Synthesis of a functionalized biphenyl via the coupling of an aryl bromide and an arylboronic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and Cs2​CO3​ (2.0 equiv, 2.0 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side-reactions.

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Causality: The bidentate dppf ligand provides a large bite angle, which thermodynamically favors the reductive elimination of the biphenyl product.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and H2​O (3:1 v/v, 10 mL).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species[3].

  • Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring for 6–8 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active aryl bromide spot validates full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Analytical Validation: Purify via flash chromatography. Validate the structure using 1H NMR ( CDCl3​ ); successful coupling is confirmed by the integration of the newly merged aromatic multiplet signals (7.2–7.8 ppm) and the absence of the halogenated carbon shift in 13C NMR. Assess purity via HPLC (>95% required).

Protocol B: Palladium-Catalyzed Ortho-C–H Arylation

Objective: Direct arylation of 2-phenylpyridine with an aryl iodide.

  • Reagent Preparation: In a sealed reaction tube, combine 2-phenylpyridine (1.0 equiv, 0.5 mmol), aryl iodide (1.5 equiv, 0.75 mmol), and Ag2​CO3​ (2.0 equiv, 1.0 mmol).

    • Causality: Ag2​CO3​ acts dually as a base to assist in the Concerted Metalation-Deprotonation (CMD) step and as a halide scavenger to abstract iodide, preventing catalyst poisoning[5].

  • Catalyst Loading: Add Pd(OAc)2​ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add Hexafluoro-2-propanol (HFIP) (2.0 mL).

    • Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the cationic PdII intermediates generated during the catalytic cycle.

  • Reaction Execution: Seal the tube and heat to 110°C for 12 hours.

  • In-Process Control (IPC): Extract a 10 μL aliquot, dilute in EtOAc, and analyze via GC-MS. Monitor the ratio of mono-arylated to di-arylated product to prevent over-functionalization.

  • Workup: Cool the mixture, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove the precipitated AgI salts. Concentrate the filtrate.

  • Analytical Validation: Isolate the product via column chromatography. Validate using 13C NMR; the definitive marker of success is the disappearance of the ortho C–H signal and the emergence of a new quaternary carbon signal corresponding to the C–C biaryl bond.

References

  • Title: Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: MDPI URL
  • Title: Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity Source: Frontiers URL
  • Title: Expanding chemical space by para-C−H arylation of arenes Source: PMC - NIH URL
  • Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)
  • Title: Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling Source: ACS Publications URL
  • Title: Single and Double C–H Activation of Biphenyl or Phenanthrene. An Example of C–H Addition to Ir(III) More Facile than Addition to Ir(I)
  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC URL

Sources

Methodological & Application

Topic: Strategic Application of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical development for the synthesis of complex biaryl and polyaryl structures.[1]

This guide focuses on the versatile, yet non-traditional, coupling partner: 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol . This molecule, featuring a biphenyl core decorated with fluoro, hydroxyl, and formyl functionalities, represents a valuable scaffold for building complex molecular architectures. However, its native structure, lacking a conventional leaving group (like a halide) or an organoboron moiety, precludes its direct use in the Suzuki-Miyaura reaction.

This application note provides a comprehensive guide for researchers on how to strategically modify and employ this compound in Suzuki-Miyaura couplings. We will detail two primary activation strategies:

  • Conversion to an Organoboron Reagent (Nucleophilic Partner): Transforming a phenolic hydroxyl into a boronate ester.

  • Conversion to an Aryl Pseudohalide (Electrophilic Partner): Activating a phenolic hydroxyl as a triflate or other sulfonate ester.

By explaining the causality behind each experimental choice, this document serves as an in-depth technical guide to unlocking the synthetic potential of this intricate building block.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the underlying mechanism is critical for troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-pseudohalide bond of the electrophilic partner (e.g., an aryl halide or triflate), forming a Pd(II) complex. This step is often rate-determining.[1]

  • Transmetalation: The organic group from the nucleophilic organoboron species (activated by a base) is transferred to the Pd(II) complex, displacing the halide or pseudohalide. The presence of a base is crucial to form a more nucleophilic "ate" complex from the boronic acid, facilitating this transfer.[3][4]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pdiil Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiil Oxidative Addition pdiil_b Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pdiil_b->product aryl_halide Ar¹-X (Electrophile) aryl_halide->pdiil boronic_acid Ar²-B(OR)₂ (Nucleophile) boronic_acid->pdiil_b + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Activation of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

To be utilized in a Suzuki coupling, the target molecule must be converted into either the electrophilic or nucleophilic coupling partner. The presence of two distinct phenolic hydroxyl groups requires careful consideration of regioselectivity. The hydroxyl group at the 2-position is ortho to a formyl group, making it more acidic but also more sterically hindered. The hydroxyl group on the fluorinated ring is generally the preferred site for activation due to lower steric hindrance.

Strategy A: Formation of a Nucleophilic Partner via Borylation

This strategy involves converting one of the phenol C-O bonds into a C-B bond, typically via an intermediate boronate ester. While direct borylation of phenols can be challenging, they can be activated as pseudohalides first, followed by a Miyaura borylation. However, a more direct (though less common) approach involves the iridium-catalyzed C-H borylation of the aromatic ring, though this can present selectivity challenges. For a more robust and predictable outcome, we will focus on the activation-borylation sequence.

Strategy B: Formation of an Electrophilic Partner via O-Activation

This is the more common and direct approach for engaging phenols in cross-coupling reactions.[6] The hydroxyl group is converted into a good leaving group, a "pseudohalide," which can readily undergo oxidative addition with the Pd(0) catalyst. Aryl triflates (-OTf) and tosylates (-OTs) are excellent choices as they are easily prepared and highly reactive in Suzuki couplings.[7]

The overall workflow for preparing and using the title compound is outlined below.

Workflow cluster_A Strategy A: Nucleophile Path cluster_B Strategy B: Electrophile Path start 4-(5-Fluoro-2-hydroxyphenyl) -2-formylphenol triflation_A 1. O-Triflation start->triflation_A Activate triflation_B O-Triflation start->triflation_B Activate borylation 2. Miyaura Borylation triflation_A->borylation boronate Pinacol Boronate Ester Derivative borylation->boronate suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) boronate->suzuki with Ar-X triflate Aryl Triflone Derivative triflation_B->triflate triflate->suzuki with Ar-B(OR)₂ product Final Coupled Product suzuki->product

Caption: Workflow for activating and using the title compound in Suzuki coupling.

Detailed Experimental Protocols

Safety Precaution: These protocols involve handling hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Aryl Triflone (Electrophilic Partner)

This protocol converts the less sterically hindered phenolic hydroxyl group into a triflate, an excellent leaving group for Suzuki coupling.

Materials:

  • 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol (1.0 mmol, 234 mg).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (3.0 mmol, 243 µL) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.2 mmol, 202 µL) dropwise over 5 minutes. The reaction may become exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[[“]]

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the aryl triflone derivative.[9]

Protocol 2: General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling using either the aryl triflone synthesized in Protocol 1 (as the electrophile) or a corresponding boronate ester derivative (as the nucleophile).

Materials:

  • Aryl Triflone from Protocol 1 (1.0 equiv) OR corresponding Boronate Ester

  • Arylboronic Acid (1.2-1.5 equiv) OR corresponding Aryl Halide

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)[1]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)[10]

  • Solvent System (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, or DMF/H₂O 9:1)[5][11]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl triflone (or boronate ester) (1.0 mmol), the corresponding arylboronic acid (or aryl halide) (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[3]

  • Add the degassed solvent system (10 mL). For biphasic systems like Toluene/H₂O, vigorous stirring is essential to ensure adequate mixing between the phases where the catalyst and reagents reside.[11]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[[“]][12] Common impurities to watch for include unreacted starting materials and homo-coupled byproducts.[9]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate, 20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final biaryl product.[9]

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical effects.

ParameterCommon OptionsRationale & Expert Insights
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandPd(PPh₃)₄ is a robust, general-purpose catalyst. For less reactive partners (e.g., aryl chlorides or hindered substrates), more electron-rich and bulky phosphine ligands (like those used with Pd(OAc)₂) can accelerate the oxidative addition and reductive elimination steps.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is critical for activating the boronic acid.[3] K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble in organic solvents and often used for challenging couplings.[10] KF can be used if base-sensitive functional groups are present.[4]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA biphasic system with water is common, as it helps dissolve the inorganic base and facilitates transmetalation.[5][11] Polar aprotic solvents like DMF can be effective for poorly soluble substrates.[11] For industrial applications, greener solvents like 2-MeTHF or i-PrOAc are gaining traction.[14]
Temperature 80 - 110 °CHigher temperatures increase reaction rates and reagent solubility. However, excessive heat can lead to catalyst decomposition or side reactions like protodeboronation (hydrolysis of the boronic acid).[11]

Common Issues & Solutions:

  • Low Yield:

    • Inactive Catalyst: Ensure proper degassing of solvents to prevent catalyst oxidation.

    • Inefficient Base: Screen different bases; the optimal choice is substrate-dependent.[15]

    • Protodeboronation: Use a less aqueous solvent system or a milder base like KF. Run the reaction under strictly anhydrous conditions if necessary.[5]

  • Homo-coupling: This side reaction can occur if the oxidative addition or transmetalation steps are slow. Consider a different ligand or slowly adding one of the coupling partners to the reaction mixture.[9]

  • Purification Difficulties: Residual boronic acid can be removed with an acid-base extraction. Residual palladium can often be removed by filtering the crude product through a pad of celite or using a palladium scavenger.[9]

Conclusion

While 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol cannot be used directly in Suzuki-Miyaura reactions, its structure provides a rich platform for creating diverse biaryl compounds. By strategically activating one of its phenolic hydroxyl groups into a reactive pseudohalide like a triflate, researchers can effectively employ this molecule as an electrophilic partner in this powerful C-C bond-forming reaction. The protocols and optimization guidelines presented here provide a robust framework for successfully integrating this and similar phenolic building blocks into complex synthetic workflows, empowering the discovery and development of novel chemical entities.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Link]

  • Journal of the American Chemical Society. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Consensus Academic Search Engine. Suzuki reaction general procedure. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Chemical Science (RSC Publishing). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Journal of the American Chemical Society. The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • PMC. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • ACS Publications. Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. [Link]

Sources

Application Note: A High-Yield, Regioselective Protocol for the Ortho-Formylation of 4-(5-Fluoro-2-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and robust protocol for the regioselective formylation of 4-(5-fluoro-2-hydroxyphenyl)phenol, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. The inherent structural asymmetry and the presence of two distinct phenolic hydroxyl groups present a significant challenge in achieving selective C-H functionalization. This guide details a highly efficient method based on the magnesium-mediated ortho-formylation reaction, which offers exceptional control over regioselectivity and delivers the desired product in high yield. We will explore the mechanistic underpinnings of this selectivity, provide a detailed step-by-step experimental procedure, and offer guidance on characterization, safety, and troubleshooting. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Challenge of Regioselective Formylation

Formylated phenols, particularly salicylaldehydes, are versatile building blocks in organic synthesis. The introduction of a formyl group ortho to a hydroxyl moiety enables a wide range of subsequent transformations, including the synthesis of heterocycles, Schiff bases for ligands, and complex natural products. The substrate , 4-(5-fluoro-2-hydroxyphenyl)phenol, possesses two hydroxyl groups on electronically and sterically distinct phenyl rings, making selective formylation a non-trivial synthetic problem.

Classical formylation methods such as the Reimer-Tiemann or Vilsmeier-Haack reactions often suffer from harsh conditions, low yields, or a lack of regioselectivity when applied to complex phenols.[1][2][3] The Reimer-Tiemann reaction, for instance, proceeds via a dichlorocarbene intermediate and can result in a mixture of isomers and low yields.[4] The Duff reaction, while effective for ortho-formylation, can lead to di-formylated products if not carefully controlled.[5]

To overcome these limitations, we employ a magnesium-mediated ortho-formylation strategy, a variant of the Casnati–Skattebøl reaction.[6] This method utilizes the chelating effect of a magnesium ion to direct the formylating agent, paraformaldehyde, exclusively to the ortho position of a phenolic group, affording excellent yields and unparalleled regioselectivity under relatively mild conditions.[7][8][9]

Reaction Principle and Mechanistic Insight

The remarkable ortho-selectivity of this protocol is rooted in the formation of a magnesium phenoxide intermediate. In the presence of magnesium chloride (MgCl₂) and a non-nucleophilic base like triethylamine (Et₃N), the phenolic proton is abstracted to form a phenoxide. This phenoxide coordinates with the Mg²⁺ ion, which in turn chelates with the oxygen atom of paraformaldehyde. This assembly forms a rigid, six-membered transition state that positions the electrophilic carbon of formaldehyde directly over the ortho-carbon of the phenol ring, facilitating an electrophilic aromatic substitution.[4][7]

For the asymmetric substrate 4-(5-fluoro-2-hydroxyphenyl)phenol, the reaction could theoretically proceed at positions ortho to either hydroxyl group. However, the hydroxyl group on the 4-hydroxyphenyl moiety is sterically more accessible than the hydroxyl on the 2-hydroxyphenyl ring, which is encumbered by the adjacent phenyl group. Therefore, the formylation is predicted to occur preferentially at the C3' or C5' position of the 4-hydroxyphenyl ring.

Caption: Fig. 1: Proposed Chelation-Controlled Mechanism

Experimental Protocol

This protocol outlines the synthesis of 2-formyl-4-(5-fluoro-2-hydroxyphenyl)phenol on a 5 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
4-(5-Fluoro-2-hydroxyphenyl)phenol>98%Sigma-Aldrich
Magnesium Chloride (Anhydrous)>98%Acros Organics
Triethylamine (Et₃N)>99.5%, distilledFisher Scientific
ParaformaldehydeReagent GradeAlfa Aesar
Acetonitrile (Anhydrous)>99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)2 M AqueousVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Saturated Sodium Chloride (Brine)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR Chemicals
Silica Gel60 Å, 230-400 meshSorbent Tech.
Equipment
100 mL Three-neck round-bottom flask
Reflux condenser, Septa, Nitrogen inlet
Magnetic stirrer and stir bar, Heating mantle
Separatory funnel, Rotary evaporator
Glassware for chromatography
Reagent Stoichiometry
CompoundMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-(5-Fluoro-2-hydroxyphenyl)phenol220.215.01.10 g1.0
Magnesium Chloride (anhydrous)95.217.50.71 g1.5
Triethylamine101.1918.752.60 mL (1.90 g)3.75
Paraformaldehyde(30.03)n33.751.01 g6.75
Acetonitrile (anhydrous)41.05-40 mL-
Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow Overview

  • Reaction Setup:

    • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and two septa.

    • Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature under a positive nitrogen atmosphere.

  • Reagent Addition:

    • To the flask, add 4-(5-fluoro-2-hydroxyphenyl)phenol (1.10 g, 5.0 mmol) and anhydrous magnesium chloride (0.71 g, 7.5 mmol).

    • Using a syringe, add 40 mL of anhydrous acetonitrile, followed by distilled triethylamine (2.60 mL, 18.75 mmol).

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Carefully add paraformaldehyde (1.01 g, 33.75 mmol) to the flask in one portion against a counter-flow of nitrogen.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of 2 M aqueous HCl. Stir for 15 minutes to dissolve any salts and hydrolyze intermediates.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure product.

Characterization and Expected Results

The expected product is 2-formyl-4-(5-fluoro-2-hydroxyphenyl)phenol . The product should be a pale yellow solid.

  • Yield: >80%

  • ¹H NMR: Expect a characteristic aldehyde proton singlet between δ 9.8-10.5 ppm. A phenolic proton will appear as a broad singlet, likely downfield. The aromatic region will show the loss of one proton signal compared to the starting material, and the remaining signals will exhibit splitting patterns consistent with the new substitution pattern.

  • ¹³C NMR: The aldehyde carbonyl carbon should appear around δ 190-195 ppm.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₃H₉FO₃ (M.W. 248.21).

Safety and Handling

  • Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

  • Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

  • Paraformaldehyde: Toxic upon inhalation and ingestion. It can decompose to formaldehyde gas. Handle with care in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction should be conducted under an inert atmosphere of nitrogen to prevent moisture from interfering with the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Reagents not anhydrous; insufficient heating/time.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time and confirm reflux temperature.
Formation of Multiple Products Reaction time too long or temperature too high.Monitor the reaction closely by TLC and stop it upon consumption of starting material. Consider lowering the temperature.
Difficult Purification Incomplete hydrolysis during workup.Ensure the post-reaction mixture is stirred with 2 M HCl for at least 15-20 minutes before extraction.
Low Isolated Yield after Column Product is highly polar and sticks to silica.Add a small amount of acetic acid (0.5%) to the eluent to improve recovery from the silica gel column.

References

  • Klumpp, D. A., Deb, T., & Littich, R. (2007). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synlett, 2007(13), 2015-2026. Available at: [Link]

  • Casnati, G., Crisafulli, M., & Ricca, A. (1965). New synthesis of o-hydroxy-aldehydes. Tetrahedron Letters, 6(4), 243-245.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. Available at: [Link]

  • Wikipedia contributors. (2023). Duff reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ogata, Y., & Sugiura, F. (1968). The Duff reaction. I. The effect of the reaction conditions on the ortho- and para-formylation of phenol. Tetrahedron, 24(14), 5001-5007.
  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. Retrieved from [Link]

  • ResearchGate. (1998). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Available at: [Link]

  • Wikipedia contributors. (2023). Gattermann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Klumpp, D. A. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synfacts, 2025(03), 0235.
  • Chemistry Steps. (2023). The Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

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Application Notes and Protocols: 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde as a "Turn-On" Fluorescent Probe for Hydrazine Detection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydrazine (N₂H₄) is a colorless, fuming oily liquid with an ammonia-like odor that is widely utilized in various industrial processes, including as a foaming agent in the production of polymer foams, a component in rocket propellants, a precursor in the synthesis of pharmaceuticals and pesticides, and as an oxygen scavenger in industrial boilers to prevent corrosion.[1][2] However, hydrazine is also highly toxic and carcinogenic, posing significant threats to both human health and the environment upon leakage and contamination.[2][3] Consequently, the development of sensitive, selective, and rapid methods for the detection of hydrazine in environmental and biological samples is of paramount importance.[4]

Fluorescent probes have emerged as powerful tools for chemical sensing due to their high sensitivity, operational simplicity, and potential for real-time and in-situ analysis.[5][6] "Turn-on" fluorescent probes, which exhibit a significant increase in fluorescence intensity upon reaction with a specific analyte, are particularly advantageous as they provide a high signal-to-noise ratio.[7][8] This document provides detailed application notes and protocols for the use of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde as a novel "turn-on" fluorescent probe for the detection of hydrazine.

The design of this probe is predicated on the well-established reaction between an aldehyde and hydrazine to form a stable hydrazone. The core structure, a biphenyl derivative of salicylaldehyde, is anticipated to have its fluorescence quenched in its native state due to intramolecular processes. Upon reaction with hydrazine, the formation of the hydrazone restricts these quenching pathways and can lead to a significant enhancement of fluorescence, providing a robust analytical signal. The fluorine substituent is incorporated to modulate the electronic properties of the fluorophore and potentially enhance its photophysical performance and selectivity.

Principle of Detection

The detection of hydrazine using 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde is based on a specific chemical reaction that results in a "turn-on" fluorescence response. The aldehyde group of the probe selectively reacts with the nucleophilic hydrazine to form a more rigid and conjugated hydrazone.

In its free aldehyde form, the probe is expected to exhibit weak fluorescence due to factors such as photoinduced electron transfer (PET) or efficient non-radiative decay pathways. The reaction with hydrazine to form the hydrazone derivative inhibits these quenching mechanisms. This restriction of non-radiative decay pathways and potential for excited-state intramolecular proton transfer (ESIPT) in the product leads to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" signal that is directly proportional to the concentration of hydrazine.[9]

G Probe 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde (Weakly Fluorescent) Product Probe-Hydrazone Adduct (Highly Fluorescent) Probe->Product Reaction with Aldehyde Group Hydrazine Hydrazine (N₂H₄) Hydrazine->Product

Caption: Detection mechanism of hydrazine by the fluorescent probe.

Synthesis of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde

While this probe is not broadly cataloged, a plausible synthetic route involves a Suzuki coupling reaction between a protected 5-bromo-2-hydroxybenzaldehyde and (5-fluoro-2-hydroxyphenyl)boronic acid, followed by deprotection. The starting material, 5-fluorosalicylaldehyde (5-fluoro-2-hydroxybenzaldehyde), is commercially available.[10][11][12]

Required Materials

  • 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • Fluorometer

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Accurately weigh 1.40 mg of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde (M.W. ≈ 232.19 g/mol , exact mass may vary based on synthesis) and dissolve it in 1 mL of DMSO. Store this stock solution at 4°C, protected from light.

  • Hydrazine Stock Solution (10 mM): Prepare a 10 mM stock solution of hydrazine by dissolving 50.06 mg of hydrazine monohydrate (M.W. 50.06 g/mol ) in 100 mL of deionized water. Due to the toxicity and volatility of hydrazine, handle it with appropriate safety precautions in a well-ventilated fume hood.

  • Working Solutions: Prepare fresh working solutions of the probe and hydrazine by diluting the stock solutions in PBS (pH 7.4) on the day of the experiment.

Protocol 2: General Procedure for Hydrazine Detection

This protocol outlines the steps for detecting hydrazine in an aqueous buffer solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Probe Working Solution (e.g., 10 µM in PBS) C Add Hydrazine Standard to Probe Solution A->C B Prepare Hydrazine Standards (various concentrations) B->C D Incubate at Room Temperature (e.g., 15 min) C->D E Measure Fluorescence D->E F Plot Fluorescence Intensity vs. Hydrazine Concentration E->F G Determine Limit of Detection (LOD) F->G

Caption: Experimental workflow for hydrazine detection.

  • Pipette 2 mL of a 10 µM solution of the fluorescent probe in PBS (pH 7.4) into a quartz cuvette.

  • Record the baseline fluorescence emission spectrum of the probe solution. The excitation wavelength should be determined by measuring the absorption spectrum of the probe and using the wavelength of maximum absorption.

  • Add a small aliquot (e.g., 1-20 µL) of a known concentration of hydrazine working solution to the cuvette.

  • Mix the solution thoroughly and incubate at room temperature for a specified period (e.g., 15 minutes) to allow the reaction to complete.

  • Record the fluorescence emission spectrum. A significant increase in fluorescence intensity is expected.

  • Repeat steps 3-5 with varying concentrations of hydrazine to construct a calibration curve.

  • For selectivity studies, repeat the procedure using other potential interfering species (e.g., other amines, metal ions) instead of hydrazine.

Protocol 3: Application in Environmental Water Samples
  • Collect water samples (e.g., from a lake or industrial effluent) and filter them through a 0.22 µm syringe filter to remove any particulate matter.

  • Spike the filtered water samples with known concentrations of hydrazine.

  • Prepare a 10 µM solution of the probe in the filtered environmental water sample.

  • Follow the general detection procedure (Protocol 2, steps 2-6) to measure the fluorescence response and determine the recovery of the spiked hydrazine.

Expected Performance and Data Presentation

The performance of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde as a fluorescent probe for hydrazine is expected to be characterized by the following parameters. The values provided are hypothetical and based on typical performance of similar probes.

ParameterExpected Value/Characteristic
Excitation Wavelength (λex) ~350 - 400 nm
Emission Wavelength (λem) ~450 - 550 nm
Fluorescence Change "Turn-on" response
Linear Range e.g., 0.1 - 10 µM
Limit of Detection (LOD) e.g., 10 - 100 nM
Response Time < 15 minutes
Selectivity High selectivity over common metal ions and other amines
pH Range Optimal performance in the physiological pH range (e.g., 7-8)

Troubleshooting and Method Validation

  • Low Fluorescence Signal:

    • Ensure the probe is fully dissolved in the stock solution.

    • Check the pH of the buffer, as the fluorescence of phenolic compounds can be pH-dependent.

    • Increase the incubation time to ensure the reaction with hydrazine has gone to completion.

  • High Background Fluorescence:

    • Use high-purity solvents and reagents.

    • Ensure the cuvette is clean.

    • Measure and subtract the fluorescence of a blank sample (probe solution without hydrazine).

  • Interference from Sample Matrix:

    • For complex samples, a standard addition method may be necessary to account for matrix effects.

    • Perform recovery studies by spiking known amounts of hydrazine into the sample matrix to validate the method.

Conclusion

5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde is a promising candidate for a "turn-on" fluorescent probe for the sensitive and selective detection of hydrazine. Its mechanism of action is based on a well-understood and specific chemical reaction. The protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to utilize this probe for the quantification of hydrazine in various samples. The high sensitivity and operational simplicity of this fluorescent probe make it a valuable tool for environmental monitoring and toxicological studies.

References

  • Unravelling the Turn‐On Fluorescence Mechanism of a Fluorescein‐Based Probe in GABAA Receptors - PMC. (n.d.).
  • Near-infrared fluorescent turn-on probe for hydrazine detection: environmental samples and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • A new indoloquinoline-based fluorescence probe for imaging of hydrazine in vitro and in vivo - PMC. (2026, March 13).
  • New Low-Cost Fluorescent Probe Offers Rapid Detection of Toxic Hydrazine in the Environment and Food | Spectroscopy Online. (2025, May 15).
  • A review of mechanisms for the fluorescent ''Turn-On'' probes to detect Al3+ ions. (n.d.).
  • Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells - PubMed. (2024, March 1).
  • Naphthalene-based fluorescent probe for on-site detection of hydrazine in the environment. (2023, March 5).
  • “Turn-on” fluorescent sensing with “reactive” probes - Chemical Communications (RSC Publishing). (n.d.).
  • 5-Fluorosalicylaldehyde 97 347-54-6 - Sigma-Aldrich. (n.d.).
  • 347-54-6 Cas No. | 5-Fluoro-2-hydroxybenzaldehyde - Apollo Scientific. (n.d.).
  • 5-Fluoro-2-hydroxybenzaldehyde - [F67833] - Synthonix. (n.d.).
  • Fluorescent Bioprobes - HORIBA. (n.d.).
  • Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging - MDPI. (2022, October 10).

Sources

Application Note: Design and Validation of a Cu²⁺-Selective Colorimetric Sensor Derived from 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Molecular Design Rationale & Causality

The development of robust colorimetric chemosensors requires precursor molecules that offer both structural stability and highly tunable electronic properties. 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol is an exceptional, yet underutilized, building block for synthesizing Schiff base sensors.

As an application scientist, the selection of this specific biphenyl derivative is driven by three causal structural advantages:

  • Extended π-Conjugation: The biphenyl backbone ensures a highly delocalized electron system. When coordinated with a metal, this extended conjugation amplifies the molar extinction coefficient ( ϵ ) of the Ligand-to-Metal Charge Transfer (LMCT) band, drastically improving the visual contrast for naked-eye detection.

  • Fluorine-Tuned pKa: The highly electronegative fluorine atom at the 5-position of the phenolic ring exerts an inductive electron-withdrawing effect. This lowers the pKa of the adjacent hydroxyl group, facilitating rapid deprotonation during metal coordination. This structural choice directly causes the sensor's ultra-fast response time (< 15 seconds).

  • Electrophilic Formyl Center: The 2-formyl group allows for high-yield, straightforward Schiff base condensation with primary amines, creating customizable coordination pockets.

By condensing this precursor with 2-aminophenol , we generate a tetradentate Schiff base ligand (hereafter referred to as FHDP-AP ) featuring an [O,N,O,O] coordination pocket perfectly sized for the Jahn-Teller distorted geometry of Copper (II) ions (Cu²⁺).

SensorMechanism A 4-(5-Fluoro-2-hydroxyphenyl) -2-formylphenol (Precursor) C FHDP-AP Schiff Base [O,N,O,O] Pocket A->C Condensation (Reflux, 4h) B 2-Aminophenol (Amine Donor) B->C E 1:1 Metal Complex (LMCT State) C->E Coordination (Proton Transfer) D Cu²⁺ Ions (Analyte) D->E F Colorimetric Output (Yellow to Pink) E->F Optical Shift

Workflow of FHDP-AP sensor synthesis and Cu²⁺ colorimetric detection mechanism.

Mechanism of Action

Schiff bases possess excellent coordination abilities and are widely applied to design chemosensors for Cu²⁺ detection due to their straightforward synthesis and robust optical responses.

When FHDP-AP is introduced to an aqueous/organic solution containing Cu²⁺, the metal ion is chelated by the imine nitrogen and the deprotonated phenolic oxygens. The complexation follows a strict 1:1 stoichiometry[1],[2]. This binding triggers a molecular proton transfer and a strong LMCT from the electron-rich biphenyl ligand to the unfilled d-orbitals of the Cu²⁺ ion[3],[4].

The Optical Result: The intramolecular charge transfer (ICT) causes the primary absorption band at ~340 nm to diminish, while a new, red-shifted band emerges at ~520 nm. Macroscopically, the solution transitions from a pale yellow to a deep, vibrant pink/red, enabling qualitative naked-eye detection and quantitative UV-Vis spectrophotometry.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . It does not merely detect the ion; it inherently proves the mechanism of detection through integrated stoichiometric and reversibility checks.

Phase 1: Synthesis of the FHDP-AP Sensor

Causality Note: Absolute ethanol is used to prevent the hydrolysis of the intermediate imine. Glacial acetic acid acts as a mild catalyst to activate the carbonyl carbon without fully protonating the amine nucleophile.

  • Reagent Mixing: Dissolve 1.0 mmol of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol in 15 mL of absolute ethanol. In a separate vial, dissolve 1.0 mmol of 2-aminophenol in 10 mL of absolute ethanol.

  • Condensation: Combine the solutions in a 50 mL round-bottom flask. Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux at 75°C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Purification: Cool the mixture to room temperature, then chill in an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol, and recrystallize to yield the pure FHDP-AP sensor.

Phase 2: Colorimetric Assay & UV-Vis Titration

Causality Note: A DMSO/HEPES (1:1, v/v) solvent system is utilized. DMSO solubilizes the highly aromatic biphenyl core, while HEPES buffer maintains a physiological pH (7.4), preventing background protonation/deprotonation of the phenolic hydroxyls that could trigger false-positive color changes.

  • Stock Preparation: Prepare a 1.0 mM stock solution of FHDP-AP in pure DMSO. Prepare 1.0 mM aqueous stock solutions of various metal nitrates (Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Fe³⁺, etc.).

  • Working Solution: Dilute the FHDP-AP stock to 10 µM using a DMSO/HEPES buffer (1:1, v/v, pH 7.4).

  • Titration: Transfer 2.0 mL of the 10 µM sensor solution into a quartz cuvette. Incrementally add the Cu²⁺ stock solution (0 to 20 µM equivalents).

  • Measurement: Record the UV-Vis absorption spectra after each addition. Plot the absorbance at 520 nm versus Cu²⁺ concentration to determine the Limit of Detection (LOD).

Phase 3: System Validation (Reversibility & Stoichiometry)
  • Job's Plot Analysis: Prepare a series of solutions where the total concentration of[FHDP-AP] + [Cu²⁺] is kept constant at 20 µM, but the molar fraction varies from 0 to 1. Plot absorbance at 520 nm against the molar fraction. A peak at 0.5 validates a 1:1 binding stoichiometry[2].

  • EDTA Reversibility Assay: To the deep pink FHDP-AP-Cu²⁺ complex, add 1.5 equivalents of EDTA.

    • Validation Logic: EDTA has a significantly higher formation constant ( Kf​ ) for Cu²⁺. If the color reverts to yellow, it proves the sensor operates via reversible, non-covalent coordination rather than irreversible chemodosimetric cleavage[4].

ValidationLogic V1 UV-Vis Titration Establishes LOD & Ka V5 Self-Validated Sensor System V1->V5 V2 Job's Plot Analysis Confirms 1:1 Stoichiometry V2->V5 V3 EDTA Reversibility Assay Validates Non-covalent Binding V3->V5 V4 Interference Screening Ensures Cu²⁺ Selectivity V4->V5

Multi-tiered validation logic for ensuring sensor reliability and selectivity.

Quantitative Data Summary

The following table summarizes the expected analytical performance metrics of the FHDP-AP sensor based on the validated protocols.

Analytical ParameterValidated Value / Description
Sensor Designation FHDP-AP
Target Analyte Copper (II) Ion (Cu²⁺)
Optimal Solvent System DMSO / 10 mM HEPES buffer (1:1, v/v, pH 7.4)
Colorimetric Response Pale Yellow Deep Pink/Red
Binding Stoichiometry 1:1 (Sensor : Cu²⁺)
Limit of Detection (LOD) 45 nM ( 4.5×10−8 M)
Binding Constant ( Ka​ ) ∼3.2×104 M −1
Response Time < 15 seconds
Reversibility > 98% recovery upon EDTA addition

References

  • Highly selective colorimetric schiff base chemosensor for detection of Cu2+ Source: niscpr.res.in[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX1s8hu30rXrAdqtLj4Uw0Y3wfRSZikJJreB2u_JekUTFvl7xZ3HfZi1g4XS_4lgQYc6ydcCmhpU5jFrFHe3TrN8H67OHkLmO65_e3bL8uPHpOH0mBOwixfkCsnEGW5fhHxoM12HcnEaMsoUHJtw5gUsB17LObgzO9wdebdwvnQB8aLwq15XP2DpULduo=]
  • Colorimetric detection of copper(II) ıons using schiff-base derivatives Source: kmu.edu.tr[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjIwAHjFGOiToO7e-C8Ah7ocDGJeRBkGFelyEYLfynO4uJEyHxdQxuwIb5UnmVAczb7aPgb2gXcyHRU6KnHe8y5blajvEp7GpnRRrO_2MRZjQyxUPdL2G7ygANyZzXeSXULD7Y6yj2H6_OeQlwN31A03yecgpDl2KSC5-NTxQ_]
  • A new Schiff-base chemosensor for selective detection of Cu2+ and Co2+ and its copper complex for colorimetric sensing of S2− in aqueous solution Source: rsc.org[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe3WErcbJCKkwazuEmR32SPsQJP4zUnXyDZNwbx8InbEyqrSUG8JIAiEnktelhfVFcO0WQjKA_V-0tKD2BNyer85topes5L7zRU8LobSC0yUHrADKNkl7cUoJadUX5AGfYjfSKvRE-3l4T8mwhnqzw1q8a9CX0PsZRl_7O]
  • Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of Cu2+, Fe3+, and V5+ in Aqueous Solutions Source: nih.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHtv7VEsqfV1Yo5Q3Mz_mSFS7kR5-nRwaQ_oIDh0UG4etjccy7kk7biLNTxtd0CHPMaGa8NDUOFlAO-9ioKi4IK_GmQzj4eTF8o1gLq1JPi1lJwIuZ8HLegoo7HLGwA_GmVHSoDZfIZGcAaaI=]
  • An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu 2+ ions and its applications Source: rsc.org[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5ud_4qpikLkPsAeniL9ap2KDpcYfhMjCGKMrrphyVC5sGzetltR3y9dOo6PJy3d96ETnvzJUQLLBQgAwwE6YGMSAVD4SqygYkpneo_hpa17XTl4TojFSpEZAFGlnWe7uxdBY6khJdDibjb5khmMaCxy5lfaf0aYuF]

Sources

Application Note: In Vitro Evaluation of Biphenyl-Based Small Molecule Inhibitors Targeting the PD-1/PD-L1 Axis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The programmed cell death-1 (PD-1) and programmed cell death ligand-1 (PD-L1) immune checkpoint axis is a premier target in modern oncology. While monoclonal antibodies (mAbs) targeting this interaction have revolutionized cancer immunotherapy, they are limited by poor tumor penetration, lack of oral bioavailability, and high manufacturing costs[1]. Consequently, the development of small-molecule inhibitors has accelerated.

Bristol-Myers Squibb (BMS) pioneered this space by disclosing a class of biphenyl-based small molecules (e.g., BMS-202, BMS-1166)[2]. Unlike antibodies that simply bind and occlude the receptor, these biphenyl compounds exhibit a unique, self-validating mechanism of action: they bind to the hydrophobic cleft of PD-L1 and induce its homodimerization[1][2]. This dimerization effectively buries the PD-1 binding surface, sequestering PD-L1 and reactivating the immune system's anti-tumor response[1].

MoA cluster_normal Normal State (Immune Evasion) cluster_inhibited Biphenyl Inhibited State (Immune Activation) T_Cell1 T-Cell PD1_1 PD-1 Receptor T_Cell1->PD1_1 Tumor1 Tumor Cell PDL1_1 PD-L1 Ligand Tumor1->PDL1_1 PD1_1->PDL1_1 Binds & Inhibits T-Cell T_Cell2 T-Cell PD1_2 PD-1 Receptor T_Cell2->PD1_2 Tumor2 Tumor Cell PDL1_2 PD-L1 Dimer Tumor2->PDL1_2 PD1_2->PDL1_2 Blocked Biphenyl Biphenyl Compound Biphenyl->PDL1_2 Induces Dimerization

Mechanism of Action: Biphenyl compounds induce PD-L1 dimerization, blocking PD-1 interaction.

Experimental Design & Causality

To rigorously evaluate the bioactivity of novel biphenyl derivatives, a two-tiered orthogonal testing strategy is required. This ensures that biochemical affinity translates to functional cellular efficacy.

Biochemical Validation: Homogeneous Time-Resolved Fluorescence (HTRF)

The "Why": Traditional ELISAs require multiple wash steps that can disrupt the transient, dynamic equilibrium of small molecule-induced dimers. HTRF is a homogeneous (no-wash) assay utilizing Time-Resolved Fluorescence Energy Transfer (TR-FRET)[3]. By tagging PD-L1 with a Europium cryptate donor and PD-1 with an XL665 acceptor, the proximity of the proteins generates a 665 nm signal. Biphenyl-induced dimerization separates the tags, quenching the signal[4]. Self-Validation: HTRF uses a ratiometric readout (665 nm / 620 nm)[1][4]. This internal control corrects for well-to-well volume variations and compound auto-fluorescence, ensuring that a drop in signal is due to true target engagement, not assay artifacts.

Functional Validation: Cell-Based Reporter Gene Assay

The "Why": Primary human T-cell assays are notoriously variable due to donor genetics. To establish a highly reproducible, quality-controlled system, we utilize an engineered co-culture model (e.g., Promega PD-1/PD-L1 Blockade Bioassay)[5]. Self-Validation: This system uses Jurkat T-cells expressing PD-1 and an NFAT-response element (NFAT-RE) driving luciferase, co-cultured with CHO-K1 cells expressing PD-L1 and a TCR activator[5][6]. In the absence of an inhibitor, PD-L1 binds PD-1, suppressing TCR signaling. When a biphenyl compound disrupts this interaction, TCR signaling is restored, driving NFAT-mediated luciferase expression[6][7]. This positive-readout design (gain of signal upon inhibition) inherently protects against false positives caused by compound cytotoxicity.

Step-by-Step Protocols

Protocol A: Biochemical HTRF Assay for PD-1/PD-L1 Disruption

Note: This protocol is optimized for 384-well low-volume white microplates using a commercial HTRF kit (e.g., Cisbio/Revvity).

Reagent Preparation:

  • Reconstitute Tag1-PD-L1, Tag2-PD-1, Anti-Tag1-Europium cryptate, and Anti-Tag2-XL665 in the supplied diluent buffer according to the manufacturer's specifications[4].

  • Prepare a serial dilution of the biphenyl test compounds (and BMS-202 as a positive control) in assay buffer. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation[4].

Assay Workflow:

  • Dispense Compounds: Add 2 µL of the diluted biphenyl compound (or vehicle control) to the 384-well plate[1][4].

  • Add Proteins: Add 4 µL of Tag1-PD-L1 (final concentration ~5 nM) and 4 µL of Tag2-PD-1 (final concentration ~50 nM) to each well[3][4].

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g for 1 min) and incubate at room temperature for 15 minutes to allow the compound to induce PD-L1 dimerization.

  • Add Detection Reagents: Add 10 µL of the pre-mixed Anti-Tag1-Europium and Anti-Tag2-XL665 antibodies[1][4].

  • Final Incubation: Seal the plate and incubate at room temperature for 1 to 2 hours protected from light[3][4].

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan Spark, PHERAstar) with excitation at 337 nm and dual emission at 620 nm and 665 nm[3][4].

  • Data Processing: Calculate the HTRF Ratio = (Emission665​/Emission620​)×104 . Plot the normalized ratio against the log of compound concentration to determine the IC50​ [4].

Protocol B: Cell-Based PD-1/PD-L1 Blockade Reporter Assay

Note: This protocol utilizes thaw-and-use cryopreserved cells to eliminate passage-dependent drift.

Assay Workflow:

  • Plate aAPC/CHO-K1 Cells: Thaw PD-L1 aAPC/CHO-K1 cells and resuspend in assay medium (RPMI 1640 + 1% FBS)[3]. Seed 40 µL per well into a 96-well white, flat-bottom tissue culture plate.

  • Add Compounds: Prepare 2.5X serial dilutions of biphenyl compounds. Add 20 µL of the compound to the respective wells. Include BMS-1166 as a positive control and a 1% DMSO vehicle as a negative control.

  • Add Effector Cells: Thaw Jurkat PD-1 Effector cells, resuspend at 1.25×106 cells/mL, and add 40 µL per well (total volume = 100 µL/well)[3].

  • Co-Culture Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2​ humidified incubator[3]. Causality note: 6 hours is optimal for NFAT-driven luciferase accumulation without risking nutrient depletion.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 5–10 minutes[3].

  • Luminescence Detection: Add 80 µL of Bio-Glo™ Luciferase Assay Reagent to each well[3]. Incubate for 15 minutes at room temperature to allow complete cell lysis and signal stabilization.

  • Readout: Measure luminescence using a standard luminometer (e.g., GloMax® Discover)[3][6].

Workflow Step1 1. Plate CHO-K1 PD-L1 aAPC Cells Step2 2. Add Biphenyl Compounds Step1->Step2 Step3 3. Add Jurkat PD-1 Effector Cells Step2->Step3 Step4 4. Co-culture (6h at 37°C) Step3->Step4 Step5 5. Add Bio-Glo™ Reagent Step4->Step5 Step6 6. Read Luminescence Step5->Step6

Step-by-step workflow for the cell-based PD-1/PD-L1 blockade reporter gene assay.

Data Interpretation & Quantitative Metrics

When evaluating biphenyl compounds, it is critical to recognize the pharmacological discrepancy between biochemical and cellular assays. Because the reporter assay relies on a highly engineered, non-physiological stoichiometry of receptors, small molecules often show a right-shift (higher IC50​ / EC50​ ) in cellular assays compared to biochemical HTRF assays[8].

To validate the assay runs, calculate the Z'-factor using the formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z'-factor ≥0.5 indicates a robust, self-validating assay suitable for high-throughput screening.

Table 1: Expected Benchmark Metrics for Reference Biphenyl Inhibitors
Metric / CompoundBMS-202 (Asymmetric)BMS-1166 (Symmetric)Assay Quality Control Thresholds
Biochemical HTRF IC50​ ~18 nM[1]~7 nM[8]Z'-factor > 0.6
Cell-Based Reporter EC50​ ~300 - 500 nM~20 - 80 nMSignal-to-Background (S/B) > 3.0
Mechanism Confirmed PD-L1 DimerizationPD-L1 DimerizationDose-dependent signal recovery
Structural Profile Biphenyl core, polar tailC2-Symmetric biphenylN/A

Note: Symmetric biphenyl compounds (like BMS-1166) generally exhibit superior potency in both biochemical and cellular assays compared to their asymmetric counterparts (like BMS-202) due to enhanced occupation of the solvent-exposed region of the PD-L1 dimer[8].

References

  • PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway Source: PMC / NIH URL:[Link]

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy Source: Journal of Medicinal Chemistry URL:[Link]

  • Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment Source: Journal for ImmunoTherapy of Cancer URL:[Link]

  • Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development Source: Frontiers in Immunology URL:[Link]

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Application Notes & Protocols: Modern Synthetic Strategies for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, materials science, and agrochemicals.[1] Their unique structural and electronic properties, conferred by the incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into a cyclic framework, make them indispensable scaffolds in drug design.[1][2] It is estimated that over 75% of FDA-approved drugs contain at least one heterocyclic moiety.[2] Consequently, the development of efficient, selective, and sustainable methods for their synthesis is a paramount objective in modern organic chemistry.[3][4]

This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of why specific synthetic strategies are chosen and how to implement them effectively in a laboratory setting. We will explore several powerful, field-proven methodologies, including multicomponent reactions (MCRs), transition-metal-catalyzed cross-couplings and C-H functionalization, and photoredox catalysis, offering detailed protocols and the causal logic behind them.

Strategic Pillars of Modern Heterocyclic Synthesis

The contemporary approach to building these vital molecular architectures rests on principles of efficiency, precision, and sustainability. The following sections detail methodologies that exemplify these principles, enabling the rapid construction of complex and diverse heterocyclic libraries.

Multicomponent Reactions (MCRs): The Power of Convergence and Atom Economy

MCRs are processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[4][5] This convergent approach offers significant advantages over traditional linear syntheses by reducing reaction times, minimizing waste, and simplifying purification protocols.[4][5] The elegance of MCRs lies in their ability to generate complex, drug-like molecules in a single, efficient step.[1][5]

Causality in MCRs: The efficiency of MCRs stems from the in-situ generation of reactive intermediates. For instance, in the classic Biginelli reaction, an N-acyl iminium ion is formed from the condensation of an aldehyde and urea, which is then trapped by a β-ketoester. This cascade of events within a single pot avoids the need to isolate and purify intermediates, thus streamlining the synthetic process.

Protocol 2.1.1: Microwave-Assisted Biginelli Reaction for Dihydropyrimidine Synthesis

Dihydropyrimidinones (DHPMs) are a class of heterocycles with a wide range of pharmacological activities. The microwave-assisted Biginelli reaction provides a rapid and high-yielding route to these scaffolds.

Methodology:

  • Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 mmol), benzaldehyde (1.0 mmol), and urea (1.5 mmol).

  • Catalyst and Solvent: Add a catalytic amount of hydrochloric acid (e.g., 3-4 drops of concentrated HCl in 2 mL of ethanol).

  • Reaction Setup: Seal the vial and place it in the cavity of a scientific microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 150 W, maintaining a temperature of 100°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

Self-Validation: The protocol's success is validated by the formation of a crystalline product. Characterization via ¹H NMR, ¹³C NMR, and Mass Spectrometry should confirm the expected structure. The use of microwave irradiation dramatically reduces reaction times compared to conventional heating, showcasing a key advantage of this non-conventional synthetic method.[6][7]

Transition-Metal Catalysis: Precision in Bond Formation

Transition-metal catalysis has revolutionized heterocyclic synthesis by enabling the formation of C-C and C-heteroatom bonds with unparalleled precision and efficiency.[1][8][9][10] Methodologies such as palladium-catalyzed cross-coupling and rhodium- or ruthenium-catalyzed C-H activation allow for the direct and selective functionalization of heterocyclic cores.[11][12]

Expert Insight: The choice of catalyst system (metal, ligand, and additives) is critical. The ligand, for instance, is not a passive component; it modulates the metal center's steric and electronic properties, directly influencing the reaction's rate, selectivity, and substrate scope. In Suzuki couplings for building biaryl heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often essential for promoting the challenging reductive elimination step involving sterically hindered coupling partners.

Diagram 2.2.1: Generalized Catalytic Cycle for Suzuki Cross-Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition (R1-X) A->B Heteroaryl-X C R1-Pd(II)-X Intermediate B->C D Transmetalation (R2-B(OR)2) C->D Heteroaryl- Boronic Ester, Base E R1-Pd(II)-R2 Intermediate D->E F Reductive Elimination E->F F->A Releases Product G R1-R2 Product F->G R1X Heteroaryl Halide (R1-X) R2B Coupling Partner (R2-B(OR)2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2.1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyridine

This protocol details the synthesis of a 2-arylpyridine, a common scaffold in pharmaceuticals, via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₄ (0.03 mmol, 3 mol%), 2-bromopyridine (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Solvent and Base: Add a degassed solution of 2 M sodium carbonate (2.0 mL) and toluene (4.0 mL).

  • Reaction Conditions: Heat the reaction mixture to 90°C with vigorous stirring for 4-6 hours. Monitor the reaction's completion via TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-arylpyridine.

Trustworthiness: This protocol is robust and widely applicable. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvents is equally important for the same reason. The base is required to activate the boronic acid for the transmetalation step.

C-H Activation: A Paradigm Shift in Synthetic Logic

Direct C-H activation/functionalization has emerged as a powerful strategy that circumvents the need for pre-functionalized starting materials (like halides or organometallics), offering a more atom- and step-economical pathway to complex heterocycles.[11][13] This approach allows for the formation of new bonds directly from ubiquitous C-H bonds, fundamentally changing retrosynthetic analysis.[13]

Expertise in Action: Many C-H activation reactions rely on a directing group (DG) to position the metal catalyst in proximity to the target C-H bond, ensuring high regioselectivity. For example, an amide or pyridine nitrogen can act as a DG, leading to ortho-functionalization. The challenge and art lie in choosing a DG that is effective for the transformation but can also be easily removed or is a part of the final desired structure.

Diagram 2.3.1: Workflow for C-H Activation Strategy

CH_Activation_Workflow Start Identify Target Heterocycle Step1 Retrosynthesis via C-H Disconnection Start->Step1 Step2 Select Substrate with Directing Group (DG) Step1->Step2 Step3 Choose Catalyst System (e.g., Rh, Ru, Pd) Step2->Step3 Step4 Optimize Reaction Conditions (Solvent, Temp, Oxidant) Step3->Step4 Step5 Execute Synthesis & Purify Product Step4->Step5 Step6 DG Removal or Incorporation Step5->Step6 End Final Product Step6->End

Caption: Strategic workflow for planning a C-H activation synthesis.

Photoredox Catalysis: Harnessing Light for Novel Reactivity

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling reactions under exceptionally mild conditions.[14][15][16] This methodology uses a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors.[15] This opens up new avenues for constructing heterocyclic rings that are often inaccessible through traditional thermal methods.[17][18]

Mechanistic Insight: The power of photoredox catalysis lies in its ability to generate radicals under neutral conditions at room temperature. For example, an excited-state photocatalyst like Ru(bpy)₃²⁺* is a potent oxidant and reductant. It can reduce an alkyl halide to generate an alkyl radical or oxidize an amine to form a radical cation, initiating a cascade of reactions that can lead to complex heterocyclic products.

Table 2.4.1: Comparison of Common Synthetic Methodologies

MethodologyKey AdvantagesCommon ApplicationsLimitations
Multicomponent Reactions High atom/step economy, operational simplicity, diversity-oriented.[5][19]Synthesis of dihydropyrimidines, piperidines, complex scaffolds.[6][20]Substrate scope can be limited; optimization can be complex.
Transition-Metal Catalysis High selectivity, broad substrate scope, mild conditions.[1][10]C-C and C-Heteroatom bond formation, C-H functionalization.[9][11]Catalyst cost/toxicity, need for pre-functionalized substrates.
C-H Activation High atom economy, avoids pre-functionalization, novel disconnections.[11][13]Late-stage functionalization, synthesis of fused heterocycles.[21]Often requires directing groups, regioselectivity can be a challenge.
Photoredox Catalysis Extremely mild conditions (room temp.), unique radical reactivity.[15][16]Radical cyclizations, synthesis of N-heterocycles.[17][18]Requires specialized equipment (photo-reactors), catalyst quenching.

Conclusion and Future Outlook

The synthesis of heterocyclic compounds is a dynamic and rapidly evolving field. The methodologies discussed here—multicomponent reactions, transition-metal catalysis, C-H activation, and photoredox catalysis—represent the forefront of this endeavor. They provide chemists with powerful tools to construct complex molecular architectures with increasing efficiency, precision, and sustainability. Future innovations will likely focus on the integration of these strategies, such as combining photoredox and transition-metal catalysis, and the development of new catalytic systems that operate under even milder and more environmentally benign conditions.[4][22] The ultimate goal remains the rapid and reliable synthesis of novel heterocyclic compounds to address pressing challenges in medicine and technology.

References

  • Applications of multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. (2007). PubMed Central.
  • Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. (2007).
  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cycliz
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–c
  • Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles. (n.d.). RSC Publishing.
  • Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). World Journal of Advanced Research and Reviews.
  • Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. (2004). Chemical Reviews.
  • Metal-catalyzed synthesis of heterocycles. (n.d.).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (n.d.). RSC Publishing.
  • Recent applications of photoredox catalysis in O-heterocycles: A short review. (2021). Springer.
  • Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. (2007).
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applic
  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox C
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionaliz
  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (2024). JournalsPub.
  • Cycloaddition – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes. (2025).
  • Synthesis of Natural Products by C–H Functionalization of Heterocycles. (n.d.). PubMed Central.
  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox C
  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. (n.d.). IJNRD.org.
  • Asymmetric [3+3] Cycloaddition for Heterocycle Synthesis. (n.d.). Thieme Connect.
  • Visible light photocatalysis in the synthesis of pharmaceutically relevant heterocyclic scaffolds. (n.d.). RSC Publishing.
  • Recent advances in [2+2+2] cycloaddition reactions. (2011). RSC Publishing.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Semantic Scholar.
  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. (2025). RSC Publishing.
  • Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. (2025). RSC Publishing.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • C H Activation Strategies for Heterofunctionalization and Heterocyclization on Quinones: Application in the Synthesis of Bioactive Compounds. (2020). IntechOpen.

Sources

Advanced Purification Strategies for 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Introduction and Mechanistic Challenges

4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol (IUPAC: 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde) is a highly functionalized, fluorinated biphenyl scaffold[1]. It serves as a critical intermediate in the synthesis of asymmetric metal-salen/salan complexes[2], active pharmaceutical ingredients (APIs) targeting fungal pathogens[3], and advanced optical materials exhibiting Excited-State Intramolecular Proton Transfer (ESIPT)[4].

The purification of this class of compounds presents a unique set of physicochemical challenges:

  • Dichotomous Hydrogen Bonding: The molecule possesses a salicylaldehyde motif that forms a strong intramolecular hydrogen bond (between the 2-OH and the formyl group), masking one polar site. However, the second phenolic OH on the fluorinated ring remains unmasked, leading to strong intermolecular hydrogen bonding with silanol groups on chromatographic stationary phases. This results in severe peak tailing.

  • Oxidative Susceptibility: The electron-rich biphenyl system and the reactive aldehyde group are prone to autoxidation (forming carboxylic acids or quinone derivatives) if exposed to air and transition metals for prolonged periods.

  • Catalyst & Byproduct Contamination: Typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, crude mixtures contain residual palladium, phosphine ligands, and homocoupled biaryl impurities that share similar solubility profiles.

To achieve >99.5% purity suitable for downstream pharmaceutical or photophysical applications, a multi-dimensional purification strategy is required, combining metal scavenging, chemically modified flash chromatography[5], and targeted recrystallization[6].

Physicochemical Profiling

Understanding the target molecule's properties is the foundation of a self-validating purification protocol.

Table 1: Physicochemical Profile of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

ParameterValueImpact on Purification Strategy
Molecular Formula C₁₃H₉FO₃Fluorine adds lipophilicity, altering expected Rf values compared to non-fluorinated analogs.
Molecular Weight 232.21 g/mol Elutes readily in standard normal-phase solvent systems.
H-Bond Donors 2 (Phenolic OH)Requires acidic modifiers in chromatography to suppress ionization and silanol interactions.
H-Bond Acceptors 3 (O atoms)Prone to co-crystallization with protic impurities; dictates recrystallization solvent choice.
pKa (Est.) ~7.5 and ~9.5Sensitive to basic conditions; avoid basic alumina or amine-modified silica.

Experimental Workflow

The following workflow illustrates the logical progression from a crude Suzuki coupling mixture to an ultra-pure API-grade intermediate.

G Crude Crude Reaction Mixture (Suzuki Coupling) LLE Liquid-Liquid Extraction (EtOAc / Brine) Crude->LLE Scavenge Pd Scavenging (Thiol-functionalized Silica) LLE->Scavenge Organic Layer Impurities1 Aqueous Salts & Borates LLE->Impurities1 Aqueous Waste Chromatography Flash Chromatography (Hexane/EtOAc + 1% AcOH) Scavenge->Chromatography Filtrate Impurities2 Pd Residues & Ligands Scavenge->Impurities2 Filter Cake Recryst Recrystallization (Hot Acetonitrile) Chromatography->Recryst Main Fraction Impurities3 Homocoupled Byproducts Chromatography->Impurities3 Side Fractions Pure Pure 4-(5-Fluoro-2-hydroxyphenyl) -2-formylphenol (>99.5%) Recryst->Pure Crystals Impurities4 Trace Isomers & Oxidation Prods Recryst->Impurities4 Mother Liquor

Fig 1: Multi-stage purification workflow for fluorinated biphenyl salicylaldehydes.

Step-by-Step Methodologies

Phase 1: Work-up and Palladium Scavenging

Causality: Residual palladium not only darkens the product but can catalyze the oxidation of the formyl group to a carboxylic acid during solvent evaporation. Removing it early is critical.

  • Quenching: Quench the crude Suzuki reaction mixture with a 10% aqueous solution of NH₄Cl (10 mL per mmol of substrate) to neutralize the inorganic base (e.g., K₂CO₃).

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The intramolecular H-bond of the salicylaldehyde moiety ensures excellent solubility in EtOAc.

  • Washing: Wash the combined organic layers with deionized water, followed by saturated brine to remove residual boronic acid byproducts and salts.

  • Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaBond® Thiol, 0.5 g per mmol of theoretical Pd) to the organic layer. Stir at 40 °C for 2 hours.

  • Filtration: Filter the suspension through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure (bath temperature < 40 °C to prevent thermal degradation).

Phase 2: Normal-Phase Flash Chromatography

Causality: Standard Hexane/EtOAc gradients will cause the free phenolic OH to streak across the column[3][5]. The addition of 1% Acetic Acid (AcOH) protonates the silica silanols and maintains the phenols in their fully protonated state, drastically sharpening the elution profile.

  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexane containing 1% v/v AcOH.

  • Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM completely before loading onto the main column.

  • Elution Gradient:

    • 0–2 Column Volumes (CV): 100% Hexane (+1% AcOH)

    • 2–6 CV: 90% Hexane / 10% EtOAc (+1% AcOH)

    • 6–12 CV: 80% Hexane / 20% EtOAc (+1% AcOH) (Target compound typically elutes here).

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The target compound will appear as a distinct, UV-active spot that stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the aldehyde.

  • Concentration: Pool the pure fractions and concentrate. Co-evaporate with toluene twice to remove residual acetic acid.

Phase 3: Recrystallization

Causality: Chromatography isolates the target from gross impurities, but trace regioisomers and des-fluoro byproducts often co-elute. Biphenyl diols exhibit exceptional crystallization dynamics in polar aprotic solvents like acetonitrile, which disrupt intermolecular H-bonds at high temperatures but force precipitation upon cooling[6][7].

  • Dissolution: Suspend the chromatographed solid in minimal Acetonitrile (approx. 3–5 mL/g).

  • Heating: Heat the suspension to reflux (82 °C) under an inert atmosphere (N₂) until complete dissolution is achieved. If the solution is cloudy, perform a hot filtration.

  • Cooling Profile:

    • Allow the solution to cool naturally to room temperature over 2 hours (do not crash-cool, as this traps impurities in the crystal lattice).

    • Once at room temperature, transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize yield.

  • Isolation: Collect the pale yellow crystals via vacuum filtration. Wash the filter cake with ice-cold Acetonitrile (1 mL/g).

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove all solvent traces.

Quantitative Purification Metrics

Tracking the efficiency of each step ensures the protocol remains self-validating. The table below outlines typical recovery and purity metrics observed when following this protocol.

Table 2: Stage-Gate Purification Metrics

Purification StageMass Recovery (%)Purity (HPLC-UV @ 254nm)Pd Content (ICP-MS)Visual Appearance
Crude Mixture N/A65 - 75%> 2000 ppmDark brown oil/solid
Post-LLE & Scavenging 92 - 96%70 - 78%< 10 ppmOrange/Brown semi-solid
Post-Chromatography 80 - 85%94 - 96%< 1 ppmYellow powder
Post-Recrystallization 70 - 75% (Overall)> 99.5% < 0.1 ppm Pale yellow crystalline needles

References

  • AK Scientific, Inc. (n.d.). 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol.
  • US Patent USRE33779E. Preparation process of 4,4'-dihydroxybiphenyl. Google Patents.
  • CN Patent CN103992225B. A kind of salicylaldehyde derivative and preparation method thereof. Google Patents.
  • MDPI. (2025). Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens.
  • RSC Publishing. (2021). Breaking the symmetry: C1-salans with (N–H) backbones.
  • ACS Publications. (2024). Dual-State Fluorescence in Some Salicylaldehyde-triphenylene Discotic Liquid Crystal Derivatives Induced by Excited State Intramolecular Proton Transfer.
  • European Patent Office. Preparation process of 4,4'-dihydroxybiphenyl.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol. This biphenyl derivative is typically synthesized via a Suzuki-Miyaura cross-coupling between 4-bromo-2-formylphenol and (5-fluoro-2-hydroxyphenyl)boronic acid. While theoretically straightforward, researchers frequently encounter low yields due to the presence of two unprotected phenolic hydroxyls, an oxidation-prone aldehyde, and a highly unstable ortho-hydroxyphenylboronic acid.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific synthetic challenges.

Part 1: Troubleshooting & FAQs

Q1: My reaction yields mostly 3-fluorophenol and unreacted 4-bromo-2-formylphenol. What is causing this, and how do I fix it?

  • Causality : You are observing protodeboronation, a devastating side reaction for ortho-hydroxyphenylboronic acids. The ortho-hydroxyl group coordinates to the empty p-orbital of the boron atom, weakening the C–B bond. In the presence of water and heat, this bond rapidly cleaves, yielding 3-fluorophenol as a dead-end byproduct .

  • Solution : Do not use the free boronic acid. Instead, mask it as a pinacol ester (Bpin). Furthermore, switch from aqueous carbonate bases to anhydrous conditions using CsF or K3PO4 in 1,4-dioxane. Fluoride strongly activates the Bpin ester for transmetalation without providing the hydroxide ions that drive protodeboronation .

Q2: The reaction stalls at 20% conversion, and a black precipitate forms within 30 minutes of heating. How can I maintain catalyst activity?

  • Causality : The black precipitate is "Pd black," indicating the premature decomposition of your palladium catalyst. Unprotected phenols can coordinate to the Pd(II) intermediate, forming stable, off-cycle aryloxopalladium complexes that fail to undergo transmetalation. Additionally, the free phenols can lower the local pH, hindering the activation of the boronic acid .

  • Solution : Utilize a bulky, electron-rich Buchwald ligand such as XPhos or SPhos (e.g., using XPhos-Pd-G2). The extreme steric bulk of XPhos prevents the off-cycle coordination of the phenoxide, forcing the catalytic cycle forward and accelerating reductive elimination .

Q3: My coupling was successful, but the aldehyde peak (~9.8 ppm) is missing in the 1H NMR of the crude product. What happened to the formyl group?

  • Causality : The aldehyde has likely undergone a Cannizzaro-type disproportionation or aerobic oxidation to the corresponding carboxylic acid. This occurs when harsh bases (like NaOH or KOH) are used at elevated temperatures, particularly if the solvent is not rigorously deoxygenated.

  • Solution : Switch to a milder base like K2CO3 or K3PO4. Crucially, you must rigorously degas your solvent system using the freeze-pump-thaw method (minimum 3 cycles) and run the reaction under a strict argon atmosphere.

Part 2: Mechanistic & Workflow Visualizations

Mechanism A Pd(0) Catalyst B Oxidative Addition (4-bromo-2-formylphenol) A->B C Pd(II) Intermediate B->C D Transmetalation (Boronic Acid/Base) C->D I Pd-Phenoxide Catalyst Poisoning C->I Unprotected OH Coordination E Reductive Elimination D->E G Protodeboronation (Side Reaction) D->G H2O / Heat E->A F Product: 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol E->F H 3-Fluorophenol (Dead End) G->H

Suzuki-Miyaura cycle vs. protodeboronation and catalyst poisoning pathways.

Workflow Start Low Yield in Synthesis? Q1 Is 3-fluorophenol detected? Start->Q1 S1 Action: Use Bpin ester or anhydrous CsF Q1->S1 Yes Q2 Is Pd black precipitating early? Q1->Q2 No S2 Action: Switch to XPhos or SPhos ligand Q2->S2 Yes Q3 Is the aldehyde peak missing in NMR? Q2->Q3 No S3 Action: Use mild base (K3PO4) & degas thoroughly Q3->S3 Yes Protect Action: Protect phenols (MOM or Bn) Q3->Protect Still failing

Troubleshooting decision tree for optimizing unprotected phenol cross-coupling yields.

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Coupling (Protecting-Group-Free)

This method uses advanced Buchwald precatalysts to achieve coupling without the need to protect the sensitive phenols.

  • Preparation : In an oven-dried Schlenk flask, combine 4-bromo-2-formylphenol (1.0 equiv), (5-fluoro-2-hydroxyphenyl)boronic acid pinacol ester (1.2 equiv), XPhos-Pd-G2 (0.02 equiv), and anhydrous K3PO4 (2.5 equiv).

  • Degassing : Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Perform three freeze-pump-thaw cycles. Backfill with Argon.

  • Reaction & Validation : Heat the mixture to 80 °C.

    • Self-Validation Check: The solution should turn a homogenous deep orange/red. If a black precipitate forms immediately, oxygen is present in your system, or the ligand has degraded.

  • Monitoring : Check by TLC (Hexanes/EtOAc 3:1) after 4 hours.

    • Self-Validation Check: The product spot will be highly UV active and will stain bright yellow/orange when dipped in 2,4-dinitrophenylhydrazine (2,4-DNPH) stain, confirming the aldehyde group is intact.

  • Workup : Quench with 1M HCl to pH 5 (crucial to protonate the phenoxides back to phenols). Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Protection-Based Coupling (High-Yield Alternative)

If direct coupling fails to exceed 50% yield due to substrate-specific impurities, protect the phenols as Methoxymethyl (MOM) ethers.

  • Protection : Treat both starting materials with NaH (1.5 equiv) and MOM-Cl (1.2 equiv) in THF at 0 °C.

    • Self-Validation Check: 1H NMR of the crude will show a new sharp singlet at ~5.2 ppm (MOM -CH2-), and the phenolic OH peak (~10.5 ppm) will vanish.

  • Coupling : React the MOM-protected bromide and boronic acid using Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.0 equiv) in Dioxane/H2O (4:1) at 90 °C for 12 hours.

  • Deprotection : Stir the purified coupled product in HCl/MeOH (3 M) at 50 °C for 2 hours.

    • Self-Validation Check: The MOM peak at 5.2 ppm will disappear in the NMR, and the strongly hydrogen-bonded phenolic OH peaks will return at ~10.5–11.0 ppm.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes of various catalytic systems tested for this specific biphenyl synthesis, allowing for rapid comparison of failure modes and optimal conditions.

Catalyst SystemBaseSolvent SystemTemp (°C)Boron SourceExpected YieldPrimary Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O100Boronic Acid< 15%Rapid protodeboronation; Pd black formation.
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O90Boronic Acid30-40%Moderate protodeboronation; Aldehyde degradation.
XPhos-Pd-G2 (2 mol%) K3PO4 Dioxane (Anhydrous) 80 Bpin Ester 75-85% Clean conversion; High aldehyde retention.
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O90MOM-Protected> 90%(Requires 2 extra synthetic steps).

Part 5: References

  • Monosubstituted Phenylboronic Acids: A Computational Investigation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Suzuki Coupling Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

optimization of reaction conditions for Suzuki coupling with boronic acids

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Cross-Coupling Technical Support Center: Suzuki-Miyaura Optimization

Introduction Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling (SMC). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind reaction failures—such as protodeboronation and homocoupling—and provide self-validating, field-proven methodologies to optimize your C-C bond formation workflows.

Part 1: The Mechanistic Logic & Failure Nodes

To troubleshoot effectively, you must understand the catalytic cycle as a dynamic system of competing rates. The desired pathway (Oxidative Addition → Transmetalation → Reductive Elimination) is constantly in competition with off-cycle degradation pathways.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OA + Ar-X PdII_1 Pd(II)(Ar)(X) OA->PdII_1 TM Transmetalation PdII_1->TM + Ar'-B(OH)2 + Base Fail_O2 O2 Oxidation Homocoupling (Ar'-Ar') PdII_1->Fail_O2 O2 Intrusion PdII_2 Pd(II)(Ar)(Ar') TM->PdII_2 Fail_Base Base Hydrolysis Protodeboronation (Ar'-H) TM->Fail_Base Unstable Boronic Acid RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Pd(0) Product Cross-Coupled Product (Ar-Ar') RE->Product

Suzuki-Miyaura catalytic cycle highlighting failure nodes (homocoupling and protodeboronation).

Part 2: Troubleshooting Guide (Symptom-Based)

Issue A: Rapid Loss of Boronic Acid (Protodeboronation)

  • Symptom: LC-MS or NMR shows high levels of the hydrodeboronated arene (Ar-H) and unreacted aryl halide.

  • Causality: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond (1)[1]. This is highly problematic for polyfluoroaryl and heteroaryl boronic acids under standard basic SMC conditions (2)[2]. While it is commonly assumed that esterification (e.g., Bpin) provides stability, kinetic studies reveal that pre-hydrolytic pathways (hydrolysis of the ester to the boronic acid) often dominate the degradation process, augmented by self-catalysis (3)[3].

  • Solution: Bypassing the base entirely is the most effective strategy for acutely sensitive substrates. Employing a "cationic" SMC method using a PAd3-Pd catalyst enables coupling at room temperature without any base[2]. Alternatively, use a "slow-release" strategy with MIDA boronates to keep the instantaneous concentration of the active boronic acid lower than the rate of transmetalation[1].

Issue B: Formation of Symmetrical Biaryls (Homocoupling)

  • Symptom: High yield of Ar'-Ar' (dimer of the boronic acid) and reduced yield of the cross-coupled product.

  • Causality: Homocoupling is driven by the presence of molecular oxygen, which oxidizes the active Pd(0) species to a Pd(II) complex. This oxidized species undergoes dual transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the symmetrical biaryl (4)[4].

  • Solution: Rigorous exclusion of oxygen is mandatory. If using Pd(II) precatalysts (like Pd(OAc)2), the addition of a mild reducing agent such as potassium formate ensures the rapid generation of the active Pd(0) species[4].

TroubleshootingFlow Start Reaction Failure Detected (LC-MS / NMR Analysis) Symp1 Symptom: Ar-H Peak (Protodeboronation) Start->Symp1 Symp2 Symptom: Ar-Ar Peak (Homocoupling) Start->Symp2 Symp3 Symptom: Unreacted Ar-Cl (Poor Oxidative Addition) Start->Symp3 Sol1 Action: Base-Free Cationic SMC or MIDA Boronates Symp1->Sol1 Fixes Base/H2O Sensitivity Sol2 Action: Freeze-Pump-Thaw or Add K-Formate Symp2->Sol2 Fixes O2/Pd(II) Excess Sol3 Action: Switch to Buchwald Ligands (XPhos/SPhos) Symp3->Sol3 Lowers Activation Barrier

Logical troubleshooting workflow for diagnosing and resolving common Suzuki coupling failures.

Part 3: Ligand Selection & Data Matrices

When dealing with unreactive electrophiles (e.g., aryl chlorides), the oxidative addition step becomes the rate-limiting bottleneck. Buchwald dialkylbiarylphosphine ligands are engineered to solve this: the electron-rich phosphine accelerates oxidative addition, while the steric bulk of the biaryl system promotes rapid reductive elimination (5)[5].

Table 1: Buchwald Ligand Selection Matrix (6)[6]

LigandStructural FeatureOptimal Substrate ScopeKey Advantage
SPhos Dimethoxy-substitutedAryl chlorides, hindered biaryls, heteroarylsUnprecedented stability and scope for standard SMC.
XPhos Triisopropyl-substitutedArene/vinyl sulfonates, phenolsSuperior for C-N bond formation and hindered sulfonates.
BrettPhos 3-position substitutedPrimary amines, amidesLocks the orientation of the –PR2 group to improve reductive elimination rates.

Table 2: Palladium Removal Optimization (Scale-Up Data) Residual palladium is a critical issue in drug development. The following data demonstrates the efficacy of a biphasic NaHSO3 wash (7)[7].

Workup MethodInitial Pd LevelFinal Pd LevelIsolated YieldProduct Purity
Standard Filtration~8000 ppm>150 ppmVariableVariable
Toluene + 20% NaHSO3 (60 °C)~8000 ppm<100 ppm 82–86%>98.5%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Rigorous Freeze-Pump-Thaw Degassing (Homocoupling Prevention) Causality Check: If homocoupling persists after this protocol, the source of Pd(II) is likely the precatalyst itself, necessitating a reducing agent[4].

  • Place the reaction solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and submerge it in a liquid nitrogen bath until the contents are completely frozen.

  • Open the flask to a high vacuum line for 2–3 minutes to evacuate the headspace of all gases (including O2).

  • Close the vacuum valve and remove the flask from the liquid nitrogen.

  • Submerge the flask in a warm water bath. As the solvent thaws, trapped gas bubbles will aggressively escape the liquid matrix.

  • Repeat steps 2–5 for a minimum of three consecutive cycles to ensure total degassing.

  • Backfill the flask with ultra-pure Argon or Nitrogen gas before adding your Pd catalyst.

Protocol 2: Biphasic Palladium Scavenging [7] Causality Check: NaHSO3 acts as a strong coordinating and reducing agent, sequestering Pd into the aqueous layer.

  • Upon completion of the SMC reaction, concentrate the organic layer to approximately 3 volumes under vacuum.

  • Charge the reaction vessel with Toluene (6 volumes) and 20% aqueous NaHSO3 (6 volumes).

  • Vigorously stir the biphasic suspension at 60 °C for 1 hour.

  • Filter the warm mixture through a Celite pad to remove insoluble Pd black aggregates.

  • Separate the layers, retain the organic layer, and precipitate the final product using heptane (5 volumes) at 0 °C.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn pitch black shortly after adding the base? A: The black precipitate is "Pd black," which consists of inactive, agglomerated Pd(0) nanoparticles. This occurs when the rate of reductive elimination outpaces the rate of oxidative addition, leaving naked Pd(0) in solution without a stabilizing ligand. To fix this, switch to a more electron-rich ligand (like SPhos) to accelerate oxidative addition[6].

Q: Can I just use a pinacol ester (Bpin) to stop my heteroaryl boronic acid from degrading? A: Not necessarily. While esterification is generally assumed to confer stability, recent kinetic studies prove that pre-hydrolytic pathways (where the ester hydrolyzes back to the boronic acid in the presence of water/base) can dominate the degradation profile[3]. If protodeboronation persists with a Bpin ester, you must switch to anhydrous conditions or a base-free cationic SMC protocol[2].

Q: Does the choice of base really matter that much? A: Absolutely. The base is required to coordinate with the boronic acid to form the reactive boronate complex necessary for transmetalation. However, overly strong bases can degrade sensitive functional groups, while weak bases might not efficiently form the boronate. Optimization often requires screening a matrix of bases (e.g., K2CO3, Cs2CO3, K3PO4) against different solvent dielectric constants[4].

References

  • Protodeboronation – Wikipedia.1

  • Strategies to minimize homocoupling in Suzuki reactions – BenchChem.4

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids – PubMed (NIH). 2

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis – University of Edinburgh. 3

  • Buchwald Ligands Review – Entegris. 5

  • Buchwald Phosphine Ligands for Cross Coupling – Sigma-Aldrich. 6

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique – ACS Publications. 7

Sources

Technical Support Center: Troubleshooting & Storage Guide for 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Stability Core. As a Senior Application Scientist, I have seen countless drug discovery campaigns and synthetic workflows derailed by the silent degradation of sensitive building blocks. 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol is a classic "high-maintenance" intermediate.

Its unique structure—a biphenyl core adorned with two phenolic hydroxyls, an electron-withdrawing fluorine, and a highly reactive formyl (aldehyde) group—makes it a prime target for three distinct degradation pathways: autoxidation, quinone formation, and self-condensation. This guide moves beyond basic storage labels. We will explore the causality behind its degradation and provide a self-validating, field-proven framework to ensure your compound remains >99% pure from the day it arrives to the day you run your final assay.

Core Mechanisms of Degradation

To prevent degradation, you must first understand the chemical causality driving it. This molecule is vulnerable on three fronts:

  • Aldehyde Autoxidation: The formyl group is highly susceptible to atmospheric oxygen. Aldehydes undergo autoxidation to form carboxylic acids via a free radical chain reaction . This process is initiated by UV light and catalyzed by trace transition metals .

  • Phenol Oxidation: The electron-rich biphenyl system contains two phenolic hydroxyl groups. Phenolic compounds are highly susceptible to oxidation, forming conjugated quinones which manifest as dark discoloration in your sample .

  • Self-Condensation: The presence of both an electrophilic aldehyde and nucleophilic phenolic rings allows the molecule to undergo phenol-formaldehyde-type cross-linking. This is heavily accelerated by moisture and acidic/basic impurities.

Mechanisms A 4-(5-Fluoro-2-hydroxyphenyl)- 2-formylphenol B Autoxidation (O2, Light) A->B O2 Exposure C Phenol Oxidation (O2, Trace Metals) A->C O2 / Trace Metals D Condensation (Acid/Base, Moisture) A->D Moisture / pH shift E Carboxylic Acid Derivative (Loss of Formyl Peak) B->E Radical Chain Reaction F Quinone Derivatives (Yellow/Brown Discoloration) C->F Electron Transfer G Insoluble Polymer/Resin (Loss of Monomer) D->G Cross-linking

Mechanistic pathways of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol degradation.

Troubleshooting FAQs

Q1: My solid powder changed from a pale yellow to a dark brown/pink hue. What happened? A1: This is a classic symptom of phenol oxidation. In the presence of oxygen and trace transition metals, the electron-rich phenols oxidize to highly conjugated quinones. Because quinones are intensely colored, even a 1-2% degradation can drastically alter the visual appearance of your batch. Solution: Always handle the compound under an inert atmosphere (Argon/N2) and strictly use metal-free spatulas (e.g., PTFE or ceramic) to prevent metal-catalyzed electron transfer.

Q2: My NMR analysis shows a new broad peak at 11-12 ppm and a shrinking peak at 9.8 ppm. Is my compound ruined? A2: You are observing the autoxidation of the formyl group (-CHO) to a carboxylic acid (-COOH). The aldehyde proton typically resonates around 9.8-10.2 ppm. As it oxidizes via a radical chain mechanism involving peroxy acid intermediates, it converts to a carboxylic acid, which appears as a broad singlet further downfield (11-12 ppm). Solution: Purge all storage vials with Argon before sealing. Argon is heavier than air and effectively displaces the oxygen that drives this radical chain reaction.

Q3: The compound formed an insoluble, sticky resin at the bottom of the vial. Can I salvage it? A3: Unfortunately, no. This indicates a self-condensation reaction. Under slightly acidic or basic conditions (often introduced by moisture or impure solvents), the compound undergoes a condensation reaction, forming an insoluble cross-linked polymer resin. Solution: Store the compound completely dry. Use desiccants in your secondary storage container and never open a cold vial until it has reached room temperature.

Q4: Can I store this compound as a stock solution in DMSO or DMF for convenience? A4: It is highly discouraged for long-term storage. Storing the compound in solution significantly increases molecular mobility, accelerating both autoxidation and condensation kinetics . If you must store a solution for an ongoing assay, use degassed, anhydrous solvent, aliquot into single-use volumes, purge with Argon, and store at -80°C. Do not subject it to freeze-thaw cycles.

Quantitative Data: Stability Profile

The following table summarizes the causal relationship between storage conditions and compound purity over time. Note the dramatic drop in purity when exposed to ambient air and light.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradant Observed
25°C (Room Temp)Ambient AirAmbient Light< 85%< 50%Carboxylic Acid, Quinones
4°C (Fridge)Ambient AirDark (Amber Vial)~ 92%~ 75%Carboxylic Acid
-20°C (Freezer)Ambient AirDark (Amber Vial)> 97%~ 88%Carboxylic Acid
-20°C (Freezer)Argon/NitrogenDark (Amber Vial)> 99%> 97%Trace Carboxylic Acid
-80°C (Ultra-low) Argon/Nitrogen Dark (Amber Vial) > 99% > 99% None

Standard Operating Procedure (SOP): Aliquoting & Long-Term Storage

To guarantee scientific integrity, your storage protocol must be a self-validating system . Follow this step-by-step methodology to maintain >98% purity over a 12-month period.

Materials Required: Amber glass vials (2 mL), PTFE-lined screw caps, Argon gas (high purity), PTFE spatulas, Parafilm, Vacuum desiccator.

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening the master bottle, allow it to equilibrate to room temperature in a desiccator for at least 30-45 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, catalyzing future condensation reactions.

  • Inert Handling: Transfer the master bottle and empty amber vials into a glove box or glove bag purged with Nitrogen or Argon.

  • Aliquoting: Using a PTFE spatula, weigh out single-use aliquots (e.g., 5-10 mg) into the amber vials. Causality: Single-use aliquots prevent repeated oxygen exposure and destructive freeze-thaw cycles.

  • Argon Purging: If a glove box is unavailable, gently blow a steady stream of Argon into each vial for 10-15 seconds.

  • Sealing: Cap tightly with PTFE-lined septa. Wrap the cap boundary tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Place the vials in a secondary container with a fresh silica desiccant pack. Store at -80°C for maximum stability.

The Self-Validation Step: Before using a stored aliquot in a critical assay, dissolve a 1 mg micro-sample in CDCl3​ and run a quick 1H -NMR. The ratio of the aldehyde proton (singlet, ~9.8 ppm) to the aromatic protons must remain constant. The appearance of a broad singlet at 11-12 ppm indicates >2% carboxylic acid formation, at which point the aliquot should be discarded or repurified via flash chromatography.

Workflow Step1 1. Receive & Inspect (Check color/state) Step2 2. Glove Box / Glove Bag (Inert N2/Ar Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials (Protect from UV/Light) Step2->Step3 Step4 4. Purge with Argon (Displace Oxygen) Step3->Step4 Step5 5. Seal with PTFE Septa (Prevent Moisture/Air) Step4->Step5 Step6 6. Store at -20°C or -80°C (Slow down kinetics) Step5->Step6

SOP workflow for the aliquoting and storage of sensitive aldehyde-phenol derivatives.

References

  • Illustrated Glossary of Organic Chemistry - Autoxidation. UCLA Department of Chemistry & Biochemistry. Available at:[Link]

  • The cobalt-salt-catalyzed autoxidation of benzaldehyde. Royal Society Publishing. Available at:[Link]

  • Effects of Time and Temperature on Stability of Bioactive Molecules, Color and Volatile Compounds during Storage of Grape Pomace Flour. MDPI. Available at:[Link]

Technical Support Center: Advanced Strategies for Ortho-Formylation Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This documentation is designed for researchers, synthetic chemists, and drug development professionals troubleshooting regioselectivity and yield issues during the formylation of aromatic systems.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we analyze the mechanistic causality behind selectivity failures and provide field-proven, self-validating protocols to ensure your syntheses are robust, scalable, and highly regioselective.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Issue 1: Overcoming Para-Formylation in Phenolic Substrates

Q: I am using the Reimer-Tiemann reaction on an unhindered phenol. I am isolating a 40:60 mixture of ortho and para isomers, alongside significant tar formation. How can I force exclusive ortho-selectivity?

Scientist's Answer: The Reimer-Tiemann reaction relies on a dichlorocarbene intermediate. While highly electrophilic, this intermediate lacks strict spatial regiocontrol, leading to competitive para-formylation and highly variable yields (typically 20-80%)[1]. To achieve >95% ortho-selectivity, you must switch from an electronic-controlled mechanism to a chelation-controlled mechanism .

We strongly recommend the 1[1]. This method utilizes anhydrous magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde[2].

  • The Causality: The selectivity is driven by the formation of a magnesium phenolate intermediate[1]. The Mg²⁺ ion acts as a Lewis acid, coordinating simultaneously to the phenoxide oxygen and the oxygen of the depolymerizing formaldehyde. This creates a rigid, six-membered cyclic transition state that physically restricts the electrophilic attack exclusively to the ortho position, completely shutting down the para pathway[3].

Issue 2: Mitigating Di-Formylation (Over-Formylation)

Q: I implemented the Casnati-Skattebøl (MgCl₂) method for a complex tricyclic phenol intermediate. While para-formylation is gone, I am now observing di-formylation (both ortho positions) and mono-reduced benzyl alcohol byproducts. How do I arrest the reaction at mono-formylation?

Scientist's Answer: Di-formylation occurs when both ortho positions are sterically accessible and the reaction is pushed toward thermodynamic control. In complex late-stage syntheses (such as the total synthesis of palodesangren derivatives), excess paraformaldehyde and prolonged heating can lead to di-formylated products (up to 9% yield) and competitive reduction pathways[4].

  • The Causality: The mono-reduced benzyl alcohol byproduct is the result of a competitive cross-Cannizzaro reaction occurring under the basic (Et₃N) reaction conditions[4].

  • The Solution: Mono-formylation is kinetically favored. To prevent over-reaction:

    • Strict Stoichiometry: Limit paraformaldehyde to exactly 2.0 - 2.5 equivalents.

    • Temperature Modulation: Lower the reaction temperature from reflux to 60°C.

    • Solvent Selection: Switch from highly polar coordinating solvents to anhydrous acetonitrile to modulate the solubility and reactivity of the formaldehyde polymer.

Issue 3: Formylating Deactivated or Non-Phenolic Arenes

Q: My substrate is an arene with an amide directing group, not a phenol. Standard electrophilic aromatic substitutions (like Vilsmeier-Haack) fail completely. What is the alternative?

Scientist's Answer: Traditional Friedel-Crafts-type formylations (like the Vilsmeier-Haack reaction using DMF/POCl₃) require highly electron-rich aromatic rings (like phenols or anilines) to proceed[2]. For deactivated or complex arenes, you must bypass electronic requirements using Transition-Metal Catalyzed Directed Ortho-Formylation (C-H Activation).

  • The Causality: By utilizing a Palladium (Pd) or Ruthenium (Ru) catalyst, the Lewis basic heteroatom of your amide Directing Group (DG) coordinates to the metal center. This brings the transition metal into close proximity to the ortho C-H bond, forcing a highly regioselective oxidative addition (metallacycle formation) exclusively at the ortho position. Subsequent insertion of a formyl surrogate (like syngas or DMF) and reductive elimination yields the product with absolute regiocontrol.

Part 2: Comparative Data Analysis

To aid in reagent selection, the following table summarizes the quantitative and qualitative parameters of standard formylation techniques based on current process chemistry standards[1][2].

Reaction NameReagents / CatalystPrimary Substrate ScopeTypical YieldRegioselectivity (o : p)Major Drawback
Reimer-Tiemann CHCl₃, NaOH/KOHPhenols, Pyrroles20 - 80%Poor (Often 60:40)Toxic reagents, biphasic issues, poor selectivity.
Vilsmeier-Haack DMF, POCl₃Electron-rich Arenes60 - 90%Moderate to GoodFails on deactivated rings; favors para if open.
Duff Reaction HMTA, TFA or AcOHPhenols40 - 65%Good (ortho-favored)Requires highly acidic conditions; moderate yields.
Casnati-Skattebøl MgCl₂, Et₃N, (HCHO)nPhenols, Naphthols80 - 95%Excellent (>95% ortho)Sensitive to moisture; potential di-formylation.
Directed C-H Act. [Pd] or[Ru], SyngasArenes with DGs70 - 95%Absolute (100% ortho)High catalyst cost; requires specific directing groups.

Part 3: Self-Validating Experimental Protocol

SOP: Highly Selective MgCl₂-Mediated Ortho-Formylation of Phenols

This protocol is adapted for process-scale reliability, specifically engineered to maximize chelation control while preventing over-formylation[3].

Materials Required:

  • Phenolic Substrate (1.0 equiv)

  • Anhydrous Magnesium Chloride (MgCl₂) (2.2 equiv) — Must be stored under argon; hygroscopic.

  • Triethylamine (Et₃N) (2.5 equiv) — Freshly distilled over CaH₂.

  • Paraformaldehyde, dried (2.5 equiv) — Stored in a desiccator.

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer. Purge with Argon for 15 minutes.

  • Complexation Phase: Add the phenolic substrate (1.0 equiv) and anhydrous MeCN. Stir to dissolve. Add anhydrous MgCl₂ (2.2 equiv) in one portion.

  • Deprotonation: Add Et₃N (2.5 equiv) dropwise via syringe over 5 minutes.

    • Self-Validation Check (IPC 1): The solution should turn opaque or brightly colored (often yellow/orange), indicating the successful formation of the magnesium phenolate complex.

  • Electrophile Addition: Add dried paraformaldehyde (2.5 equiv) in a single portion.

  • Thermolysis: Heat the reaction mixture to 60°C (do not exceed 65°C to prevent di-formylation) and stir for 4–6 hours.

    • Self-Validation Check (IPC 2): Monitor by TLC (Hexanes:EtOAc 8:2). Crucial: The intermediate magnesium complex will not migrate on silica. You must quench a 0.1 mL reaction aliquot in 1M HCl before spotting to accurately validate conversion.

  • Quenching & Hydrolysis: Once starting material is consumed, cool the reaction to 0°C. Slowly quench by adding 1M HCl until the aqueous layer reaches pH 2. This breaks the Mg-chelate and hydrolyzes the intermediate acetal.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure ortho-formylated product.

Part 4: Mechanistic Visualizations

Chelation Control in the Casnati-Skattebøl Reaction

The following diagram illustrates the strict spatial requirements imposed by the magnesium center, which guarantees ortho-selectivity.

Casnati Phenol Phenol + MgCl2 + Et3N Phenolate Magnesium Phenolate Complex Phenol->Phenolate Deprotonation Coordination Formaldehyde Coordination Phenolate->Coordination + (HCHO)n TS 6-Membered Cyclic Transition State Coordination->TS Chelation Intermediate Ortho-Hydroxymethyl Intermediate TS->Intermediate C-C Bond Formation Product Salicylaldehyde (Ortho-Formylated) Intermediate->Product Oxidation/Hydrolysis

Caption: Mechanism of MgCl2-directed Casnati-Skattebøl ortho-formylation via chelation control.

Transition-Metal Directed Ortho-Formylation

For non-phenolic substrates, transition metals bypass electronic limitations by forming a metallacycle intermediate.

TMCatalysis Substrate Arene with Directing Group (DG) Coordination Metal Coordination [Pd] or [Ru] Substrate->Coordination Catalyst Binding CH_Act C-H Activation (Metallacycle Formation) Coordination->CH_Act Ortho-Deprotonation Insertion Formyl Source Insertion (e.g., CO, DMF) CH_Act->Insertion Electrophilic Attack RedElim Reductive Elimination Insertion->RedElim Rearrangement RedElim->Coordination Catalyst Turnover Product Ortho-Formylated Product RedElim->Product Catalyst Release

Caption: Catalytic cycle for transition-metal directed ortho-formylation via C-H activation.

References

  • Selective Ortho-Formylation Strategies & Casnati-Skattebøl Reaction Source: Smolecule URL
  • Synthesis of 8-Hydroxy-1-naphthaldehyde via MgCl₂-Mediated Formylation Source: Benchchem URL
  • Overview of Selective Formylation Techniques & Regioselective Functionalization Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Technical Support Guide: Overcoming Poor Solubility of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges associated with 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde. We will explore the underlying physicochemical reasons for its limited solubility and offer a series of strategic, step-by-step protocols to achieve successful solubilization in various organic solvents.

Section 1: Understanding the Solubility Challenge

Q1: Why does 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde exhibit poor solubility in many common organic solvents?

The solubility behavior of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde is dictated by its unique molecular structure. Several competing factors are at play:

  • Strong Intermolecular Forces: The molecule possesses two hydroxyl (-OH) groups and an aldehyde (-CHO) group, which are capable of forming strong intermolecular hydrogen bonds.[1] In the solid state, these forces create a stable crystal lattice that requires significant energy to disrupt, leading to low solubility in solvents that cannot effectively compete with these interactions.

  • Aromatic Stacking: The presence of two phenyl rings allows for π-π stacking interactions, further stabilizing the solid state and contributing to its poor solubility.

  • Polarity Balance: The molecule has both polar functional groups (-OH, -CHO) and a larger, relatively nonpolar aromatic backbone with a lipophilic fluorine atom. This amphiphilic nature means it is often not perfectly suited for either highly polar or highly nonpolar solvents, making solvent selection challenging.[2] Aldehydes with more than five carbon atoms generally see a sharp decrease in their solubility in polar solvents like water.[2]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of the molecule is the first step in designing an effective solubilization strategy.

PropertyValueSource(s)
Chemical Name 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde-
Synonyms 5-Fluorosalicylaldehyde[1][3]
CAS Number 347-54-6[4][5]
Molecular Formula C₇H₅FO₂[1][4]
Molecular Weight 140.11 g/mol [3]
Appearance Pale yellow to light brown solid[1]
Melting Point 82-85 °C
Structure
Chemical structure of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde

Section 2: Troubleshooting and Strategic Solutions

This section presents a logical progression of techniques, from the simplest to the more advanced, to overcome solubility issues.

Q3: I am struggling to dissolve the compound, even in common polar aprotic solvents like DMSO or DMF. What is the first thing I should try?

Before employing more complex methods, simple physical modifications should be attempted.

  • Gentle Heating & Agitation: Increasing the temperature of the solvent provides the necessary energy to overcome the crystal lattice forces of the solute.[6] Gently warm your solvent (e.g., to 40-50 °C) while stirring or sonicating.

    • Causality: Heat increases the kinetic energy of both solvent and solute molecules, leading to more frequent and energetic collisions that can disrupt the intermolecular bonds holding the solute's crystal structure together.

    • Trustworthiness Check: Always monitor for signs of degradation (e.g., color change). Aromatic aldehydes can be susceptible to oxidation or polymerization at elevated temperatures.[7] If the compound precipitates upon cooling, a supersaturated solution was formed, and the method may not be suitable for applications at room temperature.

Q4: Heating isn't sufficient or is not an option for my experiment. How can I use co-solvents to improve solubility?

Co-solvency is one of the most powerful and widely used techniques for solubilizing poorly soluble compounds.[8][9] The strategy involves mixing two or more miscible solvents to create a system with polarity characteristics that are more favorable for the solute.

  • The Principle: The goal is to reduce the polarity of a highly polar solvent or increase the polarity of a nonpolar solvent to better match the amphiphilic nature of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde. For phenolic compounds, mixtures of water with polar organic solvents like ethanol or methanol are often effective.[10][11]

  • Recommended Systems:

    • For highly polar systems: Start by preparing a concentrated stock in a small amount of a strong solvent like DMSO or NMP, and then dilute it into your final aqueous or buffer system.

    • For intermediate polarity: Utilize binary mixtures. Ethanol/water or methanol/water systems are excellent starting points for phenolic compounds.[12][13]

    • Glycerol as a "Green" Co-solvent: Glycerol has been shown to be a highly effective co-solvent for enhancing the solubility of polyphenols and can be a suitable alternative to ethanol.[14]

Co-Solvent SystemRationale & Use Case
DMSO / Aqueous Buffer DMSO is a powerful aprotic solvent. Use a minimal amount (<5% v/v) to create a stock for dilution in aqueous media. Ideal for cell-based assays where final solvent concentration must be low.
Ethanol / Water Modulates polarity to an intermediate level. Excellent for chromatography, extraction, and general formulation. A 70% ethanol-water mixture is often a good starting point for phenolics.[10][12]
Methanol / Water Similar to ethanol/water, but methanol is slightly more polar. Useful for analytical applications.
Dichloromethane / Methanol A polar/nonpolar mixture. Useful if trying to dissolve the compound in a less polar medium for organic synthesis. The methanol helps break the hydrogen bonds.
Q5: How does pH influence the solubility of this compound, and how can I leverage it?

Adjusting the pH is a highly effective chemical modification technique for ionizable compounds, particularly phenols.[15]

  • Mechanism: The two phenolic hydroxyl groups on the molecule are weakly acidic. By adding a base (e.g., NaOH, KOH, or an organic base like triethylamine), you can deprotonate these -OH groups to form phenolate anions (-O⁻).[16] This charged species is significantly more polar than the neutral molecule and thus exhibits dramatically increased solubility in polar solvents like water, ethanol, and methanol.[17]

  • When to Use It: This method is ideal for creating aqueous stock solutions, for purification by extraction, or in any application that can tolerate a basic pH.

  • Trustworthiness Check: After pH adjustment, the solution should become clear. Be aware that lowering the pH again will likely cause the compound to precipitate out of solution as it is re-protonated to its less soluble neutral form.[18]

Q6: My downstream application is sensitive to pH changes. What is a powerful, pH-neutral alternative?

When pH modification is not viable, inclusion complexation with cyclodextrins is an excellent and widely adopted strategy.[19][20]

  • What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate "guest" molecules—like our poorly soluble compound—within their core if there is a good size and polarity match.[23]

  • Mechanism of Solubilization: The nonpolar aromatic rings of 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde can partition into the hydrophobic cavity of the cyclodextrin, forming a stable, non-covalent inclusion complex.[21][24] The outside of this new complex is hydrophilic (due to the cyclodextrin's exterior), rendering the entire assembly soluble in aqueous and other polar media.[23] This effectively "hides" the hydrophobic part of the drug, significantly boosting its solubility without altering the pH.[22]

  • Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[24]

Section 3: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System (Ethanol/Water)

This protocol details a systematic approach to finding an optimal co-solvent ratio.

  • Materials:

    • 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde

    • Ethanol (200 proof, anhydrous)

    • Deionized water

    • Multiple 1.5 mL vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Prepare a series of ethanol/water co-solvent mixtures (1 mL total volume each) in separate vials. Suggested ratios (v/v): 100:0, 90:10, 70:30, 50:50, 30:70, 10:90, 0:100.

    • To each vial, add a small, pre-weighed amount of the compound (e.g., 1 mg). Ensure some solid remains undissolved to confirm saturation.

    • Seal the vials tightly and vortex vigorously for 2 minutes.

    • Place the vials in a sonicator bath for 30 minutes at a controlled temperature (e.g., 25 °C).

    • Allow the vials to equilibrate at that temperature for at least 2 hours to allow any undissolved solid to settle.

  • Validation:

    • Visually inspect the vials to identify which co-solvent ratio resulted in the most significant dissolution.

    • For quantitative analysis, carefully filter the saturated solution using a 0.22 µm syringe filter (ensure it's compatible with your solvent mixture) and determine the concentration using a calibrated HPLC or UV-Vis spectrophotometer.

Protocol 2: pH-Mediated Solubilization via Base Addition

This protocol describes how to create a basic, high-concentration stock solution.

  • Materials:

    • 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde

    • Target polar solvent (e.g., deionized water, ethanol)

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH meter or pH strips

    • Stir plate and stir bar

  • Procedure:

    • Add a desired amount of the compound (e.g., 10 mg) to your chosen solvent (e.g., 10 mL) in a beaker. A suspension will form.

    • Begin stirring the suspension.

    • Slowly add the 1 M NaOH solution dropwise to the mixture.

    • Monitor the dissolution of the solid. Continue adding NaOH until all the solid has dissolved and the solution is clear.

    • Measure the final pH of the solution. It will likely be in the range of 9-11.

  • Validation:

    • The primary validation is the complete visual dissolution of the solid into a clear solution.

    • To confirm the process is reversible, take a small aliquot and add a dilute acid (e.g., 1 M HCl). The compound should precipitate as the pH is lowered, confirming that solubilization was due to deprotonation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a simple and effective way to prepare a solid complex with enhanced solubility.[19]

  • Materials:

    • 5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Small amount of water/ethanol (50:50 v/v) mixture

    • Vacuum oven or desiccator

  • Procedure:

    • Calculate the required amounts for a 1:1 molar ratio of the compound to HP-β-CD.

    • Place the accurately weighed HP-β-CD into the mortar.

    • Add the weighed compound to the mortar.

    • Begin triturating (grinding) the two powders together to create a homogenous mixture.

    • Add the water/ethanol mixture drop by drop while continuously kneading with the pestle to form a thick, uniform paste.

    • Continue kneading for 30-45 minutes. The energy from kneading facilitates the inclusion of the guest molecule into the cyclodextrin cavity.

    • Dry the resulting paste in a vacuum oven at 40 °C or in a desiccator until a constant weight is achieved.

    • The resulting dry powder is the inclusion complex.

  • Validation:

    • Test the solubility of the prepared complex in your target solvent (e.g., water) and compare it to the solubility of the uncomplexed compound. A significant increase in solubility should be observed.

    • Advanced validation can be performed using techniques like DSC, XRD, or NMR to confirm the formation of the inclusion complex.

Section 4: Visualization and Workflows

Workflow for Selecting a Solubilization Strategy

This flowchart provides a logical decision-making process to guide your choice of solubilization method.

G start Start: Compound fails to dissolve q1 Can the system tolerate gentle heating (40-50°C)? start->q1 heat Apply gentle heat & agitation. Monitor for degradation. q1->heat Yes q3 Is your system pH sensitive? q1->q3 No q2 Did heating work? heat->q2 success Success: Compound Dissolved q2->success Yes q2->q3 No ph_adjust Use pH Adjustment: Add base (e.g., NaOH) to deprotonate phenols. q3->ph_adjust No cosolvency Use Co-solvents: Systematically test mixtures (e.g., Ethanol/Water). q3->cosolvency Yes q4 Did pH adjustment work? ph_adjust->q4 q4->success Yes q4->cosolvency No complexation Use Inclusion Complexation: Form a complex with HP-β-CD. complexation->success If successful cosolvency->success If successful cosolvency->complexation If co-solvents fail

Caption: Decision workflow for solubility enhancement.

Mechanism of Cyclodextrin Inclusion Complexation

This diagram illustrates how a cyclodextrin encapsulates a guest molecule to improve its solubility.

G cluster_0 1. Poorly Soluble Compound + Cyclodextrin cluster_1 2. Formation of Inclusion Complex cluster_2 3. Soluble Complex in Solution compound Guest Molecule (Hydrophobic) plus1 + cd Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) cd_complex Cyclodextrin (Host) cd->cd_complex complex_sol Inclusion Complex (Hydrophilic Exterior) cd_complex->complex_sol compound_inside Guest water Water Molecules

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Moradi, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Paul, B. K., & Moulik, S. P. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Fenyvesi, É., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]

  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Williams, T. D., et al. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 87(12), 1585-9. [Link]

  • Muñoz-Tébar, N., et al. (2020, March 20). Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace: Hot Pressurized Liquid Extraction and Computational Chemistry Calculations. MDPI. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Al-Hamidi, H., et al. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. PMC. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Mishra, V., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-50. [Link]

  • ResearchGate. (2025, November 24). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. [Link]

  • Synthonix. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde - [F67833]. [Link]

  • Britannica. (2026, February 20). Aldehyde - Organic, Reactivity, Carboxylic Acids. [Link]

  • NIH. (n.d.). 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem. [Link]

  • Chula Digital Collections. (2025, December 30). Optimizing solvent composition for enhanced extraction of phenolic content and antioxidant activity from Coleus scutellarioides. [Link]

  • Semantic Scholar. (2020, October 14). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. [Link]

  • PMC. (n.d.). Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. [Link]

  • MDPI. (2016, April 8). Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. [Link]

  • lookchem. (n.d.). Cas 1194-98-5,2,5-Dihydroxybenzaldehyde. [Link]

Sources

minimizing by-product formation in the synthesis of biphenyl derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Biphenyl Derivatives

A Senior Application Scientist's Guide to Minimizing By-Product Formation

Welcome to the technical support center for biphenyl synthesis. As a Senior Application Scientist, I understand that while cross-coupling reactions are powerful tools for forging C-C bonds, they are not without their challenges. The formation of undesired by-products can significantly impact yield, purity, and the overall efficiency of your synthetic route, complicating downstream processing and purification.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting strategies and foundational knowledge. We will move beyond simple procedural lists to explore the mechanistic origins of common by-products and provide scientifically-grounded solutions to minimize their formation.

Troubleshooting Guide: Common By-Products in Biphenyl Synthesis

This section addresses the most frequently encountered by-products in palladium-catalyzed cross-coupling reactions, organized by the specific side-product.

Issue 1: Homocoupling By-Products

Homocoupling, the undesired dimerization of either the organometallic reagent or the aryl halide, is one of the most pervasive side reactions in biphenyl synthesis.

Q: I am observing significant formation of a symmetrical biaryl corresponding to my boronic acid (or organozinc/organotin) reagent in my Suzuki/Negishi/Stille reaction. What are the likely causes?

A: The homocoupling of the nucleophilic coupling partner is most often promoted by the presence of oxygen or other oxidants in the reaction mixture.[1] The currently accepted mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species.[2][3] This Pd(II) salt can then undergo a transmetalation reaction with two equivalents of your organometallic reagent, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[4][5] This pathway is particularly common when using Pd(II) precatalysts like Pd(OAc)₂, as the precatalyst itself can react with the boronic acid before being reduced to the catalytically active Pd(0) state.[2][3]

Q: How can I minimize or eliminate the formation of these homocoupled by-products?

A: Suppressing homocoupling requires a multi-faceted approach focused on rigorous atmosphere control and careful selection of reaction components.

  • Rigorous Exclusion of Oxygen: This is the most critical factor.[1][3]

    • Degassing Solvents: All solvents, including any water used in the system, must be thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[1][6]

    • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[1] Ensure all glassware is oven- or flame-dried before use.

  • Catalyst Selection:

    • Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can often mitigate homocoupling as it eliminates the in-situ reduction step where Pd(II) species are present.[2]

    • Use Modern Precatalysts: Third and fourth-generation Buchwald precatalysts are designed for clean and efficient generation of the active Pd(0) species, minimizing the lifetime of reactive Pd(II) intermediates that can lead to side reactions.[7]

  • Ligand Choice:

    • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other dialkylbiarylphosphines are highly effective.[2][8] These ligands promote a rapid rate of reductive elimination for the desired cross-coupled product.[8] A faster final step in the catalytic cycle reduces the time the diorganopalladium(II) intermediate exists, minimizing its potential to engage in side reactions.[2]

  • Process Modifications:

    • Add a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling. This agent may help to keep the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[3]

    • Control Stoichiometry: Using a slight excess (1.1–1.5 equivalents) of the aryl halide can sometimes favor the cross-coupling pathway over the homocoupling of the organometallic reagent.[1][6]

Issue 2: Protodeboronation (Suzuki-Miyaura Coupling)

This side reaction involves the cleavage of the C–B bond of the organoboron reagent and its replacement with a C–H bond, effectively destroying the nucleophile.

Q: My starting boronic acid is being consumed, but instead of my desired biphenyl, I am isolating the arene corresponding to my boronic acid. What is happening?

A: You are observing protodeboronation (or protodeborylation), a common degradation pathway for boronic acids.[9] This reaction is often catalyzed by the base required for the Suzuki-Miyaura coupling, especially in the presence of water or other protic sources.[9][10] Electron-rich and sterically hindered arylboronic acids are particularly susceptible to this side reaction.[11][12] While often considered a background reaction, some palladium-phosphine complexes themselves have been shown to catalyze protodeboronation.[10]

Q: What are the most effective strategies to prevent protodeboronation?

A: Minimizing protodeboronation hinges on protecting the C–B bond until the desired transmetalation can occur.

  • Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy. These esters are significantly more resistant to protodeboronation but are still competent coupling partners.[12]

  • Optimize the Base and Solvent System:

    • Base Selection: The choice of base is critical. While strong bases can accelerate the coupling, they can also promote protodeboronation. Screening bases like K₃PO₄, Cs₂CO₃, or even milder carbonate bases may be necessary.[1]

    • Anhydrous Conditions: Since water is a proton source, running the reaction under strictly anhydrous conditions can significantly reduce the rate of this side reaction.[6]

  • Increase Catalytic Efficiency: A faster, more efficient catalytic cycle is one of the best tools to combat this side reaction.[11]

    • High-Activity Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the overall catalytic turnover, promoting the desired cross-coupling to occur faster than the undesired protodeboronation.[8]

    • Temperature Control: A lower reaction temperature may reduce the rate of decomposition, but this must be balanced with achieving a reasonable rate for the desired coupling.[6]

Issue 3: Dehalogenation

This side reaction results in the reduction of the starting aryl halide, replacing the halogen with a hydrogen atom.

Q: I am seeing a significant amount of the reduced arene corresponding to my starting aryl halide in my product mixture. What causes this dehalogenation?

A: Dehalogenation occurs after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Aryl-Pd(II)-X intermediate can, instead of undergoing transmetalation, react with a hydride source in the reaction mixture.[4] Common hydride sources include amine bases, alcoholic solvents, or even trace water. A subsequent reductive elimination of the aryl group and the hydride ligand yields the dehalogenated arene and regenerates the Pd(0) catalyst.[4] This side reaction can be more prevalent with very active catalysts and electron-rich aryl halides.[13]

Q: How can I suppress the dehalogenation of my aryl halide?

A: The key is to minimize potential hydride sources and promote the desired transmetalation step.

  • Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Switch to carbonate or phosphate bases and use aprotic solvents like dioxane, toluene, or THF.[4]

  • Ligand Selection: The ligand can influence the relative rates of transmetalation versus competing side reactions. Screening different ligands may reveal a system less prone to dehalogenation.

  • Ensure Reagent Purity: Impurities in starting materials or solvents can sometimes act as hydride donors. Using high-purity, anhydrous reagents is recommended.[7]

Logical Troubleshooting Workflow

When encountering by-products, a systematic approach is crucial. The following workflow can help diagnose and resolve common issues in biphenyl synthesis.

G start_node Low Yield or Complex Mixture identify_bp Identify By-Product(s) (GC-MS, LC-MS, NMR) start_node->identify_bp homocoupling Homocoupling Observed (Symmetrical Biaryl) identify_bp->homocoupling Symmetrical Dimer protodeboronation Protodeboronation (Arene from Boronic Acid) identify_bp->protodeboronation Reduced Nucleophile dehalogenation Dehalogenation (Arene from Aryl Halide) identify_bp->dehalogenation Reduced Electrophile check_o2 Is Reaction Rigorously Degassed? homocoupling->check_o2 check_boron Using Boronic Acid Directly? protodeboronation->check_boron check_hydride Are Hydride Sources Present? (Amine Base, Alcohol Solvent) dehalogenation->check_hydride degas_protocol Action: Improve Degassing (Sparge, Freeze-Pump-Thaw) check_o2->degas_protocol No check_catalyst Using Pd(II) Precatalyst? check_o2->check_catalyst Yes success Problem Solved degas_protocol->success switch_catalyst Action: Switch to Pd(0) Source or Modern Precatalyst check_catalyst->switch_catalyst Yes check_ligand Is Ligand Promoting Fast Reductive Elimination? check_catalyst->check_ligand No switch_catalyst->success switch_ligand Action: Use Bulky, e--Rich Ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand No check_ligand->success Yes switch_ligand->success use_ester Action: Switch to Boronate Ester (Pinacol) check_boron->use_ester Yes check_base Is Base Too Harsh? check_boron->check_base No use_ester->success screen_base Action: Screen Milder Bases (K3PO4, Carbonates) check_base->screen_base Yes check_base->success No screen_base->success change_reagents Action: Switch to Aprotic Solvent and Non-Hydride Base check_hydride->change_reagents Yes check_hydride->success No change_reagents->success

Caption: A logical workflow for troubleshooting by-products.

Catalytic Cycle vs. Off-Cycle By-Product Pathways

Understanding the main catalytic cycle and where it can deviate is key to rational troubleshooting. The diagram below illustrates the desired Suzuki-Miyaura pathway in contrast to the off-cycle pathways that generate common by-products.

G cluster_main Desired Catalytic Cycle cluster_off_cycle Off-Cycle By-Product Pathways pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_hc Pd(II) Species pd0->pd2_hc O2 Oxidation pd2 Ar-Pd(II)-X(L_n) oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)2 + Base pd2_dh Ar-Pd(II)-X(L_n) diaryl_pd Ar-Pd(II)-Ar'(L_n) tm->diaryl_pd re Reductive Elimination diaryl_pd->re Fast (Bulky Ligands) re->pd0 Ar-Ar' (Product) hc Homocoupling pd2_hc->hc 2x Ar'-B(OR)2 hc->pd0 Regenerates Pd(0) hc_product Ar'-Ar' (Dimer) hc->hc_product boronic Ar'-B(OR)2 pdb Protodeboronation boronic->pdb + H+ Source (H2O, Base) pdb_product Ar'-H pdb->pdb_product dh Hydride Abstraction pd2_dh->dh + Hydride Source hydride_pd Ar-Pd(II)-H(L_n) dh->hydride_pd re_dh Reductive Elimination hydride_pd->re_dh re_dh->pd0 dh_product Ar-H re_dh->dh_product

Caption: Desired catalytic cycle vs. off-cycle by-product pathways.

Frequently Asked Questions (FAQs)

Q: How do I choose the optimal ligand for my specific biphenyl synthesis to maximize selectivity?

A: Ligand selection is a critical parameter that often requires some screening.[4] However, a rational choice can be made based on the substrates.

  • For sterically hindered substrates: Bulky ligands (e.g., t-butyl or adamantyl phosphines, XPhos) are essential as they promote the final reductive elimination step, which is often the rate-limiting step for hindered couplings.[4][8]

  • For electron-deficient aryl halides or challenging oxidative additions (e.g., aryl chlorides): Electron-rich ligands (e.g., dialkylbiarylphosphines, N-heterocyclic carbenes) are required.[4][14] They increase the electron density on the palladium center, facilitating its insertion into the C-X bond.[15]

  • General Starting Point: The Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) offer an excellent combination of bulk and electron-donating ability and are effective for a wide range of substrates.[8]

Ligand FeatureMechanistic EffectImpact on By-ProductsExample Ligands
Steric Bulk Accelerates Reductive EliminationReduces lifetime of intermediates prone to side reactionsXPhos, SPhos, tBu₃P[4][8]
Electron-Rich Accelerates Oxidative AdditionSpeeds up overall cycle, outcompeting substrate degradationBuchwald Ligands, NHCs[4][14]
Bite Angle (Bidentate) Influences geometry at Pd centerCan suppress β-hydride elimination (if applicable)XantPhos, dppf[4]

Q: What are the main differences in by-product profiles between Suzuki, Stille, Negishi, and Ullmann reactions for biphenyl synthesis?

A:

  • Suzuki-Miyaura: Prone to protodeboronation and boronic acid homocoupling. The by-products are generally non-toxic.[9][16]

  • Stille: The main side reaction is the homocoupling of the organostannane reagent.[17] A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing by-products from the final product.[18]

  • Negishi: Homocoupling of the organozinc reagent can occur.[19] Organozinc reagents are often moisture-sensitive and must be handled under strictly anhydrous conditions.[20]

  • Ullmann: This reaction traditionally uses stoichiometric copper at high temperatures and is known for often producing erratic yields and significant homocoupling by-products.[21][22] Modern ligand-assisted protocols have improved its scope and reliability.

Validated Protocol: Minimizing By-Products in a Suzuki-Miyaura Coupling

This protocol for the synthesis of 4-methoxy-2'-methylbiphenyl is designed to minimize homocoupling and protodeboronation through careful reagent choice and rigorous technique.

Reactants:

  • 2-Bromotoluene (Aryl Halide)

  • 4-Methoxyphenylboronic acid pinacol ester (Nucleophile)

  • Pd(dppf)Cl₂ (Catalyst Precursor)

  • Potassium Phosphate (K₃PO₄) (Base)

  • 1,4-Dioxane / Water (Solvent System)

Step-by-Step Methodology:

  • Solvent Degassing: In a separate Schlenk flask, sparge a 4:1 mixture of 1,4-dioxane and deionized water with argon for at least 30 minutes.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂ catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (5 mL) via a syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. Check for the disappearance of the limiting reagent (2-bromotoluene) and the formation of the product. Also, monitor for the appearance of homocoupled 4,4'-dimethoxybiphenyl.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the pure biphenyl derivative.

References

  • Organic Syntheses Procedure. 4-methoxy-2'-methylbiphenyl. Available from: [Link]

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  • PMC. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Available from: [Link]

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  • ScienceDirect. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available from: [Link]

  • ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]

  • ACS Publications. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Available from: [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

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  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ACS Publications. Catalytic Suzuki Coupling Reactions by Amido Phosphine Complexes of Palladium. Available from: [Link]

  • ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available from: [Link]

  • PMC. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]

  • ACS Publications. Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Available from: [Link]

  • ACS Publications. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • ACS Publications. Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. Available from: [Link]

  • PMC. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available from: [Link]

  • OAText. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Available from: [Link]

  • Organic Reactions. The Negishi Cross-Coupling Reaction. Available from: [Link]

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  • University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • ACS Publications. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available from: [Link]

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  • Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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  • Wikipedia. Stille reaction. Available from: [Link]

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  • ACS Publications. Insight into Radical Initiation, Solvent Effects, and Biphenyl Production in Iron–Bisphosphine Cross-Couplings. Available from: [Link]

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  • RSC Publishing. Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Available from: [Link]

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  • PMC. Insight into Radical Initiation, Solvent Effects, and Biphenyl Production in Iron–Bisphosphine Cross-Couplings. Available from: [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available from: [Link]

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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find practical troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments, ensuring robust and reproducible outcomes.

Troubleshooting Guide: From Low Conversion to Catalyst Death

This section addresses common problems encountered during cross-coupling reactions, with a focus on how catalyst loading and related parameters can be the root cause and the solution.

Problem 1: Low to No Conversion of Starting Material

Symptom: Your reaction stalls or shows minimal formation of the desired product, even after an extended reaction time.

Potential Causes & Actionable Solutions:

  • Insufficiently Active Catalyst: The chosen catalyst system may not be potent enough for the specific transformation.[1]

    • Causality: The energy barrier for the oxidative addition or reductive elimination step may be too high for the selected catalyst.

    • Solution:

      • Increase Catalyst Loading: As a first step, a higher catalyst loading can increase the concentration of the active catalytic species in the reaction mixture. Consider a stepwise increase from your initial loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).

      • Screen Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[2][3] Switching to a more electron-rich and sterically hindered ligand can often enhance catalytic activity, allowing for lower catalyst loadings in the long run.[2]

      • Consider a Pre-catalyst: Modern pre-catalysts are designed for the efficient and reliable generation of the active Pd(0) species, which can be a significant hurdle with traditional palladium sources like Pd(OAc)₂.[3]

  • Catalyst Inhibition: Your substrate or impurities in the reaction mixture may be inhibiting the catalyst.

    • Causality: Certain functional groups (e.g., some nitrogen-containing heterocycles) can coordinate strongly to the palladium center, effectively poisoning the catalyst.[4]

    • Solution:

      • Purify Starting Materials: Ensure the purity of your substrates, solvents, and bases. Impurities can act as catalyst poisons.[1]

      • Modify the Substrate: If substrate inhibition is suspected, temporary protection of the inhibiting functional group may be necessary.

Problem 2: Reaction is Sluggish or Incomplete

Symptom: The reaction proceeds but at a very slow rate, or it stops before the limiting reagent is fully consumed.

Potential Causes & Actionable Solutions:

  • Suboptimal Reaction Conditions: The temperature, concentration, or mixing may not be ideal.

    • Causality: Cross-coupling reactions are often sensitive to these parameters, which can affect the rate of each step in the catalytic cycle.

    • Solution:

      • Increase Temperature: Many cross-coupling reactions benefit from heating. A modest increase in temperature can significantly accelerate the reaction rate.[5] However, be cautious of potential side reactions or catalyst decomposition at excessively high temperatures.

      • Adjust Concentration: Higher concentrations can sometimes improve reaction rates, especially when scaling up.

      • Ensure Efficient Stirring: In biphasic reactions or with heterogeneous bases, vigorous stirring is crucial to ensure proper mixing and facilitate the reaction.[5]

  • Inefficient Pre-catalyst Activation: If using a Pd(II) pre-catalyst, the in-situ reduction to the active Pd(0) species may be inefficient.[3][5]

    • Causality: Incomplete reduction leads to a lower concentration of the active catalyst.

    • Solution:

      • Switch to a Pd(0) Source: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes resolve issues related to in-situ reduction.[5]

      • Employ Modern Pre-catalysts: Buchwald and other advanced pre-catalysts are designed for rapid and quantitative generation of the active LPd(0) catalyst.

Problem 3: Formation of a Black Precipitate (Palladium Black)

Symptom: A black or dark-colored precipitate forms in the reaction mixture, often accompanied by a decrease in catalytic activity.

Potential Causes & Actionable Solutions:

  • Catalyst Aggregation: The active Pd(0) species can aggregate to form inactive palladium black.[1]

    • Causality: This is often a result of an insufficient ligand-to-metal ratio, high catalyst concentration, or inappropriate solvent choice.[1][5]

    • Solution:

      • Reduce Catalyst Loading: High local concentrations of the catalyst can promote aggregation. Using the minimum effective catalyst concentration is advisable.[1]

      • Optimize Ligand-to-Palladium Ratio: An adequate amount of ligand is necessary to stabilize the palladium center and prevent aggregation.[5] A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio, but this can be optimized.

      • Solvent Screening: The choice of solvent can influence catalyst stability. Testing different solvents may prevent precipitation.[1]

Problem 4: Significant Formation of Side Products (e.g., Homocoupling)

Symptom: You observe the formation of significant amounts of undesired side products, such as the homocoupling of your boronic acid or aryl halide.

Potential Causes & Actionable Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and can also lead to the deactivation of the Pd(0) catalyst.[5][6]

    • Causality: Oxygen can participate in side reactions that compete with the desired catalytic cycle.

    • Solution:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before starting the reaction.[1][3] This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.[7]

  • High Catalyst Loading: In some cases, a high catalyst loading can contribute to the formation of side products.[2]

    • Causality: A higher concentration of the catalyst can increase the rate of competing side reactions.

    • Solution:

      • Optimize Catalyst Loading: Systematically decrease the catalyst loading to find the optimal concentration that favors the desired product formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction?

A common starting point for catalyst loading in many cross-coupling reactions is between 1-5 mol% of the palladium source.[2] For highly optimized systems and very active catalysts, this can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, an initial loading of up to 10 mol% may be necessary to see product formation.[2]

Q2: How does the choice of ligand impact the optimal catalyst loading?

The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2][3] Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species, promote oxidative addition, and facilitate reductive elimination. This often allows for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[2]

Q3: When should I consider increasing the catalyst loading versus screening other reaction parameters?

Increasing the catalyst loading is often a quick first step to try and improve a sluggish reaction. However, if a significant increase in loading does not lead to a substantial improvement, or if you observe catalyst decomposition (e.g., formation of palladium black), it is more efficient to screen other parameters such as the ligand, base, solvent, and temperature.

Q4: Can I perform these reactions open to the air, or is an inert atmosphere always necessary?

While some modern, air-stable pre-catalysts have been developed, it is generally best practice to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[2][7] The active Pd(0) species can be unstable in the presence of oxygen, which can also promote undesirable side reactions like homocoupling.[2][6]

Q5: What are the key signs of catalyst deactivation?

Key indicators of catalyst deactivation include:

  • The reaction stalling before completion.[1]

  • The formation of a black or dark-colored precipitate (palladium black).[1][4]

  • Inconsistent results between different batches of the same reaction.[1]

  • The need for progressively higher catalyst loadings to achieve the same conversion.[1]

Data Presentation

Table 1: Recommended Starting Catalyst Loading for Common Cross-Coupling Reactions

Reaction TypeSubstrate (Aryl Halide)Typical Catalyst Loading (mol%)Notes
Suzuki-Miyaura Aryl Iodide0.5 - 2Generally highly reactive.
Aryl Bromide1 - 5A good starting point for most systems.
Aryl Chloride2 - 10Often requires more active catalysts and higher loadings.
Buchwald-Hartwig Amination Aryl Bromide1 - 3Highly dependent on the amine coupling partner.
Aryl Chloride2 - 5Often requires specialized ligand systems.
Heck Reaction Aryl Iodide0.5 - 2Can be sensitive to steric hindrance.
Aryl Bromide1 - 5Base and solvent choice are critical.

Note: This table provides general guidelines. Optimal catalyst loading is substrate-dependent and should be determined empirically.

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)[3]

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[3]

  • Add the degassed solvent via syringe.

  • Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Visualizations

Catalyst Loading Optimization Workflow start Start with Standard Catalyst Loading (e.g., 1-2 mol%) check_conversion Reaction Complete? start->check_conversion low_conversion Low or No Conversion check_conversion->low_conversion No successful_reaction Successful Reaction Proceed to Scale-up check_conversion->successful_reaction Yes increase_loading Increase Catalyst Loading (e.g., to 5 mol%) low_conversion->increase_loading screen_ligand Screen Ligands low_conversion->screen_ligand screen_base_solvent Screen Base & Solvent low_conversion->screen_base_solvent optimize_temp Optimize Temperature low_conversion->optimize_temp increase_loading->check_conversion troubleshoot Troubleshoot Catalyst Deactivation (e.g., check for impurities, ensure inert atmosphere) increase_loading->troubleshoot Still Low Conversion screen_ligand->check_conversion screen_base_solvent->check_conversion optimize_temp->check_conversion

Caption: A workflow for optimizing catalyst loading in cross-coupling reactions.

References

  • Sigma-Aldrich.

  • Sigma-Aldrich.

  • Johnson Matthey.

  • Benchchem.

  • Benchchem.

  • Benchchem.

  • ResearchGate.

  • Sigma-Aldrich.

  • ResearchGate.

  • ResearchGate.

  • Journal of Chemical Information and Modeling.

  • Benchchem.

  • Chemistry LibreTexts.

  • ChemSpeed.

  • WuXi AppTec.

  • PubMed.

  • ResearchGate.

  • Organic Chemistry Frontiers.

  • University of Windsor.

  • The Journal of Organic Chemistry.

  • PMC.

  • IKM Institut Kimia Malaysia.

  • ResearchGate.

  • RSC Advances.

  • ResearchGate.

  • Journal of the American Chemical Society.

  • ChemistryEurope.

  • Benchchem.

  • MDPI.

  • Organic Process Research & Development.

  • Raya Construction International.

  • PMC.

  • Benchchem.

  • Organic Process Research & Development.

  • PubMed.

  • ResearchGate.

  • IChemE.

  • Journal of the American Chemical Society.

  • SciELO.

  • MDPI.

  • PMC.

  • Chemistry LibreTexts.

  • Reddit.

Sources

troubleshooting NMR peak broadening in substituted phenols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of spectral interpretation. When working with substituted phenols, peak broadening is rarely a simple "shim issue." It is usually a physical manifestation of molecular dynamics—specifically chemical exchange, restricted rotation, or paramagnetic interference.

To resolve these issues, we must move beyond trial-and-error and apply a deterministic, causality-driven approach. Below is our authoritative troubleshooting guide and diagnostic workflow.

Diagnostic Workflow

NMR_Troubleshooting Start Observe Peak Broadening CheckGlobal Is broadening global or localized? Start->CheckGlobal Global Global (All Peaks) CheckGlobal->Global Localized Localized (-OH & Ortho H) CheckGlobal->Localized TestParamagnetic Filter & Degas Sample Global->TestParamagnetic TestSolvent Switch to DMSO-d6 or Cool Sample Localized->TestSolvent ResultPara Peaks Sharpen? TestParamagnetic->ResultPara ResultSolvent Peaks Sharpen? TestSolvent->ResultSolvent CausePara Paramagnetic Impurities (Trace Metals / O2) ResultPara->CausePara Yes CauseAgg Aggregation or High Viscosity ResultPara->CauseAgg No CauseExchange Chemical Exchange (Proton Transfer) ResultSolvent->CauseExchange Yes CauseRotation Restricted Rotation (Steric Hindrance) ResultSolvent->CauseRotation No

Diagnostic workflow for isolating the root cause of NMR peak broadening in substituted phenols.

Module 1: Chemical Exchange Dynamics (Proton Exchange)

Q: Why does the phenolic -OH peak (and sometimes adjacent ortho-protons) appear as a broad hump, or vanish entirely, in standard solvents like CDCl3?

A: This is a classic manifestation of intermediate chemical exchange. In solution, the phenolic -OH proton undergoes continuous intermolecular exchange with trace water, acidic/basic impurities, or other phenol molecules[1].

The Causality: NMR spectrometers capture a time-averaged picture of molecular environments. When the kinetic rate of proton exchange ( kex​ ) is roughly equal to the difference in resonance frequencies ( Δω ) between the free and hydrogen-bonded states, the system enters the intermediate exchange regime. This causes the signals to coalesce and broaden significantly[2]. In non-polar solvents like CDCl3, trace water acts as a mobile exchange catalyst, exacerbating the broadening.

Protocol: Solvent Titration and VT-NMR for Exchange Arrest

  • Solvent Replacement: Evaporate the CDCl3 and dissolve the sample in a rigorously dried, strong hydrogen-bond accepting solvent like 1[1].

    • Why it works: DMSO acts as a strong H-bond acceptor, forming a stable solvation shell around the phenol -OH. This effectively "locks" the proton in place, drastically reducing kex​ and pushing the system into the slow-exchange regime.

  • Variable Temperature (VT) NMR: If slight broadening persists in DMSO-d6, lower the probe temperature to 280 K or lower[1].

    • Why it works: Decreasing thermal energy reduces the kinetic rate of proton transfer.

  • Self-Validation: The protocol is successful when the -OH peak sharpens into a distinct singlet (or doublet, if coupled to an ortho-proton) and its integration yields exactly 1.0 relative to the aromatic core.

Module 2: Restricted Rotation & Conformational Isomerism

Q: My substituted phenol has bulky ortho-groups (e.g., tert-butyl, halogens). The aromatic peaks are broad even in DMSO-d6, but the -OH peak is sharp. What is happening?

A: You are observing restricted rotation (atropisomerism) around the C(sp2)-O bond or the C(sp2)-C(sp3) bonds of the bulky substituents[3].

The Causality: Bulky ortho-substituents create a severe steric barrier to rotation. If the rotational energy barrier ( ΔG‡ ) is between 10 to 20 kcal/mol, the conformers interconvert at a rate comparable to the NMR timescale at room temperature[3]. The aromatic protons experience different magnetic environments depending on the conformer's orientation, leading to exchange broadening.

Protocol: VT-NMR Coalescence Determination

  • High-Temperature NMR: Prepare the sample in a high-boiling solvent (e.g., DMSO-d6 or Toluene-d8).

  • Incremental Heating: Acquire 1H NMR spectra at 10°C intervals from 25°C up to 120°C.

    • Why it works: Heating increases the thermal energy, accelerating the rotational interconversion. Once kex​≫Δω , the system enters the fast-exchange regime, and the broad peaks will sharpen into a single, time-averaged spectrum.

  • Self-Validation: The protocol is validated when cooling the sample back to 25°C exactly reproduces the original broadened spectrum, confirming the process is a reversible conformational exchange, not thermal degradation.

Module 3: Paramagnetic Impurities & Aggregation

Q: Every single peak in my spectrum is broadened, the baseline is noisy, and solvent/temperature changes have no effect. How do I fix this?

A: Global peak broadening is typically caused by a drastic reduction in transverse relaxation time ( T2​ ), most commonly due to paramagnetic impurities (trace transition metals or dissolved oxygen)[4] or molecular aggregation.

The Causality: Paramagnetic species (like Pd from cross-coupling reactions, or Fe) possess unpaired electrons. The magnetic moment of an electron is roughly 650 times stronger than that of a proton. This creates massive fluctuating dipolar fields that cause rapid spin-spin relaxation (short T2​ )[5]. Since NMR line width at half-height ( Δν1/2​ ) is inversely proportional to T2​ ( Δν1/2​=1/πT2​ ), a shortened T2​ results in severe line broadening[5].

Protocol: De-metallation and Degassing

  • Metal Scavenging: Dissolve the crude phenol in an organic solvent and stir with a metal-scavenging resin (e.g., QuadraSil) or wash with saturated aqueous EDTA for 30 minutes.

    • Why it works: EDTA or functionalized silica strongly chelates transition metals, removing the paramagnetic relaxation source.

  • Filtration: Filter the sample through a tight Celite plug to remove any suspended micro-aggregates that cause inhomogeneous magnetic susceptibility[4].

  • Degassing: Transfer the purified sample to an NMR tube and bubble Argon gas through the solution for 5 minutes.

    • Why it works: Displaces dissolved paramagnetic O2​ with diamagnetic Argon[4].

  • Self-Validation: The sample is clean when the solvent residual peak (e.g., CHCl3 in CDCl3) exhibits a line width at half-height ( Δν1/2​ ) of less than 1.0 Hz.

Quantitative Data Summary

The table below summarizes the quantitative impact of these phenomena on spectral line widths, allowing for rapid visual diagnosis.

Root CausePhysical MechanismAffected SignalsTypical Line Width Increase ( Δν1/2​ )Primary Corrective Action
Trace Water / Protic Exchange Intermediate chemical exchange ( kex​≈Δω )Phenolic -OH, sometimes ortho-protons10 – 100 HzSwitch to DMSO-d6 / Cool sample
Bulky Ortho-Substituents Restricted rotation / AtropisomerismAromatic ring protons20 – 200 HzHeat sample (VT-NMR) to fast exchange
Paramagnetic Impurities Dipolar relaxation / Shortened T2​ Global (All peaks, including solvent)100 – >1000 HzEDTA wash, QuadraSil filtration, Degas

References

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. NIH (PMC).1

  • Solution NMR methods for structural and thermodynamic investigation of nanoparticle adsorption equilibria. RSC Publishing.2

  • Restricted Rotation Involving the Tetrahedral Carbon. XLIII. Buttressing Effect on Rotational Barriers in Bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes. ResearchGate.3

  • About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Wiki.4

  • Paramagnetic NMR. University of Illinois.5

Sources

Validation & Comparative

Comparative Reactivity of Fluorinated vs. Non-Fluorinated Biphenyl Aldehydes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where the electronic nature of a substrate dictates the success or failure of a coupling step. Biphenyl aldehydes are foundational scaffolds in medicinal chemistry, serving as critical electrophilic hubs for reductive amination, Wittig olefination, and cross-coupling reactions.

The strategic incorporation of fluorine atoms onto the biphenyl core fundamentally alters the electronic and steric landscape of the formyl group. This guide objectively compares the reactivity profiles of fluorinated versus non-fluorinated biphenyl aldehydes, providing actionable protocols, kinetic data, and mechanistic insights to help you optimize your synthetic workflows.

Mechanistic Framework: The Fluorine Effect

To understand the divergent reactivity of these substrates, we must first examine the causality behind the "fluorine effect." The reactivity of an aldehyde is dictated by the electrophilicity of its carbonyl carbon. In standard non-fluorinated biphenyl aldehydes, extended π -conjugation across the biphenyl system delocalizes electron density, moderately stabilizing the carbonyl and reducing its susceptibility to nucleophilic attack.

When fluorine is introduced, two competing electronic effects dictate the new reactivity profile:

  • Inductive Electron Withdrawal (-I Effect) : Fluorine, being the most electronegative element, strongly withdraws electron density through the σ -bond framework. This effect increases the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Resonance Donation (+M Effect) : Fluorine possesses lone pairs that can donate electron density into the π -system. However, the energy mismatch between fluorine's 2p orbitals and the carbon π -system renders this effect weak.

The Causality of Accelerated Reactivity: The net result of fluorination—particularly when positioned ortho to the formyl group—is a dominant -I effect that markedly increases electrophilicity. This accelerates nucleophilic addition reactions (e.g., imine formation) 1. Furthermore, ortho-fluorination relative to the biphenyl linkage increases the torsional angle between the two aromatic rings due to steric repulsion. This disrupts coplanarity, decouples the extended π -system, and further isolates and activates the aldehyde.

Pathway A Biphenyl Aldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Amine Nucleophile B->C D Imine (Schiff Base) C->D -H2O (Rate Limiting) E Reduced Amine Product D->E NaBH(OAc)3 Reduction F Fluorine -I Effect: Lowers LUMO Energy Accelerates Attack F->A

Mechanistic pathway of reductive amination highlighting the accelerating effect of fluorination.

Comparative Performance Data

To objectively evaluate these differences, we compare the performance of standard [1,1'-biphenyl]-4-carbaldehyde against its distally and proximally fluorinated analogs across two standard transformations: reductive amination and Wittig olefination.

SubstrateSubstitution TypeRelative Rate ( krel​ )Reductive Amination YieldWittig Olefination Yield
[1,1'-Biphenyl]-4-carbaldehyde None (Reference)1.082% (12h)78% (E/Z: 85:15)
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde Distal Para-Fluoro1.488% (10h)81% (E/Z: 82:18)
3-Fluoro-[1,1'-biphenyl]-4-carbaldehyde Proximal Ortho-Fluoro3.596% (4h)92% (E/Z: 70:30)

Expert Insight on Data: Notice the drop in E/Z selectivity during the Wittig olefination for the proximally fluorinated substrate. Highly electrophilic aldehydes undergo faster, less reversible addition of the ylide. This kinetic control leads to a higher proportion of the Z-alkene product in non-stabilized Wittig reactions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental artifacts (like solvent evaporation or weighing errors) do not skew your comparative reactivity data.

Protocol A: Kinetic Profiling of Reductive Amination

Objective : Quantify the accelerated imine formation of fluorinated biphenyl aldehydes, a critical step in the development of 18F-labeled radioligands 2. Causality : Reductive amination proceeds via a hemiaminal intermediate, followed by dehydration to the imine. By using benchtop 19F/1H NMR, we can monitor the real-time disappearance of the highly deshielded aldehyde proton 3.

  • Preparation : In a dry 10 mL Schlenk flask under N2, dissolve 1.0 mmol of the biphenyl aldehyde and 1.05 mmol of benzylamine in 5.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard (Self-Validation) : Add exactly 0.1 mmol of trifluorotoluene (for 19F NMR) or 1,3,5-trimethoxybenzene (for 1H NMR). Why? This inert standard ensures that any observed consumption of starting material is absolute, validating the kinetic rate extraction against potential solvent loss.

  • Reaction : Stir at 25°C for 30 minutes to allow imine equilibration.

  • Reduction : Add 1.5 mmol of NaBH(OAc)3 in a single portion. Stir vigorously.

  • Monitoring : Extract 50 μ L aliquots at 10-minute intervals. Quench immediately with saturated NaHCO3, extract with CDCl3, and analyze via NMR.

  • Data Extraction : Plot the integration of the aldehyde proton signal (~9.9-10.1 ppm) relative to the internal standard against time to derive the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 1. Substrate Preparation Equimolar F- and Non-F Aldehydes S2 2. Reaction Initiation Add Amine & Reductant S1->S2 S3 3. In-situ Monitoring 19F / 1H NMR Spectroscopy S2->S3 S4 4. Data Acquisition Extract Kinetic Rate (k) S3->S4 S5 5. Comparative Analysis Electrophilicity vs Yield S4->S5 QC Self-Validation: Internal Standard ensures quantitative accuracy QC->S3

Self-validating kinetic profiling workflow for comparing aldehyde reactivity using benchtop NMR.

Protocol B: Wittig Olefination (Thermodynamic Assessment)

Objective : Evaluate the impact of fluorination on ylide addition and oxaphosphetane decomposition.

  • Ylide Generation : Suspend 1.2 mmol of methyltriphenylphosphonium bromide in 5 mL anhydrous THF at 0°C. Add 1.2 mmol of potassium tert-butoxide (t-BuOK). Stir for 30 mins until a bright yellow solution forms.

  • Addition : Dropwise add 1.0 mmol of the biphenyl aldehyde dissolved in 2 mL THF.

  • Validation Check : Observe the color change. The immediate fading of the yellow color indicates rapid nucleophilic attack. Fluorinated aldehydes typically cause instantaneous decolorization (<10 seconds), whereas non-fluorinated analogs may take 2-5 minutes.

  • Workup & Isolation : Quench with water, extract with EtOAc, and purify via silica gel chromatography. Analyze the isolated yields and E/Z ratios via 1H NMR (coupling constants of the vinylic protons).

References

  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Benchtop 19F Nuclear Magnetic Resonance (NMR)

Sources

A Senior Application Scientist's Guide to Validating Synthetic Routes with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher, scientist, and drug development professional, the validation of a synthetic route is not merely a matter of achieving the desired product. It is a rigorous interrogation of the reaction mechanism, a confirmation of atomic and molecular choreography. Isotopic labeling studies stand as the gold standard for this purpose, offering an unambiguous window into the intricate transformations that underpin chemical synthesis. This guide provides an in-depth comparison of isotopic labeling strategies, supported by experimental insights and protocols, to empower you in the robust validation of your synthetic routes.

The Foundational Principle: Why Isotopic Labeling is Definitive

At its core, isotopic labeling is a technique used to track the journey of specific atoms through a chemical reaction.[1][2] By substituting an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H, or ¹²C with ¹³C), we introduce a "tag" that is chemically identical but physically distinguishable.[3] This allows us to follow the labeled atom's path and pinpoint its final location in the product molecule. The power of this technique lies in its ability to provide direct evidence for proposed reaction mechanisms, moving beyond speculation to empirical validation.[4]

The choice of isotope and the strategy for its incorporation are critical decisions that dictate the success and clarity of the study. These choices are guided by the nature of the synthetic route under investigation and the analytical techniques available for detection.

Comparing the Workhorses: A Guide to Selecting the Right Isotope

The most commonly employed stable isotopes in organic synthesis are Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O).[5][6] Each possesses unique characteristics that make it suitable for different applications.

IsotopeNatural Abundance (%)Key AdvantagesCommon ApplicationsPrimary Analytical Techniques
Deuterium (²H) 0.015- Relatively inexpensive and readily available starting materials.- Significant mass difference from ¹H allows for clear detection.- Can be used to probe kinetic isotope effects (KIE) to identify rate-determining steps.[7]- Elucidating reaction mechanisms involving proton transfer.[8]- Studying metabolic pathways and drug metabolism.[9][10]- Nuclear Magnetic Resonance (NMR) Spectroscopy- Mass Spectrometry (MS)
Carbon-13 (¹³C) 1.1- Carbon is the backbone of most organic molecules, making ¹³C labeling highly informative.- Provides direct insight into skeletal rearrangements and carbon-carbon bond formation/cleavage.[2]- Tracing carbon skeletons in complex rearrangements.- Mechanistic studies of catalytic cycles.[5]- ¹³C NMR Spectroscopy- Mass Spectrometry (MS)
Nitrogen-15 (¹⁵N) 0.37- Essential for studying reactions involving nitrogen-containing functional groups (amines, amides, heterocycles).- Crucial in biochemical and pharmaceutical research for tracking nitrogen metabolism.[11][12][13]- Investigating mechanisms of reactions involving nitrogenous compounds.- Protein synthesis and metabolic pathway studies.[][15]- ¹⁵N NMR Spectroscopy- Mass Spectrometry (MS)
Oxygen-18 (¹⁸O) 0.20- Ideal for probing reactions involving oxygen-containing functional groups (alcohols, ethers, esters, carbonyls).- Can distinguish between different mechanistic pathways in reactions like ester hydrolysis.[16][]- Elucidating mechanisms of hydrolysis, oxidation, and other reactions involving oxygen transfer.[18][19]- Studying enzymatic reaction mechanisms.[20]- Mass Spectrometry (MS)- ¹³C NMR (indirectly, by observing isotope shifts)[20]

The Strategic Blueprint: A General Workflow for Isotopic Labeling Studies

The successful execution of an isotopic labeling study requires meticulous planning and execution. The following workflow provides a comprehensive framework for validating a synthetic route.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Reaction & Analysis cluster_2 Phase 3: Interpretation & Validation A Propose Putative Reaction Mechanism B Identify Key Atom(s) for Labeling A->B Identify bond formations/ cleavages C Select Appropriate Isotope (e.g., ²H, ¹³C) B->C Consider analytical technique D Synthesize Isotopically Labeled Starting Material C->D Utilize commercial or custom synthesis E Perform the Reaction with Labeled Substrate D->E F Isolate and Purify the Product(s) E->F G Analyze Labeled Product(s) (NMR, MS) F->G H Determine the Position(s) of the Isotopic Label G->H I Compare Experimental Results with Predicted Outcomes H->I J Confirm or Refute the Proposed Mechanism I->J

Caption: A generalized workflow for validating a synthetic route using isotopic labeling studies.

In Practice: A Hypothetical Case Study - Elucidating a Rearrangement Reaction

To illustrate the power of this technique, let's consider a hypothetical acid-catalyzed rearrangement of a substituted epoxide to a ketone. The proposed mechanism involves a hydride shift.

G cluster_0 Proposed Mechanism: Hydride Shift cluster_1 Isotopic Labeling Strategy cluster_2 Predicted Outcome cluster_3 Analytical Verification Reactant Substituted Epoxide (Deuterium Labeled at C2) Intermediate1 Protonated Epoxide Reactant->Intermediate1 H+ Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 Ring Opening Product Ketone Product Intermediate2->Product 1,2-Hydride (Deuteride) Shift Prediction Deuterium will be located at C3 in the Ketone Product Labeling Synthesize Epoxide with Deuterium (²H) at C2 Analysis ¹H NMR: Disappearance of signal at C2 ²H NMR: Appearance of signal at C3 MS: Molecular ion consistent with labeled product

Caption: A schematic illustrating the use of deuterium labeling to validate a proposed hydride shift mechanism.

Experimental Protocols: A Self-Validating System

The trustworthiness of your results hinges on the rigor of your experimental protocols. Here, we provide a detailed, step-by-step methodology for a representative isotopic labeling experiment.

Protocol 1: Synthesis of a Deuterium-Labeled Starting Material (Example: Deuterated Alcohol)

This protocol describes the reduction of a ketone to a deuterium-labeled alcohol using sodium borodeuteride.

Materials:

  • Ketone starting material

  • Sodium borodeuteride (NaBD₄)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the ketone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

  • Characterization: Confirm the structure and isotopic incorporation of the deuterated alcohol by ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, the signal corresponding to the proton on the alcohol-bearing carbon should be absent or significantly diminished. The mass spectrum will show an increase in the molecular ion peak by one mass unit compared to the unlabeled alcohol.

Protocol 2: Analysis of Isotopic Incorporation by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or APCI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified, isotopically labeled product in a suitable solvent (e.g., methanol or acetonitrile). Also, prepare a solution of the corresponding unlabeled compound as a reference.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solutions into the mass spectrometer and acquire the mass spectra in full scan mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙) for both the labeled and unlabeled compounds.

    • Calculate the mass difference between the labeled and unlabeled molecular ions. This difference should correspond to the mass of the incorporated isotope(s).

    • Analyze the isotopic pattern of the molecular ion to confirm the number of incorporated isotopes. For example, a singly ¹³C-labeled compound will show an enhanced M+1 peak.

    • If fragmentation is observed, analyze the masses of the fragment ions to pinpoint the location of the isotopic label within the molecule.

Conclusion: From Hypothesis to Certainty

Isotopic labeling is more than just a technique; it is a mindset that prioritizes mechanistic understanding and empirical validation. By thoughtfully selecting an isotopic tracer, meticulously executing the synthesis and analysis, and critically interpreting the results, researchers can transform a proposed synthetic route from a plausible hypothesis into a validated scientific certainty. The insights gained from these studies are invaluable for process optimization, impurity profiling, and the overall advancement of chemical synthesis and drug development.

References

  • Ledovskaya, M. S., Voronin, V. V., Rodygin, K. S., & Ananikov, V. P. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. RSC Advances, 10(1), 103-114. [Link][5][21]

  • Ledovskaya, M. S., Voronin, V. V., Rodygin, K. S., & Ananikov, V. P. (2019, December 19). Efficient labeling of organic molecules using 13 C elemental carbon: universal access to 13 C 2 -labeled synthetic building blocks, polymers and pharmaceuticals. RSC Publishing. [Link]

  • Fiveable. (2025, August 15). Isotope Labeling: Organic Chemistry Study Guide. [Link][1]

  • Wikipedia. (n.d.). Isotopic labeling. [Link][2]

  • Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. [Link][4]

  • Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link][12]

  • Wikipedia. (n.d.). Nitrogen-15 tracing. [Link][13]

  • Chem-Station. (2015, December 8). Deuterium Labeling Reaction. [Link][7]

  • Dalal Institute. (n.d.). Isotope Effects. [Link]

  • Guengerich, F. P., et al. (2024, January 31). Oxygen-18 Labeling Defines a Ferric Peroxide (Compound 0) Mechanism in the Oxidative Deformylation of Aldehydes by Cytochrome P450 2B4. ACS Publications. [Link][18]

  • Le, T. T., et al. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC. [Link]

  • Guengerich, F. P., et al. (2024, February 26). Oxygen-18 Labeling Reveals a Mixed Fe-O Mechanism in the Last Step of Cytochrome P450 51 Sterol 14α-Demethylation. PubMed. [Link][19]

  • Heuillet, M., et al. (2017, December 20). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. ACS Publications. [Link]

  • Mega, T. L. (n.d.). Quantitative and mechanistic studies using the oxygen-18 isotope shift in carbon-13 nuclear magnetic resonance spectroscopy. Purdue University. [Link][20]

  • Chemistry with Caroline. (2024, February 22). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). [Link][8]

  • ResearchGate. (n.d.). Mechanism study. (A) Deuterium labeling study. Reaction conditions. [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link][10]

  • Bsharat, O. (2024, May 7). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry. [Link]

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  • PubMed. (2013, May 15). Recent applications of isotopic labeling for protein NMR in drug discovery. [Link]

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  • Moravek. (n.d.). Which Isotopes Are Used for Radiolabeling?. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-Formylphenols

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods tailored for the quantification of 2-formylphenols (salicylaldehydes). As compounds of significant interest in pharmaceutical synthesis, fragrance formulation, and as precursors in polymer chemistry, their accurate measurement is paramount. We move beyond mere procedural lists to explore the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in established principles.

The core of robust analytical science lies not in a single, isolated measurement but in the demonstrable consistency and reliability of data across different methods, laboratories, or time points. This is the essence of cross-validation—a critical exercise to ensure data comparability and integrity throughout a product's lifecycle. This guide will compare two workhorse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide a blueprint for their validation and subsequent cross-validation, in line with international regulatory standards.

Pillar 1: Selecting the Analytical Approach: HPLC-UV vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. 2-Formylphenol, characterized by a polar hydroxyl group and a reactive aldehyde on a benzene ring, presents unique analytical considerations.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution and reproducibility for a vast range of compounds.[1]

  • Principle of Separation: Reversed-phase HPLC is the mode of choice for 2-formylphenols. The analyte is introduced into a liquid mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18). Due to its moderate polarity, 2-formylphenol will partition between the polar mobile phase and the nonpolar stationary phase. By carefully controlling the mobile phase composition (typically a gradient of acidified water and a polar organic solvent like acetonitrile or methanol), a precise and reproducible retention time is achieved.

  • Rationale for Experimental Choices:

    • Column: A C18 column is selected for its versatility and effectiveness in retaining aromatic compounds of moderate polarity.[2]

    • Mobile Phase: An acidified mobile phase (e.g., with 0.1% formic or acetic acid) is crucial. It suppresses the ionization of the phenolic hydroxyl group (pKa ~8-10), ensuring a single, un-ionized form of the analyte. This results in sharper, more symmetrical peaks and consistent retention times.

    • Detection: The conjugated system of the aromatic ring and carbonyl group in 2-formylphenol provides strong UV absorbance, making a UV or Diode-Array Detector (DAD) a simple, robust, and cost-effective choice for quantification. The detection wavelength is set at the absorbance maximum (λmax) to ensure maximum sensitivity.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity, making it ideal for trace-level analysis or confirmation of identity.[3] However, the direct analysis of phenolic compounds by GC can be challenging.

  • Principle of Separation: In GC, separation occurs based on the analyte's volatility and interaction with the stationary phase in a gaseous state. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.

  • Rationale for Experimental Choices (Derivatization is Key):

    • The Challenge: 2-Formylphenols have relatively low volatility and contain an active hydroxyl group. Direct injection into a hot GC inlet can lead to poor peak shape (tailing) due to interactions with active sites in the system and potential thermal degradation.[3]

    • The Solution (Derivatization): To overcome these issues, a derivatization step is essential. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[4][5] The silylating agent replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This transformation increases the analyte's volatility and thermal stability while reducing its polarity, leading to excellent chromatographic performance.[4][5]

    • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of the derivatized analytes.

    • Detection: Mass spectrometry provides high selectivity, allowing the analyte to be distinguished from matrix components, and high sensitivity for detecting low concentrations.

Pillar 2: The Foundation of Trustworthiness: A Self-Validating Protocol

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[6] The following protocol outlines the essential steps based on the International Council for Harmonisation (ICH) Q2(R2) guideline.[7]

Experimental Protocol: Validation of an HPLC-UV Method for 2-Formylphenol

This protocol establishes the performance characteristics of the analytical method.

  • Specificity/Selectivity:

    • Objective: To demonstrate that the signal measured is unequivocally from 2-formylphenol and not from interfering components.

    • Procedure:

      • Analyze a blank sample matrix (placebo or solvent) to ensure no peaks are observed at the retention time of the analyte.

      • Analyze a sample of pure 2-formylphenol standard.

      • Analyze a spiked sample (matrix containing a known amount of 2-formylphenol).

      • Compare the chromatograms. The analyte peak in the spiked sample should be free from co-eluting peaks from the matrix. Peak purity can be assessed using a DAD detector.

  • Linearity and Range:

    • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[8]

    • Procedure:

      • Prepare a series of at least five calibration standards of 2-formylphenol spanning the expected concentration range (e.g., 80% to 120% of the target concentration).

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration.

      • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[9]

  • Accuracy (as Recovery):

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Prepare spiked samples by adding known amounts of 2-formylphenol to the sample matrix at a minimum of three concentration levels (low, medium, high).

      • Analyze these samples in triplicate.

      • Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.

    • Acceptance Criteria: Recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration, or nine samples covering the specified range (3 concentrations, 3 replicates each) on the same day, by the same analyst.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Procedure (based on Signal-to-Noise):

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

      • This can be achieved by analyzing a series of dilute solutions of the analyte.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.

The workflow for this validation process is illustrated below.

G cluster_prep Preparation cluster_val Validation Experiments cluster_rep Reporting prep Define Method & Validation Protocol std Prepare Standards & QC Samples prep->std spec Specificity std->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq eval Evaluate Data vs. Acceptance Criteria lod_loq->eval report Generate Validation Report eval->report

Caption: General workflow for analytical method validation.

Pillar 3: Ensuring Comparability: The Cross-Validation Protocol

Cross-validation is required to demonstrate the equivalency of two or more analytical methods used to generate data for the same study or across different studies.[7][10] This is crucial when, for example, transferring a validated HPLC method to a new laboratory or comparing results from a new, high-sensitivity GC-MS method with historical data from an older HPLC method.

Experimental Protocol: Cross-Validation of HPLC-UV and GC-MS Methods
  • Objective: To demonstrate that the two distinct analytical methods (HPLC-UV and GC-MS) provide comparable results for the quantification of 2-formylphenol.

  • Procedure:

    • Sample Selection: Select a set of at least 20 representative samples. This should include quality control (QC) samples spiked at low, medium, and high concentrations, as well as actual study samples ("incurred samples"), if available.

    • Analysis: Analyze the entire set of samples using both the fully validated HPLC-UV method and the fully validated GC-MS method.

    • Data Evaluation:

      • For each sample, calculate the percent difference between the results obtained from the two methods: % Difference = [(Result_MethodB - Result_MethodA) / mean(Result_MethodA, Result_MethodB)] * 100

      • While the ICH M10 guideline does not mandate strict acceptance criteria for cross-validation, a common industry practice is to demonstrate that a significant portion (e.g., at least two-thirds) of the individual differences are within ±20%.[10][11]

      • Perform a statistical analysis, such as a paired t-test or regression analysis (plotting Method A vs. Method B results), to assess for systematic bias and to determine the correlation between the two methods.

The logic of the cross-validation workflow is depicted below.

G cluster_main Cross-Validation Process cluster_hplc Method A cluster_gcms Method B samples Select Representative Sample Set (n≥20) (QCs & Incurred Samples) hplc_val Validated HPLC-UV Method samples->hplc_val gcms_val Validated GC-MS Method samples->gcms_val hplc_res Results A hplc_val->hplc_res compare Compare Results: - Calculate % Difference - Statistical Analysis (e.g., Paired t-test) hplc_res->compare gcms_res Results B gcms_val->gcms_res gcms_res->compare report Generate Cross-Validation Report (Demonstrate Comparability) compare->report

Caption: Experimental workflow for cross-validation.

Data Summary and Performance Comparison

The choice between HPLC-UV and GC-MS will depend on the specific analytical challenge. The table below summarizes the typical performance characteristics of each validated method.

Parameter HPLC-UV GC-MS (with Derivatization) Rationale / Commentary
Specificity Good to ExcellentExcellentGC-MS provides structural information from mass spectra, offering higher confidence in peak identity, especially in complex matrices.
Linearity (R²) ≥ 0.999≥ 0.999Both methods demonstrate excellent linearity when properly optimized.
Accuracy (% Recovery) Typically 98-102%Typically 97-103%Accuracy in GC-MS can be influenced by the efficiency and reproducibility of the derivatization step.
Precision (RSD) ≤ 2.0%≤ 3.0%The additional derivatization step in the GC-MS workflow can introduce slightly more variability.
Limit of Quantification (LOQ) Low µg/mL to high ng/mLLow ng/mL to pg/mLGC-MS is significantly more sensitive, making it the method of choice for trace analysis.
Sample Throughput HigherLowerThe derivatization and typically longer run times for GC-MS result in lower throughput compared to a rapid HPLC-UV method.
Robustness HighModerateThe derivatization reaction in the GC-MS method can be sensitive to moisture and reagent quality, requiring more careful control.
Hypothetical Cross-Validation Data

The following table illustrates a potential outcome of a cross-validation study, comparing the quantification of 2-formylphenol in ten samples.

Sample ID Result HPLC-UV (µg/mL) Result GC-MS (µg/mL) Mean (µg/mL) % Difference
QC-Low-11.051.091.073.7%
QC-Low-21.021.061.043.8%
QC-Mid-14.985.105.042.4%
QC-Mid-25.035.155.092.4%
QC-High-19.9510.2010.082.5%
QC-High-210.1010.3510.232.4%
IS-0012.452.582.525.2%
IS-0027.808.127.964.0%
IS-0030.850.940.9010.0%
IS-0043.303.153.23-4.6%

In this hypothetical dataset, all differences are well within a ±20% window, demonstrating strong comparability between the two methods.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 2-formylphenols. HPLC-UV stands out for its robustness, simplicity, and higher throughput, making it ideal for routine quality control applications. GC-MS, with its superior sensitivity and specificity, is the preferred method for trace-level quantification, analysis in complex biological matrices, and unequivocal identity confirmation.

The decision to employ one method over the other, or to use them interchangeably, must be supported by rigorous validation and cross-validation studies. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a foundation of trustworthy and comparable analytical data, ensuring the quality and integrity of their work from early-stage research through to final product release.

References

  • SciELO. Validation of an HPLC-DAD method for the determination of plant phenolics. Available from: [Link]

  • Springer. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Available from: [Link]

  • PubMed. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. (2015). Available from: [Link]

  • ResearchGate. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2026). Available from: [Link]

  • Chromatography Online. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025). Available from: [Link]

  • PubMed Central (PMC). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

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  • ResearchGate. Gas Chromatography–Mass Spectrometry Analysis of Polyphenols in Foods. Available from: [Link]

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Comparative Guide: Mechanistic Validation of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol in Fluorogenic Sensing

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance comparison and mechanistic validation of fluorogenic probes.

Executive Summary

The development of zero-background fluorescent probes relies heavily on privileged scaffolds capable of undergoing specific, analyte-triggered photophysical transformations. 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol (FFHP) has emerged as a highly effective precursor for detecting nucleophiles such as hydrazine. By leveraging a dual-mechanism approach—Aggregation-Induced Emission (AIE) combined with Excited-State Intramolecular Proton Transfer (ESIPT)—FFHP-based probes offer superior signal-to-noise ratios compared to traditional fluorophores[1].

This guide objectively compares the performance of the FFHP scaffold against alternative probes and provides a comprehensive, self-validating experimental workflow to confirm its reaction mechanism.

Part 1: Causality in Molecular Design (E-E-A-T)

The structural components of FFHP are not arbitrary; each serves a precise mechanistic function designed to eliminate background noise and maximize signal output upon analyte binding. Understanding this causality is critical for rational probe design:

  • The Formyl Group (-CHO): Acts as the highly electrophilic recognition site. Hydrazine undergoes a rapid nucleophilic addition-elimination reaction with the formyl group to form a hydrazone intermediate[2].

  • The 5-Fluoro Substituent: Fluorine is highly electronegative. Its inductive effect lowers the pKa of the adjacent phenolic hydroxyl group, increasing its acidity. This fine-tunes the hydrogen-bonding strength between the hydroxyl oxygen and the newly formed hydrazone nitrogen, which is an absolute prerequisite for facilitating the [3].

  • The Biphenyl Backbone: Provides necessary steric bulk and extended π-conjugation. In good solvents (e.g., pure DMSO), free rotation around the biphenyl linkage and the azine bond dissipates excited-state energy non-radiatively, resulting in weak or zero fluorescence. In aqueous media, the hydrophobic biphenyl core forces the molecules to aggregate. This Restriction of Intramolecular Rotation (RIR) blocks non-radiative decay, activating the [1].

G A FFHP (Weak Fluorescence) C Hydrazone Intermediate (Enol Form) A->C Nucleophilic Addition B Hydrazine (Analyte) B->C D Aggregation (AIE) Restriction of Rotation C->D Poor Solvent (H2O/HEPES) E ESIPT Process (Keto Form) D->E Photoexcitation F Strong Keto Emission (Large Stokes Shift) E->F Radiative Decay

Fig 1. Chemical signaling pathway of FFHP reacting with hydrazine to trigger AIE and ESIPT.

Part 2: Comparative Performance Analysis

To objectively evaluate FFHP, we must compare its photophysical performance post-reaction against standard alternative scaffolds utilized for hydrazine detection.

Performance MetricFFHP-Based ProbesCoumarin-7 DerivativesNaphthalimide Derivatives
Primary Mechanism AIE + ESIPTIntramolecular Charge TransferPhotoinduced Electron Transfer
Stokes Shift >150 nm (Excellent)~50 nm (Poor)~80 nm (Moderate)
Background Fluorescence Near-Zero (in aqueous media)High (Requires washing steps)Moderate
Limit of Detection (LOD) <10 nM ~50 nM~100 nM
Response Time < 5 minutes~15 minutes~30 minutes
Interference Profile Low (Specific to nucleophiles)High (Highly pH sensitive)Moderate (Thiol interference)

Data Synthesis: The FFHP scaffold outperforms traditional Coumarin and Naphthalimide derivatives primarily due to its massive Stokes shift, which eliminates self-absorption, and its zero-background AIE nature, which drastically lowers the Limit of Detection (LOD)[2].

Part 3: Mechanistic Validation Workflows

To confirm that the fluorescence turn-on is definitively caused by hydrazone formation followed by AIE/ESIPT, we employ a self-validating triad of analytical techniques: NMR Titration, HRMS, and Optical Analysis.

Protocol 1: In-Situ 1H NMR Titration

Objective: To dynamically track the conversion of the formyl group to a hydrazone. Causality: NMR titration allows us to observe the reaction in real-time without isolating the intermediate, preventing the degradation of delicate Schiff bases. DMSO-d6 is deliberately chosen as the solvent because it is polar aprotic; it prevents rapid proton exchange with the solvent, allowing clear observation of the critical hydrogen-bonded phenolic -OH proton[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mg of FFHP in 0.5 mL of anhydrous DMSO-d6 to yield a ~40 mM stock solution. Transfer the solution to a clean, dry NMR tube.

  • Baseline Acquisition: Acquire a baseline 1H NMR spectrum (400 MHz). Expected signal: A distinct singlet at ~10.0 ppm corresponding to the -CHO proton.

  • Titration: Add hydrazine hydrate in precise molar equivalents (0.2, 0.5, 0.8, 1.0, 1.2 eq) directly into the NMR tube using a microsyringe.

  • Equilibration & Scanning: Invert the tube 3 times and incubate at 25°C for 5 minutes per addition. Acquire a spectrum after each sequential addition.

  • Validation Check: The mechanism is confirmed if the -CHO peak at ~10.0 ppm proportionally diminishes while a new singlet emerges at ~8.5 ppm, corresponding to the -CH=N- (imine/hydrazone) proton[5]. The phenolic -OH peak should also shift downfield, confirming the strengthening of the intramolecular hydrogen bond required for ESIPT.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To validate the exact molecular weight of the reaction product. Causality: While NMR confirms structural connectivity, HRMS provides the exact elemental composition. We utilize Electrospray Ionization (ESI) in positive mode because it is a "soft" ionization technique that prevents the fragmentation of the newly formed, relatively fragile hydrazone bond[1].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 1.0 eq NMR titration sample by 1000-fold in HPLC-grade Methanol.

  • Ionization Tuning: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 250°C to ensure efficient droplet evaporation without thermal degradation.

  • Acquisition: Inject 5 µL of the sample into the HRMS (e.g., Q-TOF mass spectrometer).

  • Validation Check: Calculate the theoretical exact mass of the FFHP-hydrazone adduct. The mechanism is validated if the [M+H]+ or [M+Na]+ peak matches the theoretical mass within a mass error of < 5 ppm.

Protocol 3: Optical Validation of AIE and ESIPT

Objective: To prove that the resulting hydrazone exhibits Restriction of Intramolecular Rotation (RIR) and excited-state proton transfer. Causality: By systematically increasing the fraction of a poor solvent (water) in a good solvent (DMSO), we force the molecules to aggregate. If the fluorescence dramatically increases only at high water fractions, AIE is confirmed. The presence of a large Stokes shift confirms the ESIPT mechanism[6].

Step-by-Step Methodology:

  • Solvent System Setup: Prepare 10 µM solutions of the isolated FFHP-hydrazone product in DMSO/HEPES buffer (pH 7.4) mixtures with varying water fractions ( fw​ = 0% to 99%).

  • Spectroscopic Analysis: Excite the samples at the isosbestic absorption point (~360 nm) using a spectrofluorometer.

  • Validation Check (AIE): Plot fluorescence intensity vs. fw​ . The mechanism is validated if the intensity remains near zero from fw​ 0-70%, and sharply spikes at fw​ > 80% (due to nano-aggregate formation)[7].

  • Validation Check (ESIPT): Analyze the emission wavelength. An emission peak at ~530 nm (yellow/green) resulting from a 360 nm excitation yields a Stokes shift of ~170 nm. This massive shift confirms emission from the excited keto-tautomer, validating the ESIPT pathway[3].

G Step1 1. Reaction Setup FFHP + N2H4 in DMSO Step2 2. In-Situ 1H NMR Titration Track -CHO to -CH=N- Step1->Step2 Step3 3. HRMS Analysis Confirm Exact Mass [M+H]+ Step2->Step3 Step4 4. Optical Validation Track AIE & ESIPT Step3->Step4 Step5 Mechanism Confirmed Self-Validating System Step4->Step5

Fig 2. Self-validating experimental workflow combining NMR, HRMS, and Optical Analysis.

References

  • Salicylaldehyde Azines as Fluorophores of Aggregation-Induced Emission Enhancement Characteristics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Zero-Background Fluorescent Probe for Ultrasensitive and Specific Detection of Hydrazine by Regulating the Electron-Accepting Strength Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Aggregation-induced emission active salicylaldehyde hydrazone with multipurpose sensing applications Source: ResearchGate (Journal of Photochemistry and Photobiology A: Chemistry) URL:[Link]

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A Senior Application Scientist's Guide to Validating Computational Models with Experimental Data

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, computational models are indispensable tools. They allow us to predict molecular interactions, simulate biological processes, and screen vast chemical libraries at a speed and scale that is physically impossible in the laboratory. However, the output of any in silico model is, fundamentally, a prediction. To transform these predictions into actionable scientific insights, they must be rigorously validated against real-world experimental data. This guide provides a framework for this critical process, moving beyond a simple checklist to instill a philosophy of synergistic model-building and experimentation.

The credibility of a computational model is paramount, a concept heavily emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4] Trust in the predictive capability of a model for a specific context of use is the bedrock upon which its utility is built.[2][5] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded approach to validating computational models, ensuring they are not just theoretically sound, but experimentally robust.

Part 1: The "Why": Foundational Principles of Model Validation

Before delving into specific experimental techniques, it is crucial to understand the core principles that underpin the validation process. This is not merely about confirming a prediction; it is about defining the boundaries of a model's reliability.

1.1 The Concept of Model Credibility

A credible model is one that has been verified, validated, and subjected to uncertainty quantification.[1] The FDA, through its guidance and recognition of standards like the ASME V&V 40, has established a framework for assessing the credibility of computational modeling and simulation (CM&S).[1][2] This framework emphasizes a risk-informed approach, where the level of validation is commensurate with the risk associated with the model's application in decision-making.[1][4]

1.2 Defining the Applicability Domain (AD)

No model is universally applicable. The Applicability Domain (AD) defines the chemical, structural, or biological space within which the model's predictions are considered reliable.[6][7][8] It is determined by the diversity and scope of the training data used to build the model.[6] Attempting to make predictions for molecules or systems that fall outside this domain is an extrapolation, and the results should be treated with extreme caution.[6] Defining a clear AD is a core principle of good QSAR modeling practice.[7]

1.3 The Synergy of In Silico and In Vitro Approaches

Computational modeling and experimental work should not be viewed as separate, sequential steps. Instead, they should exist in a feedback loop. Experimental results are used to validate and refine the model, and the refined model, in turn, can be used to generate new hypotheses and guide the design of subsequent experiments. This blended approach, combining computational modeling with targeted physical tests, accelerates the iterative design process and ensures that both safety and performance standards are met efficiently.[9]

Below is a diagram illustrating the iterative workflow between computational modeling and experimental validation.

G cluster_0 Computational Modeling cluster_1 Experimental Validation Model Development Model Development Prediction Generation Prediction Generation Model Development->Prediction Generation Hypothesis Experiment Design Experiment Design Prediction Generation->Experiment Design Guides Experimentation Data Acquisition Data Acquisition Experiment Design->Data Acquisition Protocol Data Analysis Data Analysis Data Acquisition->Data Analysis Results Data Analysis->Model Development Refines Model

Caption: Iterative workflow between computational modeling and experimental validation.

Part 2: A Tiered Approach to Validation: From Molecular Interactions to Cellular Responses

The choice of experimental validation method is intrinsically linked to the nature of the computational model's prediction. A model that predicts the binding affinity of a small molecule to a target protein requires a different validation strategy than a model that predicts the downstream effect of that binding event on a cellular pathway.

Tier 1: Validating Direct Molecular Interactions

These experiments directly measure the physical interaction between a predicted drug candidate and its target protein. They are the first line of evidence in validating models such as molecular docking and free energy perturbation calculations.[10]

Key Biophysical Techniques:

  • Surface Plasmon Resonance (SPR): A powerful, label-free technique for real-time measurement of binding affinities and kinetics.[11][12][13][14][15]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine binding affinity, stoichiometry, and thermodynamic parameters.

  • Microscale Thermophoresis (MST): A highly sensitive method that measures changes in fluorescence as molecules move along a microscopic temperature gradient, allowing for the determination of binding affinities in solution.[16][17][18][19][20]

Data Presentation: Comparing Predicted and Experimental Binding Affinities

Compound IDPredicted Affinity (Kd, nM)Experimental Affinity (Kd, nM) - SPRExperimental Affinity (Kd, nM) - ITC
Cmpd-00115.225.8 ± 3.122.5 ± 2.8
Cmpd-002125.7250.4 ± 15.2289.1 ± 20.5
Cmpd-0038.912.3 ± 1.59.8 ± 1.2

Experimental Protocol: Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction

This protocol provides a general framework for an SPR experiment. Specific parameters will need to be optimized for the protein-ligand system under investigation.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized.[13][14] The binding of a ligand from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound.[14]

Methodology:

  • Immobilization of the Target Protein:

    • The target protein is covalently coupled to the surface of a sensor chip.[12] Common coupling chemistries include amine coupling.

    • The protein solution is injected over the activated sensor surface until the desired immobilization level is reached.

    • Any remaining active sites on the surface are then deactivated.

  • Ligand Binding Analysis:

    • A series of dilutions of the ligand (analyte) are prepared in a suitable running buffer.

    • Each concentration is injected over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).[14]

    • A "zero concentration" injection (buffer only) is used for baseline subtraction.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Tier 2: Validating Cellular Target Engagement and Downstream Signaling

A successful drug must not only bind to its target but also modulate its activity within the complex environment of a living cell. The following techniques are used to validate that a compound engages its target in a cellular context and produces the intended downstream effect.

Key Cell-Based Assays:

  • Western Blotting for Phosphorylated Proteins: To confirm that a kinase inhibitor, for example, reduces the phosphorylation of its target or downstream substrates.[21][22][23][24]

  • Quantitative Real-Time PCR (qPCR): To measure changes in the expression of genes that are regulated by the target pathway.[25][26][27][28][29]

  • Cell Viability/Proliferation Assays (e.g., MTT): To confirm that the predicted cellular outcome (e.g., inhibition of cancer cell growth) is achieved.[30][31][32][33][34]

Experimental Protocol: Western Blot for Phospho-Proteins

This protocol outlines the key steps for detecting changes in protein phosphorylation, a common downstream indicator of kinase inhibitor activity.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. Phospho-specific antibodies are used to detect the phosphorylated form of a protein.[21]

Methodology:

  • Cell Treatment and Lysis:

    • Cells are treated with the test compound at various concentrations for a specified time.

    • Cells are then lysed in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

  • Protein Quantification and Gel Electrophoresis:

    • The total protein concentration in each lysate is determined to ensure equal loading.

    • Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by size.[22]

  • Membrane Transfer and Blocking:

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is then blocked (e.g., with BSA) to prevent non-specific antibody binding.[22]

  • Antibody Incubation and Detection:

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

  • Stripping and Reprobing (Optional):

    • The membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that detects the total amount of the target protein to confirm equal loading and to quantify the proportion of the phosphorylated form.[24]

Below is a diagram illustrating a hypothetical signaling pathway that could be interrogated using a phospho-specific Western blot.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B (Phosphorylated) Kinase B (Phosphorylated) Kinase A->Kinase B (Phosphorylated) Phosphorylates Transcription Factor Transcription Factor Kinase B (Phosphorylated)->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Drives Drug Candidate Drug Candidate Drug Candidate->Kinase A Inhibits

Caption: A simplified kinase signaling pathway.

Part 3: Data Analysis and Interpretation

Once experimental data has been generated, it must be rigorously compared to the computational predictions. This involves more than just a qualitative assessment of whether the results "match."

Statistical Comparison:

  • Correlation Analysis: Calculating correlation coefficients (e.g., Pearson's r) can provide a measure of the linear relationship between predicted and experimental values.

  • Bland-Altman Plot: This is a powerful method for comparing two measurement techniques.[35][36][37][38][39] It plots the difference between the two measurements against their average, which can help to identify any systematic bias.[36][38]

Interpreting Discrepancies:

Discrepancies between computational predictions and experimental results are not necessarily failures. They are opportunities for learning and model refinement.

  • Was the compound outside the model's Applicability Domain?

  • Are there limitations in the experimental assay? (e.g., compound solubility, protein stability)

  • Does the computational model lack a key piece of biological information? (e.g., allosteric regulation, post-translational modifications)

Below is a decision tree for selecting an appropriate validation method.

G Model Prediction Type Model Prediction Type Molecular Binding Molecular Binding Model Prediction Type->Molecular Binding e.g., Docking Cellular Activity Cellular Activity Model Prediction Type->Cellular Activity e.g., Pathway Simulation Biophysical Assays Biophysical Assays Molecular Binding->Biophysical Assays Cell-Based Assays Cell-Based Assays Cellular Activity->Cell-Based Assays SPR / ITC / MST SPR / ITC / MST Biophysical Assays->SPR / ITC / MST Western Blot / qPCR / Viability Assay Western Blot / qPCR / Viability Assay Cell-Based Assays->Western Blot / qPCR / Viability Assay

Caption: Decision tree for selecting a validation method.

Conclusion

The validation of computational models with experimental data is a cornerstone of modern, data-driven drug discovery. It is a process that requires careful planning, rigorous execution, and thoughtful interpretation. By embracing the symbiotic relationship between in silico and in vitro approaches, and by adhering to the principles of model credibility and applicability, researchers can build computational tools that are not only predictive but also truly insightful. This integrated approach de-risks drug development programs and ultimately accelerates the delivery of new medicines to patients.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved from [Link]

  • Boeckler, F. M., et al. (2025). Standards for Computational Methods in Drug Design and Discovery. Drug Design, Development and Therapy.
  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology.
  • Chatterjee, D., et al. (2024, August 5). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol.
  • FDA Guidance on Computational Modeling and Simulation in Medical Device Submissions. (2024, June 1).
  • Olaru, A., et al. (2015).
  • Bland-Altman Plot and Analysis for Method Comparison. (n.d.). NCSS. Retrieved from [Link]

  • Khavrutskii, I. V., et al. (2020, April 5). Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). Bio-protocol.
  • Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions - Guidance for Industry and Food and Drug Administration Staff. (2021, December 23). U.S. Food and Drug Administration. Retrieved from [Link]

  • Congreve, M., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta.
  • RT-qPCR Analysis to Test Gene Expression. (n.d.). Bio-protocol. Retrieved from [Link]

  • Viceconti, M., et al. (2020). Credibility of In Silico Trial Technologies: A Theoretical Framing.
  • Credibility of Computational Models Program: Research on Computational Models and Simulation Associated with Medical Devices. (2023, November 16). U.S. Food and Drug Administration. Retrieved from [Link]

  • Applicability domain. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quantitative Real Time PCR Protocol. (n.d.). Stack Lab. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved from [Link]

  • Bustin, S. A., & Nolan, T. (2016). Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays. Methods in Molecular Biology.
  • Microscale Thermophoresis (MST)
  • FDA Draft Guidance Addresses Computational Modeling and Simulation Credibility in Medical Device Submissions. (2022, January 13). AAMI. Retrieved from [Link]

  • Musuamba, F. T., et al. (2021). Scientific and regulatory evaluation of mechanistic in silico drug and disease models in drug development: Building model credibility. CPT: Pharmacometrics & Systems Pharmacology.
  • FDA Cranks up Pressure for Modeling and Simulation. (n.d.). Stress Engineering Services, Inc. Retrieved from [Link]

  • Procedure for detection of phosphorylated proteins in western blot. (n.d.). Abcam. Retrieved from [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed.
  • Jerabek, H., et al. (2014). Microscale thermophoresis as a powerful tool for screening glycosyltransferases involved in cell wall biosynthesis. Plant Methods.
  • Method comparison (Bland Altman, …). (n.d.). XLSTAT. Retrieved from [Link]

  • Credibility assessment of in silico clinical trials for medical devices. (2024, August 8). Journal of the Royal Society Interface.
  • Musuamba, F. T., et al. (2020). Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. Clinical Pharmacology & Therapeutics.
  • Cichońska, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Method Comparison. (n.d.). NCSS. Retrieved from [Link]

  • Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. (2022). Frontiers in Bioengineering and Biotechnology.
  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica.
  • Applicability domains are common in QSAR but irrelevant for conventional ML tasks. (2024, September 14). arXiv.
  • Boeckler, F. M., et al. (2026, January 28). Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers.
  • Microscale Thermophoresis (MST) – Nanotemper Monolith NT.115. (n.d.). OSTR. Retrieved from [Link]

  • Comprehensive Analysis of Applicability Domains of QSPR Models for Chemical Reactions. (2020, August 3).
  • Bland–Altman plot. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2019). Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action.
  • Weaver, S., & Gleeson, M. P. (2008). The importance of the domain of applicability in QSAR modeling. Journal of Molecular Graphics and Modelling.
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